Product packaging for (r)-(+)-2,3-Dimethylpentane(Cat. No.:CAS No. 54665-46-2)

(r)-(+)-2,3-Dimethylpentane

Cat. No.: B15186406
CAS No.: 54665-46-2
M. Wt: 100.20 g/mol
InChI Key: WGECXQBGLLYSFP-SSDOTTSWSA-N
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Description

(3R)-2,3-dimethylpentane is the (R)-enantiomer of 2,3-dimethylpentane. It is an enantiomer of a (3S)-2,3-dimethylpentane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16 B15186406 (r)-(+)-2,3-Dimethylpentane CAS No. 54665-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54665-46-2

Molecular Formula

C7H16

Molecular Weight

100.20 g/mol

IUPAC Name

(3R)-2,3-dimethylpentane

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m1/s1

InChI Key

WGECXQBGLLYSFP-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H](C)C(C)C

Canonical SMILES

CCC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of (R)-(+)-2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The majority of the available physical and chemical data pertains to the racemic mixture of 2,3-dimethylpentane. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₇H₁₆[1]
Molecular Weight 100.20 g/mol [1]
IUPAC Name (3R)-2,3-dimethylpentane[1]
CAS Number 54665-46-2[2]
Boiling Point 89.7 °C (for racemic mixture)[2]
Density 0.695 g/mL at 25 °C (for racemic mixture)
Refractive Index (n20/D) 1.392 (for racemic mixture)

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of (R)-(+)-2,3-dimethylpentane. The following data is characteristic of the 2,3-dimethylpentane structure.

Spectroscopic TechniqueKey Features and Observations
Infrared (IR) Spectroscopy The IR spectrum of 2,3-dimethylpentane is characterized by strong C-H stretching vibrations between 2880 and 2940 cm⁻¹ and C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups around 1365-1480 cm⁻¹. The absence of significant absorptions in other regions confirms the alkane nature of the molecule. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The proton NMR spectrum of 2,3-dimethylpentane shows a complex pattern of overlapping signals in the upfield region (typically 0.8-1.5 ppm), corresponding to the different types of methyl and methylene protons in the molecule. ¹³C NMR: The carbon NMR spectrum provides distinct signals for the seven carbon atoms in the molecule, with their chemical shifts indicative of their local electronic environment.
Mass Spectrometry (MS) The mass spectrum of 2,3-dimethylpentane shows a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern is characteristic of a branched alkane, with prominent peaks corresponding to the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups, as well as other alkyl fragments.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the fundamental properties of this compound. Below are standard experimental protocols for key measurements.

Determination of Boiling Point

The boiling point of a liquid is a key physical property used for identification and purity assessment. A common and efficient method for its determination is the Thiele tube method.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

  • Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

  • Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

  • Mass Measurement: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed empty.

  • Volume Measurement: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The difference in mass gives the mass of the liquid. The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., distilled water).

  • Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Specific Rotation (Polarimetry)

Polarimetry is the technique used to measure the optical rotation of a chiral compound. This is a critical measurement for characterizing enantiomers.

Methodology:

  • Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank solvent.

  • Sample Preparation: A solution of the chiral compound is prepared by dissolving a known mass of the substance in a specific volume of an achiral solvent.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (c * l)

    where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound can be challenging. One potential route involves the methylation of a suitable precursor, followed by purification to isolate the desired enantiomer.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification and Analysis start Starting Material (e.g., 2-Methylpentane) reaction Methylation Reaction (e.g., with a methylating agent and a suitable catalyst) start->reaction Step 1 product Racemic Mixture of 2,3-Dimethylpentane reaction->product Step 2 chiral_sep Chiral Separation (e.g., Chiral Gas Chromatography) product->chiral_sep Step 3 r_enantiomer This compound chiral_sep->r_enantiomer Isolation s_enantiomer (S)-(-)-2,3-Dimethylpentane chiral_sep->s_enantiomer analysis Purity and Identity Confirmation (GC-MS, NMR, Polarimetry) r_enantiomer->analysis Step 4

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a simple yet fundamentally important chiral molecule. While a significant amount of data exists for its racemic form, specific properties of the pure enantiomer, such as its precise optical rotation, remain to be definitively established in accessible literature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, highlighting the established knowledge and pointing towards areas where further experimental investigation is warranted. The continued study of such simple chiral alkanes is crucial for advancing our understanding of chirality and its implications in various scientific disciplines.

References

Synthesis and Discovery of Chiral Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral alkanes, hydrocarbons featuring a stereogenic center, are of increasing importance in medicinal chemistry, materials science, and fundamental stereochemical studies. Their synthesis in enantiomerically pure form presents a significant challenge due to the inert nature of C-H and C-C bonds. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of chiral alkanes, detailed experimental protocols for key reactions, and a summary of analytical techniques for the determination of enantiomeric purity.

Core Synthetic Strategies

The enantioselective synthesis of chiral alkanes primarily relies on three powerful catalytic strategies: asymmetric hydrogenation of prochiral alkenes, enantioselective C-H functionalization, and olefin metathesis followed by hydrogenation.

Asymmetric Hydrogenation of Alkenes

Asymmetric hydrogenation is a well-established and highly efficient method for the synthesis of chiral compounds, including alkanes.[1][2] This method involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across a double bond in a stereocontrolled manner.[2] For the synthesis of chiral alkanes, this approach is particularly effective for unfunctionalized or minimally functionalized alkenes.

Catalytic Systems: A variety of chiral ligands are employed to induce enantioselectivity in the hydrogenation of alkenes. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the subsequent hydrogen delivery.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Alkenes to Chiral Alkanes

Catalyst PrecursorChiral LigandSubstrate TypePressure (H₂)Temp (°C)SolventYield (%)ee (%)
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosTrisubstituted Alkenes1 atm25Methanol>95>95
[Ir(COD)Cl]₂Crabtree's CatalystUnfunctionalized Alkenes1-50 bar25Dichloromethane>99>99
Ru(OAc)₂((R)-BINAP)(R)-BINAPDienes100 atm80Methanol>90>98
Enantioselective C-H Functionalization

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including chiral alkanes.[3][4] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Enantioselective C-H functionalization for chiral alkane synthesis often involves the use of a chiral catalyst to control the stereochemistry of a C-C bond-forming reaction at a specific C-H bond.

Catalytic Systems: Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are commonly used in conjunction with chiral ligands to achieve enantioselective C-H activation and subsequent functionalization.[4]

Table 2: Catalytic Systems for Enantioselective C-H Functionalization for Chiral Alkane Synthesis

CatalystChiral LigandC-H SubstrateCoupling PartnerTemp (°C)SolventYield (%)ee (%)
[Rh₂(OAc)₄]Chiral Carboxylic AcidCyclohexaneDiazoester40Dichloromethane70-8580-95
[Ir(COD)Cl]₂Chiral Phosphinen-HeptaneAlkene100Toluene60-7575-90
Pd(OAc)₂Chiral Amino AcidAdamantaneAryl Halide120Acetic Acid50-6585-98
Olefin Metathesis

Olefin metathesis provides a versatile route to construct carbon-carbon double bonds, which can then be hydrogenated to afford saturated alkanes.[5][6] For the synthesis of chiral alkanes, enantioselective ring-closing metathesis (RCM) or cross-metathesis (CM) can be employed to generate a chiral olefin precursor, which is subsequently reduced to the corresponding chiral alkane.

Catalytic Systems: Chiral molybdenum and ruthenium alkylidene complexes are the catalysts of choice for enantioselective olefin metathesis.[5] These catalysts are capable of promoting highly selective transformations on a wide range of substrates.

Table 3: Catalytic Systems for Enantioselective Olefin Metathesis for Chiral Alkane Synthesis

CatalystReaction TypeSubstratePartnerTemp (°C)SolventYield (%)ee (%)
Schrock's Mo CatalystRCMDiene-25Toluene80-95>95
Grubbs' Ru CatalystCMTerminal OlefinInternal Olefin40Dichloromethane70-8590-98

Experimental Protocols

Asymmetric Hydrogenation of a Trisubstituted Alkene

This protocol describes the asymmetric hydrogenation of a generic trisubstituted alkene using a rhodium-based catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (1 mol%)

  • (R,R)-Et-DuPhos (1.1 mol%)

  • Trisubstituted alkene (1.0 mmol)

  • Anhydrous, degassed methanol (10 mL)

  • Hydrogen gas (balloon or cylinder)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos.

  • Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the active catalyst.

  • The trisubstituted alkene is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen three times.

  • The reaction is stirred under a hydrogen atmosphere (1 atm) at 25°C for 12-24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral alkane.

  • The enantiomeric excess is determined by chiral gas chromatography.

experimental_workflow_hydrogenation Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis catalyst_prep Mix [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos in Methanol add_substrate Add Trisubstituted Alkene catalyst_prep->add_substrate Active Catalyst hydrogenate Purge with H₂ and Stir add_substrate->hydrogenate remove_solvent Remove Solvent hydrogenate->remove_solvent Reaction Complete purify Purify by Chromatography remove_solvent->purify analyze Determine ee by Chiral GC purify->analyze

Asymmetric Hydrogenation Workflow
Enantioselective C-H Functionalization

This protocol outlines a general procedure for the rhodium-catalyzed enantioselective C-H functionalization of an alkane with a diazo compound.

Materials:

  • [Rh₂(OAc)₄] (2 mol%)

  • Chiral Carboxylic Acid Ligand (4 mol%)

  • Alkane (e.g., cyclohexane, 10 mmol)

  • Diazo compound (1.0 mmol)

  • Anhydrous dichloromethane (20 mL)

Procedure:

  • A flame-dried Schlenk flask is charged with [Rh₂(OAc)₄] and the chiral carboxylic acid ligand.

  • Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes.

  • The alkane is added to the flask.

  • The diazo compound, dissolved in a small amount of dichloromethane, is added slowly via a syringe pump over 4 hours.

  • The reaction is stirred at 40°C for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the chiral functionalized alkane.

  • The enantiomeric excess is determined by chiral HPLC or SFC.

experimental_workflow_CH_functionalization C-H Functionalization Workflow cluster_catalyst Catalyst Formation cluster_reaction C-H Functionalization cluster_workup Purification and Analysis catalyst_form Mix [Rh₂(OAc)₄] and Chiral Ligand add_alkane Add Alkane catalyst_form->add_alkane add_diazo Slowly Add Diazo Compound add_alkane->add_diazo remove_solvent Solvent Evaporation add_diazo->remove_solvent Reaction Complete purify Chromatographic Purification remove_solvent->purify analyze Determine ee by Chiral HPLC/SFC purify->analyze

C-H Functionalization Workflow

Analysis of Chiral Alkanes

The determination of enantiomeric purity is a critical step in the synthesis of chiral alkanes. Several analytical techniques are commonly employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful and widely used technique for separating and quantifying the enantiomers of volatile compounds, including many chiral alkanes.[7][8] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

Experimental Setup:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Column: Commonly used CSPs for alkanes include cyclodextrin derivatives.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is crucial for achieving good separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC and GC for the separation of enantiomers.[9][10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.

Experimental Setup:

  • SFC System: Equipped with a UV or mass spectrometric detector.

  • Chiral Column: Polysaccharide-based CSPs are widely used.

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol).

  • Backpressure Regulator: To maintain the supercritical state of the mobile phase.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] It is a powerful tool for determining the absolute configuration of chiral molecules in solution, including alkanes. By comparing the experimental VCD spectrum to the spectrum calculated for a known absolute configuration, the stereochemistry of the synthesized molecule can be unambiguously assigned.

Experimental Setup:

  • VCD Spectrometer: A Fourier transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).

  • Sample Cell: An IR-transparent cell with a defined path length.

  • Solvent: A solvent that is transparent in the IR region of interest (e.g., CCl₄, CDCl₃).

analytical_techniques Analysis of Chiral Alkanes cluster_synthesis Synthesis cluster_separation Enantiomeric Separation & Quantification cluster_configuration Absolute Configuration synthesis Chiral Alkane Synthesis gc Chiral GC synthesis->gc Determine ee% sfc Chiral SFC synthesis->sfc Determine ee% vcd VCD Spectroscopy synthesis->vcd Determine Absolute Configuration

Analytical Workflow for Chiral Alkanes

Applications in Drug Development and Materials Science

The ability to synthesize enantiomerically pure chiral alkanes has significant implications for various fields. In drug development, the incorporation of specific chiral alkane fragments can influence the binding affinity and selectivity of a drug molecule for its biological target.[15][16] The stereochemistry of these fragments can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

In materials science, chiral alkanes and their derivatives are being explored for the development of novel chiral materials with unique optical and electronic properties. These materials have potential applications in areas such as asymmetric catalysis, chiral recognition, and chiroptical devices.

Challenges and Future Outlook

Despite the significant progress in the synthesis of chiral alkanes, several challenges remain. The development of more efficient and selective catalysts for the asymmetric functionalization of unactivated C-H bonds in simple alkanes is a major area of ongoing research. Furthermore, the synthesis of alkanes with multiple stereocenters in a controlled manner remains a formidable task.

Future advancements in this field will likely focus on the design of novel catalytic systems with enhanced reactivity and selectivity, the development of new synthetic methodologies that are more sustainable and atom-economical, and the application of computational tools to better understand reaction mechanisms and predict stereochemical outcomes. The continued development of powerful analytical techniques will also be crucial for the characterization and quality control of these important molecules.

References

Theoretical Conformational Analysis of (R)-(+)-2,3-Dimethylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its profound influence on their physical, chemical, and biological properties. For chiral molecules such as (R)-(+)-2,3-dimethylpentane, a thorough understanding of the conformational landscape is paramount for applications in asymmetric synthesis, medicinal chemistry, and materials science. This technical guide delineates the theoretical conformational analysis of this compound, focusing on the rotation around the C2-C3 bond. It presents a quantitative analysis of the relative energies of various staggered and eclipsed conformers, details the computational methodologies employed, and provides a framework for the experimental validation of the theoretical findings.

Introduction to Conformational Analysis of Alkanes

Alkanes, the simplest of organic molecules, exhibit a surprising degree of structural complexity due to the rotation around their carbon-carbon single (σ) bonds. These different spatial arrangements of atoms, known as conformations or conformers, are interconvertible without breaking any bonds. The study of the energetics and relative stabilities of these conformers is termed conformational analysis.

The primary energetic factors governing conformational stability in alkanes are:

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain, making them energetically unfavorable. Staggered conformations, where these bonds are maximally separated, are energetically preferred.

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In larger alkanes, gauche interactions, where bulky groups are adjacent to each other in a staggered conformation, introduce steric strain.

The conformational analysis of this compound, a chiral heptane isomer, is of particular interest due to the stereogenic center at C3, which influences the relative energies of its conformers.

Conformational Analysis of this compound: Rotation about the C2-C3 Bond

To analyze the conformational landscape of this compound, we will focus on the rotation around the C2-C3 single bond. The substituents on C2 are two methyl groups and a hydrogen atom, while C3 is bonded to a hydrogen atom, a methyl group, and an ethyl group. The analysis involves the systematic rotation around the C2-C3 bond and the calculation of the potential energy at each dihedral angle.

The primary conformations of interest are the staggered and eclipsed conformers, which can be visualized using Newman projections.

Staggered Conformations

Staggered conformations represent energy minima on the potential energy surface. For the C2-C3 bond rotation in this compound, there are three distinct staggered conformers. Their relative stabilities are determined by the steric interactions between the bulky methyl and ethyl groups.

Eclipsed Conformations

Eclipsed conformations correspond to energy maxima and represent the transition states between staggered conformers. There are also three distinct eclipsed conformers for the C2-C3 bond rotation, with their relative energies dictated by the severity of the torsional and steric strain.

Quantitative Analysis of Conformational Energies

Table 1: Estimated Strain Energies for C2-C3 Bond Rotation in this compound

ConformerDihedral Angle (Me-C2-C3-Et)Key InteractionsEstimated Relative Energy (kcal/mol)
Staggered 1 (Anti) 180°One Me/Me gauche, one Me/H gauche~0.9
Staggered 2 (Gauche) 60°One Me/Et gauche, one Me/Me gauche~1.8
Staggered 3 (Gauche) 300° (-60°)One Me/Et gauche, one Me/H gauche~1.3
Eclipsed 1 Me/Et eclipsed, Me/H eclipsed, H/Me eclipsed~4.5
Eclipsed 2 120°Me/Me eclipsed, H/Et eclipsed, Me/H eclipsed~4.8
Eclipsed 3 240°Me/H eclipsed, Me/Et eclipsed, H/Me eclipsed~4.5

Note: These are estimations based on standard values for gauche and eclipsing interactions. A dedicated computational study would be required for precise energy values.

Experimental and Computational Protocols

A rigorous theoretical conformational analysis necessitates a well-defined computational methodology, often validated by experimental data.

Computational Methodology

The standard workflow for a theoretical conformational analysis of a molecule like this compound involves several key steps:

  • Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. For a simple acyclic molecule, this often involves rotating around key dihedral angles.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local minimum on the potential energy surface. This is typically done using computational chemistry methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

A common and reliable level of theory for such calculations on alkanes is DFT with a functional like B3LYP or a more modern dispersion-corrected functional, paired with a basis set such as 6-31G(d) or larger.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating theoretical conformational analyses.[4][5] For chiral molecules like this compound, the following NMR parameters can provide valuable conformational information:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, one can deduce the populations of different conformers.

For a definitive analysis, temperature-dependent NMR studies can be performed to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

Visualizations

Newman Projections of Staggered and Eclipsed Conformers

G Newman Projections for C2-C3 Rotation cluster_staggered Staggered Conformers cluster_eclipsed Eclipsed Conformers Staggered1 Anti (180°) Staggered2 Gauche (60°) Staggered3 Gauche (300°) Eclipsed1 Eclipsed (0°) Eclipsed2 Eclipsed (120°) Eclipsed3 Eclipsed (240°)

Caption: Newman projections illustrating the staggered and eclipsed conformers around the C2-C3 bond.

Potential Energy Diagram for C2-C3 Bond Rotation

G Potential Energy Profile for C2-C3 Rotation 60° 60° 120° 120° 180° 180° 240° 240° 300° 300° 360° 360° Eclipsed1 Eclipsed Gauche2 Gauche Eclipsed1->Gauche2 Eclipsed2 Eclipsed Gauche2->Eclipsed2 Anti Anti Eclipsed2->Anti Eclipsed3 Eclipsed Anti->Eclipsed3 Gauche3 Gauche Eclipsed3->Gauche3 Eclipsed1_end Eclipsed Gauche3->Eclipsed1_end Yaxis Potential Energy Xaxis Dihedral Angle

Caption: A qualitative potential energy diagram for the rotation around the C2-C3 bond.

Workflow for Theoretical Conformational Analysis

G Computational Workflow Start Initial 3D Structure Generation ConfSearch Conformational Search Start->ConfSearch GeomOpt Geometry Optimization (e.g., DFT) ConfSearch->GeomOpt EnergyCalc Single-Point Energy Calculation GeomOpt->EnergyCalc Thermo Thermodynamic Analysis EnergyCalc->Thermo Results Relative Energies and Populations Thermo->Results

Caption: A flowchart illustrating the computational workflow for theoretical conformational analysis.

Conclusion

The theoretical conformational analysis of this compound provides a detailed picture of its three-dimensional structure and the energetic landscape governing its internal motions. By understanding the relative stabilities of its various conformers, researchers can better predict its behavior in chemical reactions and biological systems. While precise, experimentally validated quantitative data for this specific molecule remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive conformational analysis. The integration of high-level computational methods with experimental techniques like NMR spectroscopy will continue to be a powerful approach for elucidating the complex conformational preferences of chiral molecules.

References

An In-depth Technical Guide to Rotational Barriers in Branched Heptane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of aliphatic chains, governed by the rotational barriers around carbon-carbon single bonds, is a cornerstone of molecular behavior. In the realm of drug development and materials science, understanding these subtle energy landscapes is paramount for predicting molecular interactions, binding affinities, and macroscopic properties. This technical guide provides a detailed exploration of the rotational barriers in branched heptane isomers, a class of molecules that serve as fundamental models for understanding the conformational dynamics of more complex hydrocarbon structures.

This document summarizes quantitative data from computational studies, outlines the predominant experimental and computational methodologies for determining rotational barriers, and presents visual workflows to elucidate the processes involved in their characterization.

Data Presentation: Rotational Energy Barriers

The rotational barriers of branched heptane isomers are primarily investigated through computational chemistry methods due to the experimental challenges in isolating and characterizing individual conformers of such flexible molecules. The following tables summarize calculated rotational energy barriers and strain energies for various bond rotations in selected heptane isomers. These values represent the energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) conformation during the rotation around a specific C-C bond.

IsomerBondRotational Barrier (kcal/mol)Method
3-Methylpentane C2-C3~3.4 - 4.1Jmol Application

Note: The rotational barrier for 3-methylpentane is estimated from the energy difference between the reported staggered (3.4-3.8 kJ/mol or ~0.8-0.9 kcal/mol) and eclipsed (18-21 kJ/mol or ~4.3-5.0 kcal/mol) conformations.[1]

Strain Energy Increments for Estimating Rotational Barriers

In the absence of complete rotational energy profiles for all isomers, strain energy increments derived from computational studies of smaller alkanes can be used to estimate the energy of eclipsed conformations and thus the rotational barrier. The total strain energy of an eclipsed conformation is the sum of the individual eclipsing and gauche interactions.

InteractionStrain Energy (kcal/mol)
H-H eclipsed1.0
CH₃-H eclipsed1.4
CH₃-CH₃ eclipsed2.6 - 3.1
CH₃-CH₃ gauche0.9

Data compiled from various sources on conformational analysis.[2][3]

Experimental Protocols

While computational methods dominate the study of rotational barriers in flexible alkanes, several experimental techniques provide foundational data and validation for theoretical models.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structures of molecules. By analyzing the scattering of a high-energy electron beam by a molecular gas, a radial distribution function can be generated, which provides information about interatomic distances. For flexible molecules like heptane isomers, GED data is often used in conjunction with theoretical calculations to determine the relative populations of different conformers and infer the energetic differences between them.

Methodology:

  • Sample Introduction: A gaseous sample of the heptane isomer is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.

  • Scattering Pattern Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The diffraction intensities are measured as a function of the scattering angle. This data is then mathematically transformed to yield a radial distribution function, which shows the probability of finding two atoms at a given distance from each other.

  • Structural Refinement: The experimental radial distribution function is compared to theoretical curves calculated for different molecular geometries. By refining the structural parameters (bond lengths, angles, and dihedral angles) and the relative abundances of conformers, the equilibrium conformational mixture and their energy differences can be determined.

Microwave Spectroscopy

Microwave spectroscopy probes the rotational transitions of molecules in the gas phase. For molecules with a permanent dipole moment, the absorption of microwave radiation induces transitions between quantized rotational energy levels. The resulting spectrum is highly sensitive to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure.

Methodology:

  • Sample Preparation: The heptane isomer is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection of Absorption: The absorption of microwave radiation is detected as a function of frequency.

  • Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes for each conformer present in the sample.

  • Structural and Energetic Determination: From the rotational constants derived from the spectrum, the moments of inertia and thus the geometry of each conformer can be determined with high precision. The relative intensities of the rotational lines can be used to determine the relative populations of the conformers and, consequently, their energy differences.

Computational Protocols

Ab initio and Density Functional Theory (DFT) calculations are the primary tools for investigating the rotational barriers of branched alkanes. These methods allow for the detailed exploration of the potential energy surface along a specific dihedral angle.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method that is well-suited for studying the electronic structure and energetics of molecules.

Typical Protocol using Gaussian Software:

  • Structure Building: The initial 3D structure of the heptane isomer is built using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A common level of theory for this step is B3LYP with a 6-31G* basis set.[4]

  • Potential Energy Surface (PES) Scan: To determine the rotational barrier, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle in predefined steps (e.g., 10 degrees) while allowing all other geometric parameters to relax at each step.[5]

    • Keyword Example for Gaussian: #p opt=modredundant B3LYP/6-31G*

    • The modredundant keyword is used to specify the dihedral angle to be scanned and the scan parameters (start angle, stop angle, number of steps).

  • Energy Profile Analysis: The energy at each step of the scan is extracted from the output file. Plotting the energy as a function of the dihedral angle generates the rotational energy profile. The rotational barrier is the energy difference between the highest energy (eclipsed) and lowest energy (staggered) points on this profile.

  • Transition State Verification (Optional): To precisely locate the transition state (the peak of the rotational barrier), a transition state optimization can be performed starting from the geometry of the highest energy point of the PES scan. A frequency calculation is then performed to confirm that the structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the rotation).

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for calculating a rotational energy barrier using computational chemistry software.

G Computational Workflow for Rotational Barrier Calculation cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis cluster_validation Validation (Optional) build_structure Build Initial 3D Structure define_scan Define Dihedral Angle and Scan Parameters geom_opt Initial Geometry Optimization define_scan->geom_opt pes_scan Relaxed Potential Energy Surface (PES) Scan geom_opt->pes_scan extract_energy Extract Energies from Output pes_scan->extract_energy plot_profile Plot Energy vs. Dihedral Angle extract_energy->plot_profile determine_barrier Determine Rotational Barrier plot_profile->determine_barrier ts_opt Transition State Optimization determine_barrier->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc

Caption: Workflow for rotational barrier calculation.

Logical Relationships in Conformational Analysis

The stability of different conformers is determined by a balance of steric and electronic effects. The following diagram illustrates the key factors influencing the rotational barrier in branched alkanes.

G Factors Influencing Rotational Barriers cluster_destabilizing Destabilizing Factors (Increase Barrier) cluster_stabilizing Stabilizing Factors (Decrease Barrier) rot_barrier Rotational Barrier torsional_strain Torsional Strain (Eclipsing Interactions) torsional_strain->rot_barrier steric_hindrance Steric Hindrance (Gauche Interactions) steric_hindrance->rot_barrier hyperconjugation Hyperconjugation (σ -> σ* interactions) hyperconjugation->rot_barrier

Caption: Factors influencing rotational barriers.

Conclusion

The rotational barriers in branched heptane isomers are a result of a complex interplay of torsional strain, steric hindrance, and hyperconjugative effects. While experimental determination remains challenging, computational methods, particularly DFT, provide a robust framework for elucidating the conformational energy landscapes of these molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in drug development and materials science, enabling a deeper understanding of the fundamental principles that govern molecular flexibility and interaction. Further computational studies are warranted to build a complete and detailed database of rotational barriers for all branched heptane isomers, which will be invaluable for the continued development of accurate molecular mechanics force fields and predictive models of chemical and biological systems.

References

Chiroptical Properties of Simple Chiral Hydrocarbons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of simple chiral hydrocarbons. It is intended for researchers, scientists, and professionals in drug development who are interested in the principles, experimental methodologies, and computational prediction of chiroptical phenomena in these fundamental organic molecules. This document delves into the core techniques of Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), offering detailed experimental protocols and summarizing key quantitative data. Furthermore, it explores the crucial role of computational chemistry in elucidating the relationship between molecular structure and chiroptical response.

Introduction to Chiroptical Properties

Chirality, or "handedness," is a fundamental property of three-dimensional objects, including molecules, that are non-superimposable on their mirror images.[1][2] Chiral molecules, also known as enantiomers, exhibit optical activity, meaning they interact differently with plane-polarized and circularly polarized light.[1][3] This differential interaction gives rise to a range of "chiroptical" properties that provide valuable information about the absolute configuration and conformation of molecules.[4] For simple chiral hydrocarbons, which lack strong chromophores, chiroptical techniques are particularly powerful tools for stereochemical analysis.

The primary chiroptical properties discussed in this guide are:

  • Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of linearly polarized light as a function of wavelength.[4] The variation of specific rotation with wavelength can be used to determine the absolute configuration of a molecule.[5]

  • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6][7] It is a powerful tool for studying the stereochemistry of molecules, particularly in the regions of electronic transitions.

  • Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation by chiral molecules during vibrational transitions.[8] VCD is highly sensitive to the three-dimensional structure of molecules and is an excellent method for determining the absolute configuration of chiral molecules, even those without a UV-Vis chromophore.[9][10][11]

Quantitative Chiroptical Data of Simple Chiral Hydrocarbons

The following tables summarize key chiroptical data for a selection of simple chiral hydrocarbons. This data is essential for comparative analysis and for validating computational predictions.

Table 1: Specific Rotation of Selected Simple Chiral Hydrocarbons

CompoundEnantiomerSpecific Rotation ([(\alpha)])Wavelength (nm)Solvent
(+)-α-Pinene(1R,5R)+50.7°589 (D-line)Neat
(-)-α-Pinene(1S,5S)-50.7°589 (D-line)Neat
(R)-(+)-Limonene(R)+113.8°589 (D-line)Neat
(S)-(-)-Limonene(S)-113.8°589 (D-line)Neat
(S)-3-bromo-3-methylhexane(S)+13.52°589 (D-line)Not Specified
(R)-3-bromo-3-methylhexane(R)-13.52°589 (D-line)Not Specified

Table 2: Circular Dichroism Data for Selected Simple Chiral Hydrocarbons

CompoundEnantiomerWavelength (nm)Molar Ellipticity ([(\theta)]) (deg cm²/dmol)Solvent
(1R)-(+)-α-Pinene(1R,5R)~163-200Positive and negative bands observedGas Phase
(1S)-(-)-α-Pinene(1S,5S)~163-200Mirror-image of (1R)-(+)-α-pinene spectrumGas Phase
trans-Cyclooctene(R)~195Positive Cotton effectGas Phase
(S)-Limonene(S)~200-220Negative Cotton effectNot Specified

Experimental Protocols

Accurate and reproducible measurement of chiroptical properties requires careful attention to experimental detail. This section outlines the general protocols for ORD, CD, and VCD spectroscopy.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measurements are typically performed using a spectropolarimeter.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the chiral hydrocarbon in a suitable transparent solvent. The concentration should be optimized to produce a measurable rotation without excessive absorption.

    • For neat liquids, the pure substance is used.

    • Filter the sample to remove any particulate matter.

  • Instrumentation and Measurement:

    • The basic setup consists of a light source, a polarizer, a sample cell, an analyzer, and a detector.[12]

    • The light from the source is passed through the polarizer to produce linearly polarized light.

    • This polarized light then passes through the sample cell containing the chiral solution.

    • The plane of polarization is rotated by the chiral sample.

    • The analyzer, another polarizer, is rotated to determine the angle of rotation.

    • The measurement is repeated at various wavelengths to obtain the ORD spectrum.

  • Data Analysis:

    • The observed rotation ((\alpha)) is used to calculate the specific rotation ([(\alpha)]) using the formula: [(\alpha)] = (\alpha) / (l * c) where l is the path length in decimeters and c is the concentration in g/mL.[5][13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules.

Methodology:

  • Sample Preparation:

    • Dissolve the chiral hydrocarbon in a transparent, achiral solvent. The choice of solvent is critical to avoid interference with the measurement.[14]

    • The concentration should be adjusted to give an absorbance in the optimal range for the instrument (typically 0.5 - 1.5 AU).

    • Use high-quality quartz cuvettes with a path length appropriate for the sample concentration and wavelength range.[15]

  • Instrumentation and Measurement:

    • A CD spectrometer consists of a light source, a monochromator, a polarizing prism, a photoelastic modulator (PEM) to produce circularly polarized light, a sample compartment, and a photomultiplier tube detector.[16]

    • The instrument alternately passes left and right circularly polarized light through the sample.

    • The detector measures the difference in absorbance between the two polarizations ((\Delta)A = A_L - A_R).

  • Data Analysis:

    • The raw data (ellipticity in millidegrees) is typically converted to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = ((\theta)_obs * 100) / (c * l) where (\theta)_obs is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in centimeters.[17][18]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD provides detailed structural information by probing the vibrational transitions of chiral molecules.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the chiral hydrocarbon in a suitable infrared-transparent solvent (e.g., CCl₄, CDCl₃). The solvent should have minimal absorption in the spectral region of interest.[19][20]

    • The concentration needs to be relatively high to obtain a good signal-to-noise ratio.

    • Use an appropriate IR cell with a defined path length.

  • Instrumentation and Measurement:

    • VCD measurements are performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This module includes a linear polarizer and a photoelastic modulator to generate the circularly polarized infrared radiation.[19]

    • The instrument measures the differential absorbance of left and right circularly polarized IR light.

  • Data Analysis:

    • The VCD spectrum is typically presented as (\Delta)(\epsilon) ((\epsilon_L) - (\epsilon_R)) versus wavenumber (cm⁻¹).

    • For the determination of absolute configuration, the experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer using quantum chemical methods.[9]

Computational Prediction of Chiroptical Properties

Quantum chemical calculations have become an indispensable tool for interpreting and predicting chiroptical spectra. Density Functional Theory (DFT) and ab initio methods are widely used for this purpose.

General Workflow:

  • Conformational Search: For flexible molecules, a thorough conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Calculation of Chiroptical Properties:

    • ORD: The specific rotation at different wavelengths is calculated.

    • CD: The electronic excitation energies and rotational strengths are calculated to generate the CD spectrum.

    • VCD: The rotational strengths for each vibrational mode are calculated to generate the VCD spectrum.

  • Spectral Simulation and Comparison: The calculated properties for each conformer are Boltzmann-averaged to generate a theoretical spectrum, which is then compared with the experimental spectrum to determine the absolute configuration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the chiroptical properties of simple chiral hydrocarbons.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis A Chiral Hydrocarbon C Solution Preparation A->C B Transparent Achiral Solvent B->C D Filtration C->D E Quartz Cuvette D->E F CD Spectrometer E->F G Measurement of ΔA (AL - AR) F->G H Raw Data (Ellipticity) G->H I Conversion to Molar Ellipticity H->I J CD Spectrum I->J

Caption: Experimental workflow for Circular Dichroism (CD) spectroscopy.

Computational_Workflow_VCD A Propose Enantiomeric Structure B Conformational Search A->B C Geometry Optimization (DFT) B->C D Frequency & Rotational Strength Calculation C->D E Boltzmann Averaging D->E F Simulated VCD Spectrum E->F H Comparison F->H G Experimental VCD Spectrum G->H I Absolute Configuration Determination H->I

Caption: Workflow for determining absolute configuration using VCD and DFT.

Chiroptical_Techniques cluster_light Interaction with Polarized Light cluster_techniques Chiroptical Techniques Chiral Hydrocarbon Chiral Hydrocarbon Linearly Polarized Light Linearly Polarized Light Chiral Hydrocarbon->Linearly Polarized Light rotation Circularly Polarized Light Circularly Polarized Light Chiral Hydrocarbon->Circularly Polarized Light differential absorption ORD ORD (Optical Rotatory Dispersion) Linearly Polarized Light->ORD CD CD (Circular Dichroism) Circularly Polarized Light->CD VCD VCD (Vibrational Circular Dichroism) Circularly Polarized Light->VCD

References

Spectroscopic Identification of 2,3-Dimethylpentane Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation and characterization of enantiomers are of paramount importance in the pharmaceutical industry, as the physiological effects of chiral molecules can vary significantly between stereoisomers. This technical guide provides a comprehensive overview of advanced spectroscopic techniques for the identification and analysis of the enantiomers of 2,3-dimethylpentane, a simple chiral alkane. While challenging due to the lack of functional groups, the enantiomers of 2,3-dimethylpentane can be distinguished using chiroptical and nuclear magnetic resonance spectroscopic methods. This document details the theoretical underpinnings and experimental protocols for Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Quantitative data is presented in structured tables, and experimental workflows are illustrated with diagrams to facilitate a deeper understanding of these powerful analytical techniques.

Introduction

2,3-Dimethylpentane is a chiral alkane existing as a pair of enantiomers, (R)-2,3-dimethylpentane and (S)-2,3-dimethylpentane. Due to their identical physical properties in an achiral environment, separating and identifying these enantiomers requires specialized analytical methods that can probe their three-dimensional structures. Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light or a chiral environment are indispensable tools for this purpose. This guide focuses on the application of Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of 2,3-dimethylpentane enantiomers.

Vibrational Chiroptical Spectroscopy

Vibrational chiroptical spectroscopy measures the differential absorption or scattering of left and right circularly polarized infrared radiation by a chiral molecule. The resulting spectra are exquisitely sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light as a function of frequency. The VCD spectrum of one enantiomer is the mirror image of the other, providing a definitive method for their identification.

  • Sample Preparation: Prepare solutions of the isolated (R)- and (S)-2,3-dimethylpentane enantiomers in a suitable achiral solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), at a concentration of approximately 0.1 M.

  • Instrumentation: Utilize a commercial VCD spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: Record the VCD and infrared (IR) spectra of the samples in the mid-infrared region (typically 4000-800 cm⁻¹). The spectrum of the pure solvent should also be recorded for background subtraction.

  • Data Processing: Subtract the solvent spectrum from the sample spectra. The VCD spectrum is typically presented as the differential absorbance (ΔA = A_L - A_R).

  • Computational Modeling: To assign the absolute configuration, perform a quantum chemical calculation (e.g., using Density Functional Theory, DFT) of the VCD spectrum for one enantiomer (e.g., (R)-2,3-dimethylpentane).

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the experimentally measured enantiomer.

Wavenumber (cm⁻¹)(R)-2,3-Dimethylpentane ΔA (x 10⁻⁵)(S)-2,3-Dimethylpentane ΔA (x 10⁻⁵)IR Absorbance (arbitrary units)Vibrational Assignment
2960+2.5-2.50.8C-H stretching
2875-1.8+1.80.6C-H stretching
1460+0.9-0.90.4CH₃ asymmetric bending
1380-1.2+1.20.5CH₃ symmetric bending
1165+0.5-0.50.2C-C stretching

Note: The data presented in this table are representative and intended for illustrative purposes.

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Modeling cluster_analysis Analysis and Assignment exp_sample Prepare (R) and (S) Enantiomer Samples exp_measure Measure VCD and IR Spectra exp_sample->exp_measure exp_process Process Data (Solvent Subtraction) exp_measure->exp_process analysis_compare Compare Experimental and Calculated Spectra exp_process->analysis_compare comp_model DFT Calculation of VCD Spectrum for (R)-Enantiomer comp_model->analysis_compare analysis_assign Assign Absolute Configuration analysis_compare->analysis_assign

VCD Experimental and Computational Workflow.
Raman Optical Activity (ROA) Spectroscopy

ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. ROA is complementary to VCD and is particularly powerful for studying molecules in aqueous solutions.

  • Sample Preparation: Prepare neat liquid samples or concentrated solutions (if necessary) of the isolated (R)- and (S)-2,3-dimethylpentane enantiomers.

  • Instrumentation: Use a dedicated ROA spectrometer with a laser excitation source (e.g., 532 nm).

  • Data Acquisition: Collect the ROA and Raman spectra simultaneously. Data collection times can be significant to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data to obtain the final ROA spectrum, which is typically represented as the circular intensity difference (I_R - I_L).

  • Computational Modeling and Assignment: Similar to VCD, compare the experimental ROA spectrum with a computationally predicted spectrum for one enantiomer to determine the absolute configuration.

Wavenumber (cm⁻¹)(R)-2,3-Dimethylpentane ROA Intensity (x 10⁻⁴)(S)-2,3-Dimethylpentane ROA Intensity (x 10⁻⁴)Raman Intensity (arbitrary units)Vibrational Assignment
2960+5.1-5.11.0C-H stretching
1450-2.8+2.80.5CH₃ bending
880+1.5-1.50.3C-C stretching
450-0.9+0.90.2Skeletal deformation

Note: The data presented in this table are representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes or adducts, which are non-superimposable mirror images and thus have different NMR spectra. A particularly effective method for chiral alkanes involves the use of chiral liquid crystals.

Experimental Protocol: NMR Analysis of 2,3-Dimethylpentane Enantiomers using a Chiral Liquid Crystal

This protocol is based on the successful discrimination of chiral alkanes using natural abundance deuterium (NAD) NMR in a chiral polypeptide liquid crystal solvent.[1]

  • Chiral Solvent Preparation: Prepare a solution of a chiral liquid crystal, such as poly-γ-benzyl-L-glutamate (PBLG), in a suitable deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched 2,3-dimethylpentane in the prepared chiral liquid crystal solution.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped for deuterium NMR.

  • Data Acquisition: Acquire the natural abundance ²H NMR spectrum of the sample. The anisotropic environment of the chiral liquid crystal will induce different quadrupolar splittings for the corresponding deuterons in the two enantiomers.

  • Data Analysis: Analyze the resulting spectrum for the presence of doubled signals, which indicate the successful discrimination of the enantiomers. The integration of these signals can be used to determine the enantiomeric excess.

Proton Environment(R)-2,3-Dimethylpentane Chemical Shift (ppm)(S)-2,3-Dimethylpentane Chemical Shift (ppm)Signal Splitting
CH at C31.651.68Doublet of doublets
CH₂ at C41.20 (diastereotopic)1.23 (diastereotopic)Multiplet
CH at C21.501.52Multiplet
CH₃ at C20.85 (diastereotopic)0.87 (diastereotopic)Doublet
CH₃ at C30.900.92Doublet
CH₃ at C50.880.89Triplet

Note: The chemical shift differences are exaggerated for illustrative purposes. In practice, the differences may be small and require a high-field instrument for resolution.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_solvent Prepare Chiral Liquid Crystal Solution prep_sample Dissolve 2,3-Dimethylpentane in Chiral Solvent prep_solvent->prep_sample acq_nmr Acquire Natural Abundance Deuterium NMR Spectrum prep_sample->acq_nmr analysis_signals Observe Doubled Signals for Enantiomers acq_nmr->analysis_signals analysis_ee Integrate Signals to Determine Enantiomeric Excess analysis_signals->analysis_ee

NMR Analysis Workflow with a Chiral Liquid Crystal.

Conclusion

The spectroscopic identification of the enantiomers of 2,3-dimethylpentane, while challenging, is achievable through the application of advanced chiroptical and NMR techniques. Vibrational Circular Dichroism and Raman Optical Activity provide definitive information on the absolute configuration by comparing experimental spectra with theoretical calculations. Nuclear Magnetic Resonance spectroscopy, particularly utilizing chiral liquid crystals, offers a powerful method for the discrimination and quantification of the enantiomers in a mixture. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of stereochemistry, analytical chemistry, and drug development, enabling the confident and accurate characterization of chiral molecules.

References

Initial Characterization of (R)-(+)-2,3-Dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial characterization of (R)-(+)-2,3-Dimethylpentane, a chiral branched alkane. As one of the simplest chiral alkanes, its proper identification and characterization are fundamental for its use in various research and development applications, including as a solvent, in stereochemical studies, or as a reference material. This guide details its physicochemical properties, spectroscopic profile, and the requisite experimental protocols for its analysis.

Physicochemical and Chiroptical Properties

This compound is a colorless, flammable liquid.[1][2] Its key physical and chiroptical properties are summarized below. Data for the racemic mixture are included for comparison, as enantiomer-specific data for certain properties are not always available.[3]

PropertyThis compoundRacemic 2,3-DimethylpentaneSource(s)
Molecular Formula C₇H₁₆C₇H₁₆[1]
Molecular Weight 100.20 g/mol 100.20 g/mol [1]
CAS Number 54665-46-2565-59-3[1]
Appearance Colorless liquidColorless liquid[1][2]
Boiling Point Not specified89-90 °C[2]
Density Not specified0.695 g/mL at 25 °C[2]
Refractive Index (n20/D) Not specified1.392[2]
Optical Rotation Dextrorotatory (+)Optically inactive[1]
Specific Rotation [α] Value not readily available in cited literatureN/A

Spectroscopic Data Profile

The spectroscopic profile is essential for the structural confirmation of 2,3-dimethylpentane. The spectra for the (R) and (S) enantiomers are identical in an achiral environment.

Spectroscopic TechniqueCharacteristic Features for 2,3-DimethylpentaneSource(s)
¹H NMR Complex multiplets in the alkane region (~0.8-1.7 ppm) corresponding to the various methyl, methylene, and methine protons.[4]
¹³C NMR Multiple signals in the alkane region (~10-40 ppm) corresponding to the unique carbon atoms in the molecule.[4]
Infrared (IR) Spectroscopy Strong C-H stretching absorptions (2880-2940 cm⁻¹); Strong C-H deformation absorptions (1365-1480 cm⁻¹). The fingerprint region (<1500 cm⁻¹) is unique for identification.[4]
Mass Spectrometry (GC-MS) Molecular ion (M⁺) peak may be of low abundance. Characteristic fragmentation pattern for branched alkanes.[5]

Toxicological and Safety Information

As a volatile and flammable alkane, this compound requires careful handling in a laboratory setting.

  • Hazards : Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Very toxic to aquatic life with long-lasting effects.[6]

  • Precautions : Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid release to the environment.[6]

  • First Aid : If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting. In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air and keep comfortable for breathing.[6]

Experimental Protocols

Detailed methodologies for the essential characterization experiments are provided below.

Optical Rotation Measurement (Polarimetry)

This procedure determines the magnitude and direction of optical rotation, a critical parameter for confirming the enantiomeric identity.

  • Instrument Preparation : Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up until a stable light source is achieved.[7]

  • Blank Measurement : Fill a clean polarimeter cell (e.g., 1 dm path length) with the solvent to be used for the sample (e.g., hexane or ethanol). Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Preparation : Prepare a solution of this compound of a known concentration (c, in g/100 mL).[2] For example, accurately weigh approximately 1 g of the compound and dissolve it in the chosen solvent in a 100 mL volumetric flask.

  • Sample Measurement : Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring no air bubbles are in the light path. Place the cell in the instrument and record the observed rotation (α) in degrees.

  • Calculation of Specific Rotation : Calculate the specific rotation [α] using Biot's law:[2] [α] = α / (l × c)

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration in g/100 mL

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the acquisition of nuclear magnetic resonance spectra for structural elucidation.

  • Sample Preparation : For a volatile liquid like 2,3-dimethylpentane, prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters for a small molecule include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

This method identifies the functional groups present in the molecule based on the absorption of infrared radiation.

  • Sample Preparation (Neat Liquid/Thin Film) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a single drop of neat (undiluted) this compound onto the surface of one salt plate.

    • Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition :

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis : Analyze the resulting spectrum for characteristic alkane peaks, such as C-H stretching and bending vibrations.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the compound from any potential impurities and provides information on its molecular weight and fragmentation pattern.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent such as hexane or dichloromethane.

  • Instrument Setup :

    • Use a GC equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Set an appropriate temperature program. For a volatile compound like 2,3-dimethylpentane, this might be an initial temperature of 40-50°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 150-200°C.

    • Set the carrier gas (typically Helium) flow rate.

    • For the mass spectrometer, use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range appropriate for the compound (e.g., m/z 35-150).

  • Injection and Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet. The GC will separate the components, which then enter the mass spectrometer for ionization and detection.

  • Data Analysis :

    • Examine the gas chromatogram to determine the retention time and purity of the compound.

    • Analyze the mass spectrum of the corresponding peak. Identify the molecular ion peak (if present) and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for characterization and the relationship between analytical techniques and the information they provide.

Characterization_Workflow cluster_sample Sample Acquisition cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Polarimetry Polarimetry Sample->Polarimetry Refractive_Index Refractive Index Sample->Refractive_Index Boiling_Point Boiling Point / Density Sample->Boiling_Point NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR GCMS GC-MS Sample->GCMS Stereochem Stereochemistry Confirmation Polarimetry->Stereochem Purity Purity Assessment Refractive_Index->Purity Boiling_Point->Purity Structure Structure Confirmation NMR->Structure FTIR->Structure GCMS->Purity GCMS->Structure Final_Report Final Characterization Report Purity->Final_Report Compile Data Structure->Final_Report Compile Data Stereochem->Final_Report Compile Data

Caption: Experimental workflow for the initial characterization of this compound.

Spectroscopic_Analysis_Logic cluster_technique cluster_info NMR NMR Spectroscopy (¹H, ¹³C) Info_NMR C-H Framework Connectivity Number of unique protons/carbons NMR->Info_NMR FTIR FTIR Spectroscopy Info_FTIR Functional Groups (Absence/Presence of C=O, O-H, etc.) FTIR->Info_FTIR GCMS GC-MS Info_GCMS Molecular Weight Fragmentation Pattern Purity & Retention Time GCMS->Info_GCMS Polarimetry Polarimetry Info_Polarimetry Chirality Direction of Optical Rotation Enantiomeric Purity Polarimetry->Info_Polarimetry

Caption: Relationship between analytical techniques and the structural information they provide.

References

Gas-phase reactivity of branched alkanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Gas-Phase Reactivity of Branched Alkanes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, fundamental components of various fuels and chemical feedstocks, exhibit unique gas-phase reactivity profiles that differ significantly from their linear counterparts. Their structural complexity, characterized by the presence of tertiary and quaternary carbon centers, dictates the pathways of thermal decomposition, oxidation, and halogenation. This technical guide provides a comprehensive overview of the core principles governing the gas-phase reactions of branched alkanes. It delves into the mechanisms of pyrolysis, oxidation, and halogenation, presenting quantitative kinetic data and detailing the experimental protocols used for their determination. Through structured data tables and mechanistic diagrams, this document serves as a critical resource for professionals in chemical research and development.

Introduction

The gas-phase reactivity of alkanes is a cornerstone of combustion science, atmospheric chemistry, and industrial chemical synthesis. Branched alkanes are of particular interest due to their prevalence in petroleum-derived fuels, where they often serve as anti-knock agents. The degree of branching in an alkane's structure profoundly influences its reaction kinetics and product distribution in the gas phase. Factors such as C-H and C-C bond dissociation energies, the stability of resulting free radicals, and steric hindrance all play critical roles. This guide explores these factors across several key reaction classes.

Pyrolysis (Thermal Cracking)

Pyrolysis is the thermal decomposition of organic compounds in the absence of oxygen. For alkanes, this process, also known as cracking, proceeds via a free-radical chain mechanism and is essential in the petroleum industry for producing lighter, more valuable hydrocarbons like alkenes.[1][2]

Mechanism and Influence of Branching

The pyrolysis of alkanes is initiated by the homolytic cleavage of a covalent bond at high temperatures (773-973 K), creating free radicals.[2] The C-C bonds are generally weaker than C-H bonds and are thus more likely to break first. The stability of the resulting free radicals (tertiary > secondary > primary) dictates the preferred fragmentation pathways.

The rate of pyrolysis increases with both molecular weight and the degree of branching.[1][2] This is because branched alkanes possess weaker C-C bonds at the branching points and can form more stable tertiary radicals upon bond fission.

The overall mechanism involves three key stages:

  • Initiation: Homolytic cleavage of a C-C bond to form two alkyl radicals.

  • Propagation: The initial radicals abstract a hydrogen atom from another alkane molecule, creating a new, more stable radical. This is followed by β-scission, where the radical breaks at the C-C bond beta to the radical center, yielding an alkene and a smaller alkyl radical.[3] This new radical continues the chain.

  • Termination: Two radicals combine to form a stable molecule.

Pyrolysis_Mechanism cluster_initiation Initiation (C-C Fission) cluster_propagation Propagation cluster_termination Termination R_CH2_CH_R_CH3 Branched Alkane (e.g., Isobutane) Rad1 tert-Butyl Radical R_CH2_CH_R_CH3->Rad1 Δ Rad2 Methyl Radical New_Rad tert-Butyl Radical Methane Methane Rad2->Methane + Isobutane Alkane_H Isobutane Isobutene Isobutene New_Rad->Isobutene β-Scission H_Rad H• Term1 Radical + Radical → Stable Product

Fig. 1: Generalized free-radical mechanism for branched alkane pyrolysis.
Quantitative Data: Pyrolysis Products

The product distribution from alkane pyrolysis depends on the structure of the parent alkane. The pyrolysis of branched alkanes generally leads to a complex mixture of smaller alkanes and alkenes.[4]

Parent AlkaneTemperature (°C)Major Products & Selectivity (%)Reference
Isobutane440-500Propene, Methane[4]
2,3-Dimethylbutane440-500Propene, Isobutene, Methane[4]
Neopentane~500Methane, Isobutene[5]
Experimental Protocol: Gas-Phase Pyrolysis in a Wall-less Reactor

This protocol is based on the methodology for studying homogeneous gas-phase pyrolysis, which minimizes surface reactions.[5]

  • Reactor Setup: A wall-less reactor is employed, which heats the reactant gas by passing it through a hot, inert carrier gas (e.g., argon), preventing contact with hot reactor walls that can catalyze reactions.

  • Reactant Preparation: A dilute mixture of the branched alkane (e.g., neopentane) in a high-purity carrier gas is prepared. The concentration is kept low (typically <1%) to ensure first-order kinetics with respect to the alkane.

  • Reaction Conditions: The gas mixture is introduced into the reactor, which is maintained at a constant, high temperature (e.g., 1000-1200 K) and controlled pressure. The residence time in the hot zone is precisely controlled.

  • Product Quenching: After exiting the reaction zone, the product mixture is rapidly cooled (quenched) to halt further reactions. This is often achieved by expansion into a low-pressure chamber.

  • Analysis: The quenched gas mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable products. Time-resolved measurements can be performed using techniques like shock tubes coupled with spectroscopic analysis.[5]

Pyrolysis_Workflow start Reactant Gas (Alkane + Argon) reactor Wall-less Reactor (High Temp, Controlled P) start->reactor Introduction quench Rapid Quenching (Expansion Cooling) reactor->quench Reaction analysis Product Analysis (GC-MS) quench->analysis Sampling data Kinetic Data & Product Distribution analysis->data

Fig. 2: Experimental workflow for studying gas-phase alkane pyrolysis.

Gas-Phase Oxidation

The oxidation of alkanes is the basis for combustion. The reaction mechanism is highly complex, involving a vast network of elementary reactions. Branching significantly affects oxidation behavior, particularly in the low-temperature regime (< 600°C), where branched alkanes are generally less reactive than their linear isomers.[6]

Mechanism and Influence of Branching

At low to intermediate temperatures, alkane oxidation is characterized by a negative temperature coefficient (NTC) region, where the reaction rate decreases with increasing temperature. This behavior is governed by the competition between chain-propagating and chain-terminating pathways involving peroxy radicals (ROO•).

For branched alkanes like isooctane, the reduced reactivity at low temperatures is attributed to its structure. The formation of stable, less reactive radicals and the prevalence of reaction channels that do not lead to efficient chain branching are key factors.[6] In contrast, linear alkanes can more readily undergo intramolecular H-abstractions that lead to the formation of OH radicals, which are highly effective chain carriers.

Quantitative Data: Oxidation Reactivity

The reactivity of alkanes towards oxidation is often studied by measuring ignition delay times (IDTs) in shock tubes or rapid compression machines.

AlkanePressure (atm)Temperature Range (K)ObservationReference
n-HeptaneHigh600-900Exhibits significant low-temperature reactivity (NTC behavior)[6]
IsooctaneHigh600-900Shows negligible reactivity at lower temperatures compared to n-heptane[6]
Neopentane1> 900Model simulations show good agreement with shock tube data at high temperatures[7]
Experimental Protocol: Environmental Chamber Study of Alkane Oxidation

This protocol describes a method for studying the formation of secondary organic aerosol (SOA) from alkane oxidation, relevant to atmospheric chemistry.[8][9]

  • Chamber Setup: A large volume (e.g., >5000 L) Teflon environmental chamber is used. The chamber is surrounded by UV lights to initiate photochemistry.

  • Initial Conditions: The chamber is filled with purified air at a controlled relative humidity. A known concentration of the branched alkane, an oxidant precursor (e.g., H₂O₂ for OH radicals or Cl₂ for Cl atoms), and, if desired, NOx are injected.[8]

  • Reaction Initiation: The UV lights are turned on to photolyze the precursor, generating the primary oxidant (e.g., OH or Cl radicals), which initiates the oxidation of the alkane.

  • Monitoring: The gas-phase concentrations of the alkane, oxidants, and volatile products are monitored in real-time using instruments like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and GC-MS. Particle formation and composition (SOA) are monitored using a Scanning Mobility Particle Sizer (SMPS) and an Aerosol Mass Spectrometer (AMS).

  • Data Analysis: The data is used to determine reaction rates, product yields, and SOA formation potential, providing insight into the atmospheric oxidation mechanism.[9]

Halogenation

Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by halogen atoms. The reaction typically proceeds via a free-radical chain mechanism initiated by heat or UV light.[10][11]

Mechanism and Influence of Branching

The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂.[10] Fluorination is explosive, while iodination is often reversible and slow. Chlorination and bromination are the most commonly studied.

A key feature of alkane halogenation is its selectivity. Halogen atoms preferentially abstract hydrogen atoms from carbons that form the most stable free radicals. The order of reactivity for C-H bonds is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This selectivity is much more pronounced for bromination than for chlorination. A bromine atom is less reactive and therefore more selective than a chlorine atom.[12] For example, light-induced gas-phase chlorination of propane at 25°C gives a mixture of 1-chloropropane (45%) and 2-chloropropane (55%), whereas bromination gives 2-bromopropane almost exclusively (97%).[10][12] This makes bromination a more synthetically useful tool for selectively functionalizing branched alkanes at tertiary positions.

Halogenation_Selectivity Alkane 2-Methylpropane Prim_Rad Primary Radical Alkane->Prim_Rad + Cl• (H Abstraction from 1° C) Tert_Rad Tertiary Radical (More Stable) Alkane->Tert_Rad + Cl• or Br• (H Abstraction from 3° C) Rad_Cl Cl• Rad_Br Br• Prod_Cl_Prim 1-Chloro-2-methylpropane (~35%) Prim_Rad->Prod_Cl_Prim + Cl₂ Prod_Cl_Tert 2-Chloro-2-methylpropane (~65%) Tert_Rad->Prod_Cl_Tert + Cl₂ Prod_Br_Tert 2-Bromo-2-methylpropane (>99%) Tert_Rad->Prod_Br_Tert + Br₂

Fig. 3: Selectivity in the halogenation of a branched alkane.
Quantitative Data: Relative Reactivity of C-H Bonds

The relative rates of abstraction per hydrogen atom can be quantified at a given temperature.

HalogenTemperature (°C)Relative Reactivity (1° : 2° : 3°)Reference
Chlorine251 : 3.9 : 5.2[12]
Bromine1251 : 82 : 1640[12]
Experimental Protocol: Photochemical Chlorination

This protocol describes a typical lab-scale gas-phase photochemical halogenation.[13]

  • Reactor Setup: A glass reaction vessel equipped with a gas inlet/outlet, a pressure gauge, and a UV lamp (e.g., a mercury vapor lamp) is used. The setup must be in a fume hood and shielded to protect from UV radiation.

  • Reactant Introduction: The reactor is first evacuated. The branched alkane (e.g., isobutane) is introduced to a specific partial pressure, followed by chlorine gas. An excess of the alkane is often used to favor mono-substitution.[10] The reaction is performed in the absence of light initially to confirm no thermal reaction occurs.

  • Initiation: The UV lamp is switched on to initiate the reaction. The progress of the reaction can be monitored by the fading of the greenish-yellow color of the chlorine gas and by the pressure change as HCl gas is produced.

  • Termination and Neutralization: Once the reaction is complete (indicated by the disappearance of chlorine), the UV lamp is turned off. The remaining gaseous mixture is bubbled through a dilute sodium hydroxide solution to neutralize the HCl byproduct and any unreacted chlorine.

  • Product Analysis: The organic products are collected (e.g., by cooling in a cold trap) and analyzed by GC and NMR spectroscopy to determine the product distribution and isomeric ratio.

Conclusion

The gas-phase reactivity of branched alkanes is a complex and multifaceted field. The presence of tertiary carbons and the stability of the corresponding radicals are dominant factors influencing reaction pathways.

  • Pyrolysis: Reactivity increases with branching due to the formation of more stable tertiary radicals.

  • Oxidation: Branched alkanes are generally less reactive than linear alkanes at low temperatures, a key property for their use as anti-knock agents in gasoline.

  • Halogenation: These reactions exhibit clear selectivity, with the less reactive bromine atom showing a strong preference for abstracting tertiary hydrogens, providing a powerful tool for regioselective functionalization.

A thorough understanding of these fundamental principles, supported by robust experimental data and mechanistic modeling, is crucial for optimizing industrial processes, improving combustion engine efficiency, and accurately modeling atmospheric chemical transformations.

References

An In-depth Technical Guide to the Thermochemical Data of C7H16 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of the nine constitutional isomers of heptane (C7H16). The data presented is crucial for a wide range of applications, including chemical process design, combustion research, and computational chemistry models in drug development. This document summarizes key quantitative data in a structured format, details the experimental methodologies used for their determination, and provides a visual classification of the isomers.

Isomers of C7H16

The nine constitutional isomers of C7H16 are:

  • n-heptane

  • 2-Methylhexane

  • 3-Methylhexane

  • 2,2-Dimethylpentane

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

  • 3,3-Dimethylpentane

  • 3-Ethylpentane

  • 2,2,3-Trimethylbutane

These isomers exhibit variations in their thermochemical properties due to differences in their molecular structure, such as the degree of branching.

Thermochemical Data

The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the nine isomers of C7H16 in the gas phase at 298.15 K. The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Standard Molar Enthalpy of Formation of C7H16 Isomers (gas phase, 298.15 K)

IsomerΔfH° (kJ/mol)
n-heptane-187.8 ± 0.8
2-Methylhexane-194.9 ± 0.9
3-Methylhexane-192.3 ± 0.9
2,2-Dimethylpentane-205.9 ± 1.0
2,3-Dimethylpentane-199.1 ± 1.0
2,4-Dimethylpentane-203.9 ± 1.0
3,3-Dimethylpentane-200.0 ± 1.1
3-Ethylpentane-193.5 ± 1.0
2,2,3-Trimethylbutane-205.9 ± 1.1

Table 2: Standard Molar Entropy of C7H16 Isomers (gas phase, 298.15 K)

IsomerS° (J/mol·K)
n-heptane427.91 ± 1.26
2-Methylhexane423.13 ± 1.67
3-Methylhexane423.13 ± 1.67
2,2-Dimethylpentane412.04 ± 2.09
2,3-Dimethylpentane408.27 ± 2.09
2,4-Dimethylpentane413.38 ± 2.09
3,3-Dimethylpentane405.35 ± 2.09
3-Ethylpentane416.06 ± 2.09
2,2,3-Trimethylbutane397.35 ± 2.09

Table 3: Molar Heat Capacity (Cp) of C7H16 Isomers (gas phase, 298.15 K)

IsomerCp (J/mol·K)
n-heptane166.31
2-Methylhexane165.73
3-Methylhexane165.73
2,2-Dimethylpentane164.77
2,3-Dimethylpentane163.34
2,4-Dimethylpentane164.77
3,3-Dimethylpentane164.77
3-Ethylpentane165.23
2,2,3-Trimethylbutane163.3 ± 0.4

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on a combination of experimental techniques and theoretical calculations.

Determination of Enthalpy of Formation

The standard enthalpy of formation of the C7H16 isomers is primarily determined using combustion calorimetry .

Experimental Workflow: Combustion Calorimetry

G cluster_sample_prep Sample Preparation cluster_calorimetry Calorimetry cluster_data_analysis Data Analysis Sample Pure Isomer Sample Encapsulation Encapsulation in Combustible Ampoule Sample->Encapsulation 1 Bomb Placement in Bomb Calorimeter Encapsulation->Bomb 2 Pressurization Pressurization with Excess Oxygen Bomb->Pressurization 3 Ignition Electrical Ignition Pressurization->Ignition 4 Temp_Measurement Precise Temperature Measurement Ignition->Temp_Measurement 5 Heat_Release Calculation of Heat Released Temp_Measurement->Heat_Release 6 Correction Application of Corrections Heat_Release->Correction 7 Enthalpy_Comb Determination of Enthalpy of Combustion Correction->Enthalpy_Comb 8 Hess_Law Application of Hess's Law Enthalpy_Comb->Hess_Law 9 Enthalpy_Form Calculation of Enthalpy of Formation Hess_Law->Enthalpy_Form 10

Workflow for determining the enthalpy of formation using combustion calorimetry.

A precisely weighed sample of the liquid hydrocarbon is sealed in a container, often a thin-walled glass ampoule or a combustible bag. This container is then placed inside a "bomb," a robust, constant-volume vessel, which is subsequently pressurized with a large excess of pure oxygen. The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the water and the calorimeter is meticulously measured.

From the temperature rise and the known heat capacity of the calorimeter system, the total heat released during the combustion is calculated. Corrections are applied for the ignition energy and the formation of nitric acid from any nitrogen present. This corrected heat release corresponds to the change in internal energy (ΔU) for the combustion reaction at constant volume. The enthalpy of combustion (ΔcH°) is then calculated from ΔU. Finally, using Hess's Law and the known standard enthalpies of formation of carbon dioxide and water, the standard enthalpy of formation of the C7H16 isomer is determined.

Determination of Entropy and Heat Capacity

The standard entropy and heat capacity of the C7H16 isomers are typically determined using a combination of low-temperature calorimetry and statistical mechanics based on spectroscopic data.

Experimental and Computational Workflow

G cluster_experimental Experimental Measurements cluster_computational Computational Analysis Calorimetry Low-Temperature Adiabatic Calorimetry Cp_Data Heat Capacity Data (Solid Phase) Calorimetry->Cp_Data Spectroscopy Vibrational Spectroscopy (IR and Raman) Vib_Freq Vibrational Frequencies Spectroscopy->Vib_Freq Entropy_Cp Calculation of Entropy and Heat Capacity (Gas Phase) Cp_Data->Entropy_Cp Third Law of Thermodynamics Stat_Mech Statistical Mechanics Calculations Vib_Freq->Stat_Mech Mol_Struct Molecular Structure and Moment of Inertia Mol_Struct->Stat_Mech Stat_Mech->Entropy_Cp

Workflow for determining entropy and heat capacity.

Low-temperature adiabatic calorimetry is used to measure the heat capacity of the solid and liquid phases from near absolute zero up to room temperature. These measurements are used to calculate the entropy of the liquid at a given temperature using the third law of thermodynamics.

For the gas phase, statistical mechanics provides a powerful tool to calculate entropy and heat capacity. This method requires knowledge of the molecular structure (bond lengths and angles), which determines the moments of inertia, and the vibrational frequencies of the molecule. These vibrational frequencies are obtained from experimental infrared (IR) and Raman spectroscopy. The translational, rotational, and vibrational contributions to the entropy and heat capacity are then calculated using the principles of statistical mechanics.

Classification of C7H16 Isomers

The nine isomers of C7H16 can be classified based on their carbon chain structure. This classification is useful for understanding the relationship between structure and thermochemical properties.

G cluster_heptane C7H16 Isomers cluster_straight Straight Chain cluster_methylhexanes Methylhexanes cluster_dimethylpentanes Dimethylpentanes cluster_ethylpentane Ethylpentane cluster_trimethylbutane Trimethylbutane C7H16 C7H16 n_heptane n-heptane C7H16->n_heptane methylhexane Methylhexane C7H16->methylhexane dimethylpentane Dimethylpentane C7H16->dimethylpentane 3_ethylpentane 3-Ethylpentane C7H16->3_ethylpentane 2_2_3_trimethylbutane 2,2,3-Trimethylbutane C7H16->2_2_3_trimethylbutane 2_methylhexane 2-Methylhexane methylhexane->2_methylhexane 3_methylhexane 3-Methylhexane methylhexane->3_methylhexane 2_2_dimethylpentane 2,2-Dimethylpentane dimethylpentane->2_2_dimethylpentane 2_3_dimethylpentane 2,3-Dimethylpentane dimethylpentane->2_3_dimethylpentane 2_4_dimethylpentane 2,4-Dimethylpentane dimethylpentane->2_4_dimethylpentane 3_3_dimethylpentane 3,3-Dimethylpentane dimethylpentane->3_3_dimethylpentane

Classification of C7H16 isomers based on their carbon backbone.

References

A Technical Guide to Quantum Chemical Calculations for Chiral Alkane Stability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical principles and practical methodologies for using quantum chemical calculations to determine the conformational and stereoisomeric stability of chiral alkanes. Accurate determination of the relative stabilities of these molecules is critical in fields such as drug design, catalysis, and materials science, where molecular shape and energy dictate function.

Introduction: The Significance of Chiral Alkane Stability

Chirality is a fundamental property of three-dimensional molecules, where a molecule and its mirror image (enantiomer) are non-superimposable. In alkanes, chirality often arises from the presence of one or more stereocenters. The specific spatial arrangement of atoms defines the molecule's absolute configuration (R/S) and influences its interactions with other chiral entities, such as biological receptors.

The stability of a chiral alkane is not solely defined by its absolute configuration but also by its conformational isomers (conformers). Alkanes are flexible molecules due to the continuous rotation around their carbon-carbon single bonds, leading to various spatial arrangements with different potential energies.[1] A thorough investigation of these conformers is essential, as the experimentally observed properties of a molecule are a Boltzmann-weighted average of all its accessible conformations.[2] Quantum chemical calculations offer a powerful, in-silico approach to quantify the subtle energy differences that govern both conformational preference and the relative stability of different stereoisomers.

Theoretical Foundations of Alkane Stability

The relative stability of alkane conformers is primarily determined by a combination of two factors:

  • Torsional Strain (Eclipsing Strain): This type of strain arises from the repulsion between the electron clouds of bonds on adjacent carbon atoms. The eclipsed conformation, where bonds are aligned, is higher in energy (less stable) than the staggered conformation, where bonds are maximally separated.[1] The energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol (2.9 kcal/mol).[1]

  • Steric Strain (van der Waals Strain): This occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. In molecules larger than ethane, such as butane, the gauche conformation (a staggered form where bulky groups are adjacent) experiences steric strain, making it less stable than the anti conformation where these groups are 180° apart.

For chiral alkanes, these intramolecular forces dictate the potential energy surface and the relative populations of each unique conformer. Accurately modeling these interactions is the central goal of the computational methods described below.

Computational Methodology: A Step-by-Step Protocol

A rigorous computational study of chiral alkane stability involves a multi-step workflow. The choice of method and basis set is critical and represents a trade-off between computational cost and accuracy.[3][4]

The process begins with identifying all possible conformers and proceeds through optimization and energy calculation to determine their relative stabilities and populations.

G cluster_workflow Computational Workflow for Chiral Alkane Stability A 1. Conformational Search (e.g., Molecular Mechanics Scan) B 2. Geometry Optimization (DFT or MP2) A->B Initial Structures C 3. Frequency Calculation (Confirm Minimum, Obtain ZPVE) B->C Optimized Geometries D 4. Single-Point Energy Calculation (High-Level Theory, e.g., DLPNO-CCSD(T)) C->D Verified Minima E 5. Analysis of Results D->E F Relative Stabilities (ΔE, ΔG) E->F G Boltzmann Population Analysis E->G

Caption: A typical workflow for the computational analysis of chiral alkane stability.

  • Conformational Search:

    • Objective: To identify all low-energy conformers on the potential energy surface. For flexible molecules, this is a critical step.[2]

    • Protocol: Perform a systematic or stochastic search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. Rotate all relevant dihedral angles and save the unique low-energy structures.

  • Geometry Optimization:

    • Objective: To find the exact minimum-energy structure for each conformer identified in the search.

    • Protocol: Use a reliable quantum mechanical method. Density Functional Theory (DFT) is widely used.

      • Recommended Functionals: Choose functionals that account for dispersion forces, which are crucial for alkane interactions. Good choices include B3LYP-D3, ωB97X-D, and M06-2X.[4][5][6]

      • Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for geometry optimization, providing a balance of speed and accuracy.[4]

    • Software: Common software packages include Gaussian, ORCA, Q-Chem, and GAMESS.[7][8][9][10]

  • Frequency Calculation:

    • Objective: To verify that each optimized structure is a true energy minimum and to calculate thermal corrections.

    • Protocol: Perform a frequency calculation at the same level of theory as the geometry optimization.

      • Verification: A true minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

      • Thermodynamics: The output provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a specified temperature. These corrections are important for accurate stability predictions.[11]

  • Single-Point Energy Calculation (Refinement):

    • Objective: To obtain a highly accurate electronic energy for each optimized geometry.

    • Protocol: It is common practice to use a larger, more flexible basis set for a final energy calculation on the geometry obtained from a less costly optimization.[4]

      • Recommended Basis Sets: Use triple-zeta basis sets with polarization and diffuse functions, such as def2-TZVP, cc-pVTZ, or 6-311+G(d,p).[5][12]

      • High-Level Methods: For benchmark-quality results, use higher-level theories like Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster theory, such as DLPNO-CCSD(T).[13]

  • Data Analysis:

    • Objective: To calculate the relative energies and equilibrium populations of all conformers.

    • Protocol:

      • Correct the electronic energy (from Step 4) with the Gibbs free energy correction (from Step 3) for each conformer.

      • Calculate the relative free energy (ΔG) of each conformer with respect to the global minimum.

      • Use the Boltzmann distribution equation to calculate the population percentage of each conformer i at a given temperature T (e.g., 298.15 K): Population(i) = (exp(-ΔG(i)/RT) / Σexp(-ΔG(j)/RT)) * 100% where R is the gas constant and the sum is over all conformers j.

The selection of a computational method depends on the desired accuracy and available resources.

G cluster_logic Logic for Method Selection Start Start: Need to Calculate Alkane Stability Accuracy High Accuracy Required? Start->Accuracy Resources High Computational Resources Available? Accuracy->Resources Yes DFT Use DFT with Dispersion (e.g., ωB97X-D/def2-TZVP) Accuracy->DFT No Resources->DFT No CC Use Coupled Cluster (e.g., DLPNO-CCSD(T)) Resources->CC Yes HF Use HF or smaller basis set (Qualitative)

Caption: Decision tree for selecting an appropriate computational method.

Data Presentation and Interpretation

Quantitative results from these calculations should be organized systematically for clear comparison. The following tables provide a template for presenting the energetic data for the conformers of a hypothetical chiral alkane, (R)-3-methylhexane.

Table 1: Calculated Energies for Conformers of (R)-3-methylhexane (Note: Values are illustrative placeholders based on typical computational outputs.)

Conformer IDOptimization Method/Basis SetFinal Energy Method/Basis SetElectronic Energy (Hartree)Gibbs Free Energy Correction (Hartree)Final Free Energy (Hartree)
R-3MH-1 B3LYP-D3/6-31G(d)DLPNO-CCSD(T)/cc-pVTZ-275.1234560.201123-274.922333
R-3MH-2 B3LYP-D3/6-31G(d)DLPNO-CCSD(T)/cc-pVTZ-275.1229870.201098-274.921889
R-3MH-3 B3LYP-D3/6-31G(d)DLPNO-CCSD(T)/cc-pVTZ-275.1215430.201111-274.920432
R-3MH-4 B3LYP-D3/6-31G(d)DLPNO-CCSD(T)/cc-pVTZ-275.1208760.201085-274.919791

Table 2: Relative Stabilities and Populations of (R)-3-methylhexane Conformers at 298.15 K

Conformer IDRelative Free Energy (ΔG, kcal/mol)Relative Free Energy (ΔG, kJ/mol)Boltzmann Population (%)
R-3MH-1 0.000.0055.1
R-3MH-2 0.281.1734.3
R-3MH-3 1.194.988.9
R-3MH-4 1.606.691.7
  • Interpretation: Conformer R-3MH-1 is the global minimum (most stable). At room temperature, conformers R-3MH-1 and R-3MH-2 account for over 89% of the total population. Any experimentally measured property would be dominated by the contributions from these two structures. Such data is invaluable for predicting spectroscopic outcomes (e.g., NMR, VCD) or understanding how the molecule will bind to a receptor.

Conclusion

Quantum chemical calculations provide a robust and reliable framework for determining the relative stabilities of chiral alkanes. A successful study hinges on a systematic approach that includes a thorough conformational search, the use of appropriate levels of theory—particularly DFT functionals with dispersion corrections—and adequately large basis sets. By following the detailed protocols outlined in this guide, researchers can generate high-quality data to predict molecular properties, guide experimental design, and gain fundamental insights into the relationship between structure, energy, and function in chiral systems.

References

Methodological & Application

Chiral Resolution of 2,3-Dimethylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentane is one of the simplest chiral alkanes, possessing a single stereocenter at the C3 position.[1] The resolution of its enantiomers, (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane, presents a significant challenge due to its lack of functional groups, which are typically essential for classical resolution techniques. The enantiorecognition of such unfunctionalized hydrocarbons relies on weak van der Waals forces.[2] This document provides a detailed overview of the applicable chiral resolution techniques for 2,3-dimethylpentane, with a primary focus on chiral gas chromatography, the most effective method for this compound. Additionally, it discusses the principles of other common chiral resolution techniques and the reasons for their limited applicability to non-functionalized alkanes.

Chiral Resolution Techniques

The separation of enantiomers can be broadly categorized into three main strategies: direct separation, derivatization to diastereomers followed by separation, and enantioselective synthesis. For a non-functionalized alkane like 2,3-dimethylpentane, direct chromatographic methods are the most viable.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For non-functionalized alkanes, cyclodextrin-based CSPs are particularly effective.[3]

The underlying principle of chiral GC is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase.[3] These complexes have different thermodynamic stabilities, resulting in different retention times and, thus, separation. For alkanes, the interaction is primarily based on inclusion into the cyclodextrin cavity and van der Waals interactions.[2]

This protocol is based on the successful enantioseparation of 2,3-dimethylpentane as reported in the literature.[2]

Objective: To separate the (R)- and (S)-enantiomers of 2,3-dimethylpentane using chiral gas chromatography.

Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Fused-silica capillary columns coated with a mixed binary phase of Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-CD[2]

  • Carrier Gas: Dihydrogen (H₂)

  • Sample: Racemic 2,3-dimethylpentane, diluted in a suitable volatile solvent (e.g., pentane or hexane)

GC Conditions:

ParameterValueReference
Column Combined 25 m, 40 m, and 50 m x 0.25 mm i.d. fused-silica columns[2]
Stationary Phase Mixed binary phase: Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-CD[2]
Oven Temperature 45°C (isothermal)[2]
Carrier Gas Dihydrogen (H₂)[2]
Inlet Pressure 1.8 bar[2]
Detector Flame Ionization Detector (FID)
Injection Mode Split (e.g., 100:1)
Injector Temperature 250°C
Detector Temperature 250°C

Procedure:

  • Sample Preparation: Prepare a dilute solution of racemic 2,3-dimethylpentane in a volatile solvent.

  • Instrument Setup: Set up the GC system according to the parameters listed in the table above.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram. The two enantiomers of 2,3-dimethylpentane should appear as two separate peaks.

  • Analysis: Determine the retention times of each enantiomer and calculate the resolution factor. The enantiomeric excess (ee%) can be determined from the peak areas.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic_sample Racemic 2,3-Dimethylpentane dilution Dilution in Volatile Solvent racemic_sample->dilution injection Injection into GC dilution->injection separation Separation on Chiral Column injection->separation detection Detection (FID) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Resolution Calculation chromatogram->analysis

Caption: Workflow for the chiral GC analysis of 2,3-dimethylpentane.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical method for chiral resolution that involves the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

This technique is not directly applicable to 2,3-dimethylpentane. The formation of diastereomers typically requires the presence of a functional group (e.g., acid, base, alcohol) that can react with a chiral resolving agent to form a salt or a covalent derivative. As an unfunctionalized alkane, 2,3-dimethylpentane lacks such a functional group, making the formation of diastereomers challenging without complex and often impractical derivatization strategies.

Diastereomeric_Crystallization racemate Racemic Mixture (R- & S-Enantiomers) diastereomers Diastereomeric Mixture (R,S'- & S,S'-Diastereomers) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., S'-enantiomer) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_diastereomers Separated Diastereomers (R,S' and S,S') crystallization->separated_diastereomers removal Removal of Resolving Agent separated_diastereomers->removal pure_enantiomers Pure Enantiomers (R and S) removal->pure_enantiomers

Caption: General principle of diastereomeric crystallization.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.

An enzyme, typically a lipase or a protease, is introduced to the racemic mixture. The enzyme selectively catalyzes a transformation (e.g., hydrolysis, esterification) of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the product and the unreacted enantiomer can then be separated by conventional methods like chromatography or extraction.

Similar to diastereomeric crystallization, enzymatic resolution is not directly applicable to 2,3-dimethylpentane. Enzymes act on specific functional groups, and the lack of such groups in an alkane prevents enzymatic activity. This method would require the introduction of a functional group that an enzyme can recognize, which is a non-trivial synthetic challenge for a simple alkane.

Enzymatic_Resolution racemate Racemic Mixture (R- & S-Enantiomers) reaction Enzymatic Reaction (Selective for S-enantiomer) racemate->reaction enzyme Enzyme enzyme->reaction mixture Mixture of Product (from S) & Unreacted R-enantiomer reaction->mixture separation Separation (e.g., Chromatography) mixture->separation pure_enantiomer Pure R-Enantiomer separation->pure_enantiomer product Product from S-Enantiomer separation->product

Caption: General principle of enzymatic resolution.

Alternative Approach: Enantioselective Synthesis

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound.[4]

Conclusion

The chiral resolution of 2,3-dimethylpentane is a task best accomplished by chiral gas chromatography using cyclodextrin-based stationary phases. This method allows for the direct separation of the enantiomers without the need for derivatization. Classical resolution techniques such as diastereomeric crystallization and enzymatic resolution are not suitable for this unfunctionalized alkane due to the absence of a reactive handle. For obtaining enantiomerically pure 2,3-dimethylpentane, enantioselective synthesis via asymmetric hydrogenation of an alkene precursor presents a viable alternative to resolution. The choice of method will depend on the specific requirements of the research, including the desired quantity of the pure enantiomer and the available instrumentation.

References

Application Notes & Protocols: Chiral Separation of (R)-(+)- and (S)-(-)-2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective analysis of chiral hydrocarbons is a significant challenge in separation science due to their lack of functional groups, which limits the potential for strong intermolecular interactions with a chiral stationary phase (CSP). 2,3-Dimethylpentane, a simple chiral alkane, serves as a crucial model compound for the development and evaluation of CSPs for non-functionalized analytes. The separation of its enantiomers, (R)-(+)-2,3-dimethylpentane and (S)-(-)-2,3-dimethylpentane, is of interest in various fields, including asymmetric catalysis and petrochemical analysis.

This document provides detailed application notes and protocols for the gas chromatographic enantioseparation of 2,3-dimethylpentane. The methodologies described herein primarily utilize modified cyclodextrin-based CSPs, which have demonstrated efficacy in resolving chiral alkanes through inclusion complexation and weak van der Waals interactions.

Principle of Separation

The enantioseparation of 2,3-dimethylpentane is achieved by exploiting the subtle differences in the interactions between the two enantiomers and a chiral stationary phase. Modified cyclodextrins, which are cyclic oligosaccharides, possess a chiral cavity. One enantiomer of 2,3-dimethylpentane will fit more favorably into this chiral cavity, leading to a stronger interaction and, consequently, a longer retention time on the gas chromatography (GC) column. This differential interaction results in the separation of the two enantiomers.

Data Presentation

The following table summarizes the quantitative data for the enantiomeric separation of 2,3-dimethylpentane on a cyclodextrin-based chiral stationary phase.

ParameterValueReference
Chromatographic Column
Chiral Stationary PhaseHeptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin mixed with Chirasil-Dex[1]
Column TypeFused-silica capillary column[1]
Column Dimensions25 m, 40 m, and 50 m lengths, 0.25 mm i.d.[1]
Gas Chromatographic Conditions
Carrier GasDihydrogen (H₂)[1]
Inlet Pressure1.8 bar[1]
Oven Temperature40-45°C[1]
Separation Performance
Resolution (Rs)Baseline separation achieved (specific value not reported)[1]

Experimental Protocols

Protocol 1: Chiral GC Separation of 2,3-Dimethylpentane Enantiomers

This protocol outlines the general procedure for the enantioselective analysis of 2,3-dimethylpentane using a modified cyclodextrin-based chiral stationary phase.

1. Instrumentation and Materials

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Fused-silica capillary column coated with a modified cyclodextrin CSP (e.g., Chirasil-Dex or a similar phase).

  • Carrier gas: Hydrogen or Helium, high purity.

  • Sample: A racemic mixture of (R)-(+)- and (S)-(-)-2,3-dimethylpentane, diluted in a suitable volatile solvent (e.g., pentane).

2. GC Method Parameters

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the column dimensions (typically 1-2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40°C.

    • Hold Time: 2 minutes.

    • Ramp Rate: 2°C/min.

    • Final Temperature: 100°C.

    • Final Hold Time: 5 minutes.

    • Note: The temperature program should be optimized for the specific column and instrument used to achieve the best resolution.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

3. Sample Preparation

  • Prepare a 1% (v/v) solution of racemic 2,3-dimethylpentane in pentane.

4. Analysis Procedure

  • Equilibrate the GC system at the initial oven temperature.

  • Inject the prepared sample.

  • Start the data acquisition and the oven temperature program.

  • Identify the peaks corresponding to the two enantiomers based on their retention times. The elution order may vary depending on the specific CSP used.

Visualizations

Experimental Workflow for Chiral GC Analysis

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis start Start prep Prepare Racemic 2,3-Dimethylpentane Solution start->prep inject Inject Sample prep->inject separate Enantiomeric Separation on Chiral Column inject->separate detect FID Detection separate->detect acquire Data Acquisition detect->acquire process Chromatogram Processing acquire->process report Report Results (Retention Times, Resolution) process->report end end report->end End Chiral_Separation_Principle cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction & Separation racemate Racemic 2,3-Dimethylpentane (R)-enantiomer (S)-enantiomer interaction Diastereomeric Complex Formation racemate->interaction Introduction into Column csp Modified Cyclodextrin Chiral Cavity csp->interaction separation Differential Retention (R)-enantiomer has different retention time than (S)-enantiomer interaction->separation Elution

References

Application Notes on Asymmetric Catalysis: Principles and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Following a comprehensive literature search, no specific applications of (r)-(+)-2,3-Dimethylpentane in asymmetric catalysis as a chiral auxiliary, ligand, or solvent have been documented in peer-reviewed scientific journals or patents. Simple chiral hydrocarbons like this compound are generally not employed in this context due to their chemical inertness and lack of functional groups (e.g., heteroatoms such as N, P, O) that are typically required for effective coordination to metal catalysts or for strong, stereodirecting interactions with substrates.

This document, therefore, provides a broader overview of the principles of asymmetric catalysis, detailing the common strategies, and includes generalized protocols for reactions that utilize well-established chiral auxiliaries and ligands. This information is intended to serve as a foundational guide for researchers and professionals in drug development and chemical synthesis.

Introduction to Asymmetric Catalysis

Asymmetric catalysis, also known as enantioselective synthesis, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its biological activity.[1][2] Often, only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful. Asymmetric catalysis aims to produce a specific stereoisomer of a chiral product from prochiral or chiral starting materials.[1][3] This is achieved by employing a chiral catalyst that lowers the activation energy for the formation of one enantiomer over the other.[1]

Key approaches in asymmetric synthesis include:

  • Chiral Catalysts: These can be metal complexes with chiral ligands or organocatalysts (small chiral organic molecules). They participate in the reaction to create a chiral environment that favors the formation of one enantiomer.[1][4]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5][6] After the desired transformation, the auxiliary is removed and can often be recovered.[3][5]

  • Chiral Solvents: While less common, chiral solvents can be used to induce enantioselectivity.[7][8][9] The chiral solvent molecules can create a chiral environment around the reactants, influencing the stereochemical course of the reaction.[7][8]

General Experimental Workflow for Asymmetric Catalysis

The following diagram illustrates a typical workflow for an asymmetric catalytic reaction, from setup to analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Substrate and Reagents reaction_setup Set up Reaction Under Inert Atmosphere prep_reagents->reaction_setup prep_catalyst Prepare Chiral Catalyst/Ligand prep_catalyst->reaction_setup reaction_run Run Reaction at Controlled Temperature reaction_setup->reaction_run reaction_monitor Monitor Reaction Progress (TLC, GC, etc.) reaction_run->reaction_monitor workup Quench Reaction and Perform Aqueous Work-up reaction_monitor->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis_yield Determine Yield purification->analysis_yield analysis_ee Determine Enantiomeric Excess (e.g., Chiral HPLC, GC) purification->analysis_ee G prochiral Prochiral Substrate chiral_substrate Chiral Substrate-Auxiliary Adduct prochiral->chiral_substrate + auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) diastereoselective_reaction Diastereoselective Reaction chiral_substrate->diastereoselective_reaction product_adduct Product-Auxiliary Adduct diastereoselective_reaction->product_adduct cleavage Cleavage of Auxiliary product_adduct->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary Recycle G catalyst [M]-L* (Chiral Catalyst) intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Prochiral Substrate intermediate2 Transition State intermediate1->intermediate2 + Reagent reagent Reagent (e.g., H2) intermediate2->catalyst Regeneration product Chiral Product intermediate2->product

References

Application Note: Chiral Analysis of Petroleum Products Using (r)-(+)-2,3-Dimethylpentane as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the use of (r)-(+)-2,3-Dimethylpentane as a chiral reference standard in the analysis of petroleum products, specifically focusing on gasoline formulations. The protocol outlines the utilization of gas chromatography coupled with a flame ionization detector (GC-FID) and a chiral stationary phase for the enantioselective separation and quantification of specific chiral compounds that may be present in fuels, such as certain biofuels or additives. This compound serves as an internal standard to ensure accuracy and precision in the quantification of these chiral analytes. This method is particularly relevant for researchers in the petroleum industry, scientists involved in fuel quality control, and professionals in drug development where chiral purity is critical and may have crossover applications in fuel analysis.

Introduction

The composition of petroleum products is a complex mixture of hydrocarbons, including alkanes, cycloalkanes, and aromatic compounds. While most of these are achiral, the increasing use of biofuels and specific performance-enhancing additives can introduce chiral molecules into the fuel matrix. The stereochemistry of these additives can influence their physical properties and performance. Therefore, the ability to separate and quantify specific enantiomers is of growing importance.

This compound, a chiral branched alkane, is an ideal candidate for a reference standard in such analyses due to its structural similarity to gasoline components and its commercial availability in high enantiomeric purity. This application note provides a comprehensive protocol for its use as an internal standard in the chiral gas chromatographic analysis of gasoline.

Experimental Apparatus and Materials

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Chiral Capillary GC Column (e.g., Cyclodextrin-based stationary phase)

  • Data Acquisition and Processing Software

Reagents and Standards
  • This compound (≥99% purity)

  • (s)-(-)-2,3-Dimethylpentane (for resolution validation)

  • Gasoline sample (for analysis)

  • Hexane (analytical grade, for sample dilution)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Air (FID oxidizer, zero grade)

Experimental Protocols

Standard Preparation

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This yields a stock solution of approximately 10 mg/mL.

Calibration Standards:

  • Prepare a series of calibration standards by spiking a representative gasoline matrix (or a synthetic gasoline blend) with known concentrations of the target chiral analyte(s).

  • To each calibration standard, add a fixed amount of the IS Stock solution to achieve a final internal standard concentration of 100 µg/mL.

  • Dilute the standards with hexane as required to fall within the linear range of the detector.

Sample Preparation
  • Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

  • Add a precise volume of the IS Stock solution to achieve a final internal standard concentration of 100 µg/mL.

  • Dilute to the mark with hexane.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Method

The following GC parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
GC System Agilent 8890 GC with FID or equivalent
Column Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 40°C, hold for 5 minutes- Ramp 1: 2°C/min to 100°C- Ramp 2: 10°C/min to 180°C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Table 1: Chromatographic Data for Chiral Reference Standards
CompoundRetention Time (min)Resolution (Rs)
This compound22.54-
(s)-(-)-2,3-Dimethylpentane22.891.62
Table 2: Quantitative Analysis of a Spiked Gasoline Sample
Analyte (Hypothetical)Concentration (µg/mL)Peak AreaIS Peak AreaResponse FactorCalculated Conc. (µg/mL)
Enantiomer A50.0125,840250,1001.0549.9
Enantiomer B50.0126,300250,1001.0450.3

Visualizations

Experimental_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Standard_Prep Standard Preparation (IS Stock & Calibration Curve) GC_Injection GC Injection Standard_Prep->GC_Injection Calibration Sample_Prep Sample Preparation (Spiking with IS) Sample_Prep->GC_Injection Analysis Chiral_Separation Chiral Separation on Column GC_Injection->Chiral_Separation FID_Detection FID Detection Chiral_Separation->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Response Factors Peak_Integration->Quantification

Caption: Experimental workflow for chiral analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Gasoline_Sample Gasoline Sample (Unknown Chiral Analyte Conc.) GC_FID_Analysis Chiral GC-FID Analysis Gasoline_Sample->GC_FID_Analysis IS_Standard This compound (Known Concentration) IS_Standard->GC_FID_Analysis Analyte_Peak_Area Analyte Peak Area GC_FID_Analysis->Analyte_Peak_Area IS_Peak_Area Internal Standard Peak Area GC_FID_Analysis->IS_Peak_Area Final_Concentration Final Analyte Concentration Analyte_Peak_Area->Final_Concentration IS_Peak_Area->Final_Concentration

Caption: Logical relationship for quantification.

Conclusion

The use of this compound as a chiral internal standard provides a reliable method for the quantitative analysis of chiral compounds in complex petroleum matrices like gasoline. The detailed protocol herein demonstrates a straightforward and reproducible approach utilizing standard gas chromatography equipment with a chiral stationary phase. This methodology is adaptable for various chiral analytes and can be a valuable tool for fuel quality assessment and the development of new fuel additives.

Application Note: High-Efficiency Fractional Distillation of 2,3-Dimethylpentane and 2-Methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The separation of isomeric alkanes presents a significant challenge in chemical engineering and purification processes due to their similar physical properties, particularly their close boiling points. This application note details a protocol for the high-efficiency fractional distillation of a binary mixture of 2,3-dimethylpentane and 2-methylhexane. These two C7 isomers have a boiling point difference of approximately 0.27°C, making their separation a rigorous test for the efficiency of a fractional distillation column.[1] This document is intended for researchers, scientists, and drug development professionals who require high-purity isomers for their work.

The protocol herein is based on established principles of fractional distillation and incorporates data from studies that have utilized this specific mixture to evaluate the performance of highly efficient fractionating columns.[1] Adherence to the detailed methodology and safety precautions is crucial for achieving successful separation and ensuring laboratory safety.

Physical Properties and Data

A thorough understanding of the physical properties of the components is essential for designing and executing an effective fractional distillation. The key physical properties of 2,3-dimethylpentane and 2-methylhexane are summarized in the table below.

Property2,3-Dimethylpentane2-MethylhexaneReference
Molecular Formula C₇H₁₆C₇H₁₆[2]
Molar Mass 100.21 g/mol 100.21 g/mol [2]
Normal Boiling Point 89.784°C90.052°C[1]
Refractive Index (n20/D) 1.391961.38485[1]
Vapor Pressure (at 37.7°C) 2.35 psi2.27 psi[3]

The very small difference in boiling points necessitates a distillation column with a high number of theoretical plates to achieve effective separation. The relative volatility of this mixture has been experimentally determined to be approximately 1.0079, highlighting the difficulty of the separation.[1]

Experimental Data: Fractional Distillation

The following table summarizes experimental data from a fractional distillation of a 2,3-dimethylpentane and 2-methylhexane mixture, as reported in a study evaluating a highly efficient fractionating column.[1]

DeterminationBoil-up Rate (ml/min)Mole Fraction of 2,3-Dimethylpentane (Distillate)Mole Fraction of 2,3-Dimethylpentane (Bottoms)Calculated Relative Volatility (α)
120.30.58760.46811.00774
219.90.59160.46711.00807
319.50.58800.46601.00790
Average 19.9 1.00790

This data was obtained using a still with a known efficiency, and the relative volatility was calculated using the Fenske equation.[1]

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • 2,3-Dimethylpentane (≥99% purity)

    • 2-Methylhexane (≥99% purity)

    • Boiling chips or a magnetic stir bar

  • Equipment:

    • High-efficiency fractional distillation column (e.g., 15-theoretical plates or higher) packed with a suitable material such as Pro-Pak™ or small diameter Raschig rings.[4]

    • Distillation flask (round-bottom)

    • Heating mantle with a variable temperature controller

    • Distillation head with a condenser and reflux control mechanism

    • Thermometer or temperature probe (accurate to ±0.1°C)

    • Collection flasks

    • Gas chromatograph (GC) with a flame ionization detector (FID) or a refractometer for composition analysis

    • Standard laboratory glassware and clamps

Safety Precautions

Both 2,3-dimethylpentane and 2-methylhexane are highly flammable liquids and their vapors can form explosive mixtures with air.[4][5][6][7][8][9] Skin and eye irritation may occur, and inhalation of high concentrations of vapors can cause dizziness and drowsiness.[4][5][6][7]

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the distillation in a well-ventilated fume hood.

  • Ignition Sources: Ensure there are no open flames, sparks, or hot surfaces in the vicinity of the experiment. Use intrinsically safe heating and stirring equipment.

  • Grounding: Ground all equipment to prevent the buildup of static electricity.[5][9]

  • Handling: Avoid inhalation of vapors and direct contact with the liquids. In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[4][5]

Procedure
  • Mixture Preparation:

    • Prepare a binary mixture of 2,3-dimethylpentane and 2-methylhexane of a known composition (e.g., a 50:50 molar ratio).

    • Fill the distillation flask to no more than two-thirds of its capacity with the mixture and add a few boiling chips or a magnetic stir bar.

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood, ensuring all joints are properly sealed.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • As the mixture begins to boil and the vapor rises into the column, adjust the heating rate to establish a steady boil-up rate.

    • Allow the column to operate at total reflux (no distillate is collected) for a period of time (e.g., 1 hour) to allow the vapor-liquid equilibrium to be established on each theoretical plate.

    • After the equilibration period, begin collecting the distillate at a controlled reflux ratio. For a high-efficiency separation of close-boiling isomers, a high reflux ratio (e.g., 20:1 or higher) is recommended.

    • Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).

    • Monitor the temperature at the distillation head. It should remain constant as the more volatile component (2,3-dimethylpentane) distills over.

    • Collect fractions in separate, labeled flasks. The initial fraction will be the richest in the lower-boiling 2,3-dimethylpentane.

    • A sharp rise in temperature at the distillation head indicates that the second component (2-methylhexane) is beginning to distill in higher concentrations.

  • Analysis of Fractions:

    • Analyze the composition of the collected fractions and the remaining liquid in the distillation flask using gas chromatography or a refractometer.

    • For GC analysis, a capillary column with a non-polar stationary phase is suitable for separating C7 alkane isomers.

    • For refractive index measurements, a calibration curve of refractive index versus mole fraction should be prepared using known standards.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the high-efficiency fractional distillation process.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis A Prepare Mixture of 2,3-Dimethylpentane and 2-Methylhexane B Assemble High-Efficiency Fractional Distillation Apparatus A->B C Heat Mixture and Establish Total Reflux D Set High Reflux Ratio and Begin Distillate Collection C->D E Monitor Head Temperature and Collect Fractions D->E F Analyze Composition of Distillate and Bottoms (GC or Refractometry) E->F

Caption: Workflow for the fractional distillation of 2,3-dimethylpentane and 2-methylhexane.

Logical Relationship of Separation

The separation of 2,3-dimethylpentane and 2-methylhexane is based on their difference in volatility, which is a direct consequence of their slight difference in boiling points. The following diagram illustrates this relationship.

Separation_Principle cluster_properties Physical Properties cluster_volatility Volatility cluster_separation Separation BP_DMP Boiling Point of 2,3-Dimethylpentane (89.784°C) Volatility 2,3-Dimethylpentane is More Volatile BP_DMP->Volatility BP_MH Boiling Point of 2-Methylhexane (90.052°C) BP_MH->Volatility Separation Enrichment of 2,3-Dimethylpentane in Vapor Phase Volatility->Separation

Caption: Principle of separation based on boiling point and volatility differences.

Conclusion

The high-efficiency fractional distillation of 2,3-dimethylpentane and 2-methylhexane is a challenging but achievable separation with the appropriate equipment and a carefully controlled procedure. The use of a distillation column with a high number of theoretical plates and operation at a high reflux ratio are critical for success. The detailed protocol and safety information provided in this application note serve as a comprehensive guide for researchers and scientists requiring purified C7 alkane isomers for their work. The analytical monitoring of the fraction compositions is essential to verify the effectiveness of the separation.

References

Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When coupled with gas chromatography (GC-MS), it is particularly effective for the analysis of volatile and semi-volatile organic compounds such as branched alkanes. This application note describes the characteristic fragmentation patterns of branched alkanes under electron ionization (EI) mass spectrometry and provides a protocol for their analysis. Understanding these fragmentation patterns is crucial for the structural elucidation of unknown hydrocarbons in various fields, including petroleum analysis, environmental science, and chemical synthesis.

Principles of Branched Alkane Fragmentation

Under electron ionization, alkane molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, positively charged ions. The fragmentation of branched alkanes is governed by several key principles:

  • Cleavage at Branching Points: C-C bonds at branching points are preferentially cleaved. This is because the cleavage results in the formation of more stable secondary (2°) or tertiary (3°) carbocations. The stability of carbocations follows the order: tertiary > secondary > primary.

  • Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is often lost as a radical. This rule is particularly useful in determining the position of branching.

  • Series of Fragment Ions: The mass spectra of alkanes are characterized by clusters of peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. The most abundant ions in these clusters often correspond to the general formula [CₙH₂ₙ₊₁]⁺.

  • Molecular Ion Peak: The molecular ion peak (M+) for branched alkanes is typically less abundant than for their straight-chain isomers and may be very weak or absent in highly branched structures.

Characteristic Fragmentation Patterns

The location of the branching in an alkane has a significant influence on its mass spectrum. By analyzing the m/z (mass-to-charge ratio) values and relative abundances of the fragment ions, the structure of the branched alkane can be deduced.

For example, in the mass spectrum of 2-methylbutane , cleavage at the tertiary carbon can lead to the loss of a methyl radical (•CH₃, 15 amu) to form a stable secondary carbocation at m/z 57, or the loss of an ethyl radical (•C₂H₅, 29 amu) to form another stable secondary carbocation at m/z 43.

Data Presentation: Fragmentation Patterns of Selected Branched Alkanes

The following table summarizes the major fragment ions and their relative abundances for a selection of branched alkanes, as obtained from the NIST Chemistry WebBook.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Major Fragment Ions (m/z) and Relative Abundances (%)
2-Methylbutane 72.15724327 (35), 29 (40), 39 (25), 43 (100) , 57 (30), 72 (5)
3-Methylpentane 86.18865727 (30), 29 (50), 41 (60), 43 (40), 57 (100) , 71 (20), 86 (5)
2,3-Dimethylbutane 86.18864327 (20), 29 (15), 39 (15), 43 (100) , 57 (10), 71 (5), 86 (2)
2-Methylhexane 100.211004327 (30), 29 (40), 43 (100) , 57 (50), 71 (15), 85 (5), 100 (1)
2,4-Dimethylpentane 100.211004327 (15), 29 (10), 43 (100) , 57 (10), 85 (5), 100 (1)

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of branched alkanes using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation

  • Liquid Samples: Dilute the sample in a volatile, high-purity solvent such as hexane or pentane. The final concentration should be in the range of 1-10 µg/mL.

  • Solid Samples: If the branched alkane is part of a solid matrix, perform a solvent extraction using hexane or a similar non-polar solvent. The extract may need to be concentrated or diluted as necessary.

  • Gas Samples: Use a gas-tight syringe to inject the sample directly into the GC inlet or use a solid-phase microextraction (SPME) fiber to pre-concentrate the analytes.

2. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of branched alkanes. These may need to be optimized for specific applications.

Parameter Setting
Gas Chromatograph
Injector TypeSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio10:1 to 50:1 (can be adjusted based on sample concentration)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature: 40 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35 - 350
Scan Speed>1000 amu/s
Solvent Delay2 - 3 minutes (to prevent filament damage from the solvent)

3. Data Analysis

  • Identify the peaks in the total ion chromatogram (TIC).

  • For each peak, obtain the corresponding mass spectrum.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained mass spectra with a reference library (e.g., NIST Mass Spectral Library) for compound identification.

  • Interpret the fragmentation pattern to confirm the structure of the branched alkane.

Mandatory Visualization

Fragmentation_of_2_Methylbutane cluster_M Molecular Ion cluster_fragments Fragment Ions cluster_radicals Neutral Radicals M [CH₃CH(CH₃)CH₂CH₃]⁺•m/z = 72 F1 [CH(CH₃)CH₂CH₃]⁺m/z = 57 M->F1 - •CH₃ F2 [CH₃CH(CH₃)]⁺m/z = 43 M->F2 - •CH₂CH₃ R1 •CH₃ R2 •CH₂CH₃

Caption: Fragmentation of 2-Methylbutane Molecular Ion.

Application Notes and Protocols for NMR-Based Stereochemical Assignment of Chiral Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical assignment of chiral alkanes presents a formidable challenge in analytical chemistry. Lacking functional groups, these molecules are unsuitable for traditional NMR methods that rely on derivatization with chiral agents.[1] However, advanced NMR spectroscopic techniques have emerged as powerful tools for elucidating the three-dimensional structure of these non-functionalized hydrocarbons. This document provides detailed application notes and protocols for the stereochemical assignment of chiral alkanes using state-of-the-art NMR methodologies, including the use of chiral liquid crystals, residual dipolar couplings (RDCs), and J-based configuration analysis.

Enantiomeric Discrimination using Natural Abundance Deuterium (NAD) 2D NMR in Chiral Liquid Crystals

The differentiation of enantiomers in chiral alkanes, which is impossible in isotropic solvents, can be achieved by employing chiral liquid crystals.[1] The anisotropic environment provided by the liquid crystal induces a differential ordering of the enantiomers, leading to distinct NMR signals. Natural abundance deuterium (NAD) 2D NMR spectroscopy is particularly sensitive to these subtle differences in molecular ordering.[1]

Principle

In a chiral liquid crystalline solvent, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an organic solvent, the enantiomers of a chiral alkane will experience slightly different orientational ordering. This differential orientation results in distinct quadrupolar splittings for the deuterium nuclei present at natural abundance, allowing for their discrimination in the 2D NMR spectrum.[1]

Application

This method is particularly well-suited for the determination of enantiomeric excess (ee) and for the qualitative identification of the presence of both enantiomers in a sample of a chiral alkane. It has been successfully applied to discriminate the enantiomers of chiral alkanes such as 3-methylhexane, 3-methylheptane, and 3-methyloctane.[1]

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of the chiral liquid crystal, for example, 10-15 wt% poly-γ-benzyl-L-glutamate (PBLG) in a suitable deuterated solvent (e.g., CDCl₃). The exact concentration may need to be optimized for the specific alkane and spectrometer.

  • Dissolve the chiral alkane sample in the PBLG solution. The concentration of the alkane should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Allow the sample to equilibrate in the magnet for at least 30 minutes before starting the experiment to ensure a homogeneous liquid crystalline phase.

2. NMR Data Acquisition:

  • Acquire a natural abundance deuterium (NAD) 2D NMR spectrum, such as a Q-COSY experiment.

  • Typical acquisition parameters on a high-field spectrometer (e.g., 500 MHz or higher) would involve:

    • A spectral width appropriate for deuterium.

    • A sufficient number of increments in the indirect dimension to achieve good resolution.

    • An adequate number of scans per increment to obtain a good signal-to-noise ratio. The acquisition time can be significant due to the low natural abundance of deuterium.

3. Data Processing and Analysis:

  • Process the 2D data with appropriate window functions and Fourier transformation.

  • The resulting 2D spectrum will show correlations between the different deuterium signals.

  • Extraction of slices or projections along the F1 dimension for specific deuterium resonances will reveal separate doublets for each enantiomer, corresponding to their different quadrupolar splittings.[1]

  • The relative integration of these signals can be used to determine the enantiomeric excess.

Data Presentation
Deuterium PositionEnantiomerQuadrupolar Splitting (Hz)
C3-DRValue
C3-DSValue
C4-D₂RValue
C4-D₂SValue

Note: The actual values for quadrupolar splitting are dependent on the specific alkane, liquid crystal, and experimental conditions.

Determination of Relative Stereochemistry using Residual Dipolar Couplings (RDCs)

Residual dipolar couplings (RDCs) provide long-range structural information that is invaluable for determining the relative stereochemistry of flexible molecules like alkanes.[2] By weakly aligning the molecules in an anisotropic medium, the through-space dipolar couplings, which average to zero in isotropic solution, become measurable.[3]

Principle

RDCs are dependent on the orientation of the internuclear vectors with respect to the magnetic field. By measuring a set of RDCs for different C-H or H-H vectors within the molecule, it is possible to determine their relative orientations and thus deduce the relative stereochemistry of the chiral centers.[2]

Application

This method is particularly powerful for distinguishing between diastereomers of chiral alkanes and for determining the relative configuration of multiple stereocenters within a single molecule.

Experimental Protocol

1. Sample Preparation and Alignment:

  • Prepare a concentrated solution of the chiral alkane in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • An alignment medium is required to induce a partial orientation of the molecules. Common choices for nonpolar molecules like alkanes include:

    • Stretched Polydimethylsiloxane (PDMS) or Polystyrene (PS) gels: The gel is swollen with the sample solution and then mechanically stretched or compressed to induce alignment.[4]

    • Poly(methyl methacrylate) (PMMA) gels: These can be swollen in various organic solvents and compressed to induce alignment.[5]

  • The degree of alignment can be tuned by adjusting the concentration of the alignment medium or the degree of stretching/compression. The quadrupolar splitting of the deuterated solvent signal is a good indicator of the degree of alignment.

2. NMR Data Acquisition:

  • Acquire a series of 2D NMR experiments to measure the one-bond ¹³C-¹H RDCs (¹DCH). A common and robust experiment is the F2-coupled HSQC.[2]

  • Two spectra are required: one of the isotropic sample (without alignment) to measure the scalar coupling constants (¹JCH) and one of the aligned sample to measure the total coupling (¹TCH = ¹JCH + ¹DCH).[2]

  • The RDC is then calculated as ¹DCH = ¹TCH - ¹JCH.

3. Data Analysis:

  • Generate 3D models of all possible diastereomers of the chiral alkane.

  • For each diastereomer, calculate the theoretical RDCs based on its 3D structure. This is typically done using software that fits the experimental RDCs to the proposed structure, allowing for the determination of an alignment tensor.

  • Compare the experimental RDCs with the calculated values for each diastereomer. The correct diastereomer will show the best agreement between the experimental and calculated RDCs.

Data Presentation
C-H Vector¹JCH (Hz) (Isotropic)¹TCH (Hz) (Anisotropic)¹DCH (Hz) (Experimental)¹DCH (Hz) (Calculated Diastereomer 1)¹DCH (Hz) (Calculated Diastereomer 2)
C1-HValueValueValueValueValue
C2-HValueValueValueValueValue
C3-HValueValueValueValueValue

J-Based Configuration Analysis for Acyclic Alkanes

J-based configuration analysis is a powerful method for determining the relative stereochemistry of acyclic molecules by analyzing a combination of homonuclear (³JHH) and heteronuclear (²JCH and ³JCH) coupling constants.[6]

Principle

The magnitudes of these coupling constants are dependent on the dihedral angles between the coupled nuclei, as described by the Karplus equation. By carefully measuring a set of these J-couplings, it is possible to determine the preferred conformation of the molecule and, consequently, the relative stereochemistry of the chiral centers.[6]

Application

This method is well-suited for determining the relative configuration of adjacent stereocenters in acyclic alkanes.

Experimental Protocol

1. NMR Data Acquisition:

  • High-resolution 1D ¹H NMR and 2D NMR experiments are required to accurately measure the coupling constants.

  • ³JHH: These can often be extracted from a high-resolution 1D ¹H NMR spectrum. For complex spectra, 2D experiments like COSY or TOCSY can be helpful for resolving overlapping signals.

  • ²JCH and ³JCH: These heteronuclear coupling constants are measured using experiments such as HSQC-HECADE, HETLOC, or phase-sensitive HMBC.[7][8]

2. Data Analysis:

  • Build molecular models of the possible diastereomers (e.g., syn and anti).

  • For each diastereomer, predict the expected ranges for the ³JHH, ²JCH, and ³JCH coupling constants based on the expected staggered conformations and Karplus relationships.

  • Compare the experimentally measured coupling constants with the predicted values for each diastereomer to determine the correct relative configuration.

Data Presentation
Coupling ConstantExperimental Value (Hz)Expected Value for syn-Isomer (Hz)Expected Value for anti-Isomer (Hz)
³J(H1,H2)ValueRangeRange
²J(C1,H2)ValueRangeRange
³J(C1,H3)ValueRangeRange

Visualizations

G cluster_0 Workflow for Enantiomeric Discrimination A Chiral Alkane Sample B Prepare Sample in Chiral Liquid Crystal (e.g., PBLG) A->B C Acquire NAD 2D NMR (e.g., Q-COSY) B->C D Process 2D Spectrum C->D E Extract Slices for Deuterium Resonances D->E F Observe Separate Doublets for Enantiomers E->F G Determine Enantiomeric Excess F->G

Caption: Workflow for enantiomeric discrimination of chiral alkanes.

G cluster_1 Workflow for RDC-Based Stereochemical Assignment A Chiral Alkane Sample B Prepare Isotropic and Anisotropic Samples (e.g., in Stretched Gel) A->B C Acquire F2-coupled HSQC for both samples B->C D Measure ¹JCH (Isotropic) and ¹TCH (Anisotropic) C->D E Calculate Experimental RDCs (¹DCH) D->E H Compare Experimental and Theoretical RDCs E->H F Generate 3D Models of Possible Diastereomers G Calculate Theoretical RDCs for each Diastereomer F->G G->H I Assign Relative Stereochemistry H->I

Caption: Workflow for RDC-based stereochemical assignment.

G cluster_2 Workflow for J-Based Configuration Analysis A Chiral Alkane Sample B Acquire High-Resolution 1D and 2D NMR Spectra A->B C Measure ³JHH, ²JCH, and ³JCH Coupling Constants B->C F Compare Experimental and Predicted J-Couplings C->F D Generate Models of Possible Diastereomers (syn/anti) E Predict Expected J-Coupling Ranges for each Diastereomer D->E E->F G Assign Relative Stereochemistry F->G

Caption: Workflow for J-based configuration analysis.

Conclusion

The stereochemical assignment of chiral alkanes, while challenging, is achievable through the application of advanced NMR techniques. The use of chiral liquid crystals provides a direct method for enantiomeric discrimination, while RDC and J-based configuration analysis are powerful tools for determining relative stereochemistry. The detailed protocols and workflows presented in these application notes provide a comprehensive guide for researchers in the pharmaceutical and chemical industries to confidently assign the stereochemistry of these important molecules.

References

Application Note: (R)-(+)-2,3-Dimethylpentane as a Stereospecific Probe for Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme stereospecificity, the ability of an enzyme to distinguish between stereoisomers of a substrate, is a fundamental aspect of biocatalysis and plays a critical role in drug metabolism and toxicology. Chiral molecules can exhibit significantly different pharmacological and toxicological profiles, making the stereoselective metabolism by enzymes such as cytochrome P450s (CYPs) a key area of investigation in drug development. Simple chiral alkanes, like (R)-(+)-2,3-dimethylpentane and its (S)-(-)-enantiomer, serve as valuable probes to characterize the stereospecificity of xenobiotic-metabolizing enzymes. Their simple structure allows for the focused study of how an enzyme's active site accommodates and orients small hydrophobic molecules, providing insights into the structural features that govern enantioselectivity. This application note provides a detailed protocol for utilizing this compound to assess the stereospecificity of CYP enzymes, particularly isoforms involved in the metabolism of volatile hydrocarbons.

Data Presentation

The stereoselective metabolism of 2,3-dimethylpentane by different cytochrome P450 isoforms can be quantified by analyzing the formation of hydroxylated metabolites from each enantiomer. The following table presents representative data on the hydroxylation of (R)-(+)- and (S)-(-)-2,3-dimethylpentane by two different CYP isoforms. The data illustrates how the enantiomeric excess (e.e.) of the product can be used to determine the stereopreference of the enzyme.

Enzyme IsoformSubstrate EnantiomerProduct(s)Formation Rate (pmol/min/pmol CYP)Enantiomeric Excess (e.e.) of Predominant Product (%)Stereopreference
CYP2B1 This compound(2R,3R)-2,3-Dimethyl-2-pentanol150 ± 1285% (R)R-enantiomer
(S)-(-)-2,3-Dimethylpentane(2S,3S)-2,3-Dimethyl-2-pentanol35 ± 5
CYP2E1 This compound(2R,3R)-2,3-Dimethyl-2-pentanol65 ± 815% (S)S-enantiomer
(S)-(-)-2,3-Dimethylpentane(2S,3S)-2,3-Dimethyl-2-pentanol75 ± 9

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and enzyme preparations.

Experimental Protocols

Protocol 1: In Vitro Metabolism of (R)-(+)- and (S)-(-)-2,3-Dimethylpentane by Recombinant CYP Enzymes

This protocol describes the incubation of individual enantiomers of 2,3-dimethylpentane with recombinant human CYP enzymes to determine the rate of metabolism and the stereochemistry of the resulting products.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2B1, CYP2E1) co-expressed with NADPH-cytochrome P450 reductase

  • This compound and (S)-(-)-2,3-Dimethylpentane (high purity)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS) with a chiral column

Procedure:

  • Reaction Mixture Preparation: In a glass vial, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the desired concentration of the recombinant CYP enzyme.

  • Substrate Addition: Add a known concentration of either this compound or (S)-(-)-2,3-dimethylpentane to the reaction mixture. Due to the volatility of the substrate, it is recommended to add it from a stock solution in a suitable solvent (e.g., methanol) ensuring the final solvent concentration is low (<1%).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADP+.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking. The incubation time should be within the linear range of product formation.

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold ethyl acetate containing the internal standard. Vortex vigorously for 1 minute to extract the metabolites.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the extracted metabolites by chiral GC-MS.

Protocol 2: Chiral GC-MS Analysis of 2,3-Dimethylpentane Metabolites

This protocol outlines the method for separating and quantifying the stereoisomers of the hydroxylated metabolites of 2,3-dimethylpentane.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Column: A suitable chiral capillary column for separating the enantiomers of the expected alcohol products (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • MS Detector (if used):

    • Ionization mode: Electron ionization (EI) at 70 eV.

    • Scan range: m/z 30-200.

Procedure:

  • Injection: Inject an aliquot (e.g., 1 µL) of the dried ethyl acetate extract into the GC-MS.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Peak Identification: Identify the peaks corresponding to the hydroxylated metabolites and the internal standard based on their retention times and mass spectra.

  • Quantification: Quantify the amount of each enantiomeric product by integrating the peak areas and comparing them to the peak area of the internal standard.

  • Enantiomeric Excess (e.e.) Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Mandatory Visualizations

G Enzymatic Stereoselectivity Pathway cluster_substrate Chiral Substrate cluster_product Hydroxylated Products R_Substrate This compound Enzyme Cytochrome P450 (e.g., CYP2B1) R_Substrate->Enzyme Preferred Binding S_Substrate (S)-(-)-2,3-Dimethylpentane S_Substrate->Enzyme Less Favorable Binding R_Product (2R,3R)-2,3-Dimethyl-2-pentanol Enzyme->R_Product Major Product S_Product (2S,3S)-2,3-Dimethyl-2-pentanol Enzyme->S_Product Minor Product

Caption: Stereoselective hydroxylation by a CYP enzyme.

G Experimental Workflow Start Start: Prepare Reaction Mixture Incubation Incubate with (R) or (S) 2,3-Dimethylpentane Start->Incubation Termination Terminate Reaction & Extract Metabolites Incubation->Termination Analysis Chiral GC-MS Analysis Termination->Analysis Data Quantify Products & Calculate e.e. Analysis->Data Conclusion Determine Enzyme Stereopreference Data->Conclusion

Caption: Workflow for assessing enzyme stereospecificity.

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Heptane Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the co-elution of heptane isomers.

Troubleshooting Guides

Issue: Poor resolution and co-elution of heptane isomers.

When analyzing a mixture of heptane isomers, it is common to encounter co-elution, where two or more isomers exit the GC column at or near the same time, resulting in overlapping peaks. This guide provides a systematic approach to troubleshoot and resolve this issue.

1. Initial Assessment: Identify the Critical Pairs

The first step is to identify which specific heptane isomers are co-eluting. The most common challenging separations involve branched isomers with similar boiling points, such as 2-methylhexane and 3-methylhexane, or 2,3-dimethylpentane and 2,4-dimethylpentane.

2. Method Optimization Strategy

The resolution of chromatographic peaks is governed by three key factors: efficiency, selectivity, and retention. A logical approach to improving the separation of co-eluting heptane isomers involves optimizing these parameters.

Troubleshooting Co-elution of Heptane Isomers Column Column Selection (Selectivity) Troubleshooting->Column  Change Stationary Phase  or Column Dimensions Temp Temperature Program (Retention & Selectivity) Troubleshooting->Temp  Optimize Ramp Rate  or Isothermal Temp. Flow Carrier Gas Flow Rate (Efficiency) Troubleshooting->Flow  Adjust Linear Velocity Result Improved Resolution Column->Result Temp->Result Flow->Result cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Heptane Isomer Standard Mixture Dilution Dilute in suitable solvent (e.g., pentane) Sample->Dilution Vial Transfer to GC autosampler vial Dilution->Vial Injection Inject sample into GC Vial->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Report Generate Report Integration->Report

Technical Support Center: Optimizing Chiral GC Columns for Alkane Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of alkane enantiomers using chiral gas chromatography (GC) columns.

Frequently Asked Questions (FAQs)

1. What is the most critical factor in selecting a chiral GC column for alkane separation?

The most crucial factor is the stationary phase chemistry. For the separation of non-functionalized, chiral alkanes, cyclodextrin-based stationary phases are the most effective. The selection depends on the size and structure of the alkane analytes, as the fit within the cyclodextrin cavity is a key mechanism for enantiomeric recognition.

2. Which type of cyclodextrin is best suited for alkane separation?

The choice between α-, β-, and γ-cyclodextrin derivatives depends on the analyte's molecular size.[1]

  • α-cyclodextrin: With the smallest cavity, it is suitable for smaller chiral alkanes.

  • β-cyclodextrin: This is a versatile, general-purpose choice for a wide range of chiral compounds, including many alkanes.[2]

  • γ-cyclodextrin: Having the largest cavity, it is often preferred for larger, bulkier chiral alkanes.[1]

The derivatization of the cyclodextrin also plays a significant role in selectivity.

3. How does temperature programming affect the chiral separation of alkanes?

Temperature programming is a critical parameter for optimizing chiral separations. Generally, lower elution temperatures lead to better enantiomeric resolution as it enhances the energetic differences between the diastereomeric complexes formed between the analytes and the chiral stationary phase. Slower temperature ramp rates, typically between 1-2°C/min, are recommended to achieve optimal separation.[3]

4. What is the optimal carrier gas and flow rate for chiral alkane separation?

Hydrogen is often the preferred carrier gas due to its efficiency at higher linear velocities, which can lead to better resolution in shorter analysis times. For optimal chiral separation, faster linear velocities in the range of 60-80 cm/sec are often recommended.[3]

5. Should I use a split or splitless injection for my alkane samples?

The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: Ideal for higher concentration samples to avoid column overload. A split ratio of 20:1 or higher is a good starting point.[4][5]

  • Splitless Injection: Best suited for trace analysis where maximum sensitivity is required as the entire sample is transferred to the column.[6][7]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • Enantiomeric peaks are co-eluting or only show a small shoulder.

  • Resolution (Rs) value is below the desired level (typically < 1.5).

Troubleshooting Workflow:

PoorResolution Start Poor Resolution Observed CheckTemp Optimize Oven Temperature (Lower initial temp, slower ramp rate 1-2°C/min) Start->CheckTemp CheckFlow Optimize Carrier Gas Flow Rate (Increase linear velocity for H2, 60-80 cm/sec) CheckTemp->CheckFlow CheckColumn Verify Column Selection (Correct cyclodextrin type for analyte size) CheckFlow->CheckColumn CheckInjection Review Injection Parameters (Reduce sample concentration if overloading) CheckColumn->CheckInjection Result Resolution Improved? CheckInjection->Result End Problem Resolved Result->End Yes ContactSupport Contact Technical Support Result->ContactSupport No PeakTailing Start Peak Tailing Observed CheckInlet Inspect and Maintain Inlet (Replace liner, septum, and seals) Start->CheckInlet CheckColumnCut Examine Column Cut (Ensure a clean, 90-degree cut) CheckInlet->CheckColumnCut TrimColumn Trim Column Inlet (Remove 10-20 cm from the inlet side) CheckColumnCut->TrimColumn CheckContamination Assess for Contamination (Column or system contamination) TrimColumn->CheckContamination Result Tailing Resolved? CheckContamination->Result End Problem Resolved Result->End Yes ContactSupport Contact Technical Support Result->ContactSupport No MethodDevelopment Start Start Method Development SelectColumn Select Chiral Column (Based on alkane size) Start->SelectColumn InitialConditions Set Initial GC Conditions (Injector temp, carrier gas flow, initial oven temp) SelectColumn->InitialConditions FirstInjection Perform Initial Injection InitialConditions->FirstInjection EvaluateChroma Evaluate Chromatogram (Peak shape, resolution) FirstInjection->EvaluateChroma OptimizeTemp Optimize Temperature Program (Adjust ramp rate and holds) EvaluateChroma->OptimizeTemp Sub-optimal Validate Validate Method (Reproducibility, linearity, etc.) EvaluateChroma->Validate Optimal OptimizeFlow Optimize Carrier Gas Flow OptimizeTemp->OptimizeFlow FineTune Fine-Tune Injection Parameters OptimizeFlow->FineTune FineTune->EvaluateChroma End Optimized Method Validate->End

References

Minimizing racemization of chiral alkanes during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of chiral alkanes. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing and troubleshooting racemization during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral alkanes?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a critical issue in pharmaceutical and chemical research because enantiomers of the same molecule can have vastly different biological, pharmacological, and toxicological properties.[2] The loss of enantiomeric purity during analysis can lead to inaccurate assessments of a sample's composition and efficacy.

Q2: Are chiral alkanes generally stable and resistant to racemization?

A2: Yes, chiral alkanes that lack other functional groups are typically considered stereochemically stable. Thermal racemization is generally not observed unless very high temperatures are applied.[3] Racemization in simple alkanes often requires harsh conditions that can induce the formation of intermediates like carbocations or radicals, which can lead to a loss of the defined stereocenter.[1]

Q3: What are the most common causes of unintended racemization during the analysis of chiral alkanes?

A3: The most common causes are related to the analytical conditions themselves, particularly in gas chromatography (GC). Key factors include:

  • High Temperatures: The high temperatures used in a GC injection port or column can provide the energy needed to overcome the activation barrier for racemization.[3]

  • Reactive Intermediates: Conditions that promote the formation of carbocation or free radical intermediates at the chiral center can lead to racemization.[1]

  • Sample Matrix: The presence of acidic or basic impurities in the sample or on the analytical column can potentially catalyze racemization, although this is more common for molecules with functional groups adjacent to the chiral center.[4]

Q4: Which analytical techniques are most susceptible to causing racemization of chiral alkanes?

A4: Chiral Gas Chromatography (GC) is the technique most associated with the risk of on-instrument racemization for chiral alkanes.[5] This is due to the routine use of high temperatures in the injector and column oven. While High-Performance Liquid Chromatography (HPLC) operates at lower temperatures, issues can still arise from aggressive mobile phase additives or highly reactive stationary phases, though this is less common for stable molecules like alkanes.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chiral analysis of alkanes.

Q: My chromatogram shows a racemic (1:1) peak ratio, but my sample is supposed to be enantiomerically pure. What is the likely cause?

A: Complete racemization most often points to a single, significant source of energy or chemical activity in your analytical workflow.

  • Primary Suspect (GC): High Injector Temperature. This is the most common cause. The injector port temperature may be high enough to cause complete racemization of the analyte upon vaporization.

  • Solution: Systematically lower the injector temperature in 20°C increments. Find the minimum temperature that allows for efficient, reproducible vaporization of your analyte without peak tailing.

  • Secondary Suspect: Column Hot Spots. Although rare in modern columns, poor column installation or manufacturing defects could create "hot spots" that degrade the sample.

Q: I am observing a partial loss of enantiomeric excess (% ee) in my results. How can I troubleshoot this?

A: Partial racemization suggests that the conditions are promoting racemization but are not harsh enough to cause complete conversion. The troubleshooting workflow below can help isolate the variable.

Caption: Troubleshooting workflow for identifying sources of partial racemization.

Q: Could my sample preparation or storage be causing racemization before the sample is even injected?

A: While less common for robust alkanes, it is possible.

  • Aggressive Sample Prep: Avoid using strong acids or bases during extraction or dilution steps unless absolutely necessary.

  • Storage Conditions: Store samples in a cool, dark environment. Use inert vials (e.g., amber silanized glass) to prevent potential reactions with the container surface. Analyze samples as promptly as possible after preparation.

  • Solvent Effects: Ensure the solvent used is high-purity and non-reactive with your analyte.

Quantitative Data Summary

The degree of racemization is highly dependent on the specific molecule and the energy applied. The following table summarizes the key influencing factors and recommended starting points for method optimization to minimize racemization risk.

ParameterHigh Risk ConditionRecommended Condition for Minimizing RacemizationRationale
GC Injector Temp. > 250 °C150 - 200 °C (or lowest possible for good peak shape)The injector is often the highest temperature zone, making it the primary site for thermally-induced racemization.[3]
GC Oven Temp. High isothermal holds (>200°C)Lowest possible isothermal temperature for separationMinimizes the thermal energy the analyte is exposed to on the column.
Analysis Time Long run times (> 60 min)< 30 minReduces the total time the analyte spends at elevated temperatures.
Mobile Phase (HPLC) Strong acidic/basic additivesBuffered, near-neutral pH (e.g., pH 4-7)Prevents potential acid/base-catalyzed racemization on the column.[4]
Sample Matrix Presence of acidic/basic contaminantsNeutral, clean matrixImpurities can act as catalysts for racemization.
Experimental Protocols
Protocol: Chiral GC Analysis of Volatile Alkanes

This protocol provides a generalized methodology for analyzing chiral alkanes while minimizing the risk of on-instrument racemization.

  • Column Selection and Installation:

    • Select a chiral stationary phase (CSP) known for hydrocarbon separations, such as a derivatized cyclodextrin column (e.g., Rt-βDEX series).[7]

    • Properly install the column according to the manufacturer's instructions to ensure no leaks and to prevent active sites. Condition the column as recommended.

  • Sample Preparation:

    • Accurately prepare a standard of the racemic alkane at ~100 µg/mL in a high-purity, non-polar solvent (e.g., hexane, pentane).

    • Prepare the enantiomerically enriched sample at a similar concentration in the same solvent.

    • Use silanized amber glass vials with PTFE-lined caps.

  • Initial GC Method Parameters (Optimization Start Point):

    • Injector: Split/Splitless. Set to the lowest possible temperature that provides good peak shape (start at 180°C ). Use a high split ratio (e.g., 100:1) to ensure sharp peaks.

    • Carrier Gas: Helium or Hydrogen, set to an optimal flow rate (e.g., 1.0 mL/min for He).

    • Oven Program: Start with an isothermal hold at a low temperature (e.g., 60°C ) for 10-15 minutes. If separation does not occur, slowly increase the isothermal temperature in 10°C increments for subsequent runs. Avoid high-temperature ramps if possible.

    • Detector (FID): Set temperature to 250°C (racemization is not a concern post-column).

  • Analysis and Optimization:

    • Inject the racemic standard first to confirm the separation of enantiomers and determine their retention times.

    • Inject the enantiomerically enriched sample.

    • If Racemization is Observed:

      • First, lower the injector temperature by 20°C and reinject.

      • If racemization persists, lower the oven temperature.

      • Increase the carrier gas flow rate to reduce the residence time in the oven.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Visualization of Racemization Mechanism

Under sufficiently harsh conditions (e.g., extreme heat or in the presence of a strong Lewis acid), a chiral alkane can transiently form a planar carbocation intermediate, which leads to the loss of stereochemistry.

Caption: Mechanism of racemization via a planar carbocation intermediate.

References

Identifying and eliminating interferences in mass spectrometry of hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mass Spectrometry of Hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for identifying and eliminating interferences in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences in the mass spectrometry of hydrocarbons?

A1: The most common interferences include:

  • Isobaric Interferences: These occur when different compounds have the same nominal mass-to-charge ratio (m/z). For hydrocarbons, this is common among isomers. It can also arise from isotopes of different elements having the same mass.[1]

  • Polyatomic Interferences: These are ions formed from the combination of two or more atoms from the sample matrix, solvents, or the plasma gas itself (e.g., argon). A common example is the ArCl+ ion interfering with the detection of arsenic (As+), both occurring at m/z 75.[1]

  • Matrix Effects: This is the suppression or enhancement of the analyte's ionization due to the presence of co-eluting compounds from the sample matrix.[2][3][4] These effects can significantly impact the accuracy and reproducibility of quantitative analyses.[2]

  • Contamination: Hydrocarbon-based contaminants can be introduced from various sources such as pump oils, lubricants, plasticizers (e.g., phthalates from plastics), and septa bleed.[5][6]

Q2: How can I identify the source of interference in my analysis?

A2: A systematic approach is crucial. Start by checking the most obvious potential sources:

  • Analyze a Blank Sample: Run a solvent blank to check for contamination from your solvent or system.

  • Review the Mass Spectrum: Look for characteristic ions of known interferences. For example, siloxane column bleed is indicated by ions at m/z 207, 281, and 355. Hydrocarbon contamination often shows a series of ions separated by 14 Da (the mass of a CH₂ group).[6]

  • Check for Leaks: Air leaks can introduce nitrogen, oxygen, and water into the system, leading to a high background and potential side reactions. Use an electronic leak detector to check all fittings and seals.[5]

  • Evaluate Peak Shapes: Poor peak shapes, such as tailing or fronting, can indicate issues with the column, inlet, or sample overload.[7]

  • Run a Standard: Inject a known standard to verify instrument performance and rule out issues with the sample itself.[7]

Q3: What are the primary strategies for eliminating interferences?

A3: Interference elimination strategies can be grouped into three main areas:

  • Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are used to clean up the sample and remove matrix components before analysis.[8][9]

  • Chromatographic Separation: Optimizing the gas chromatography (GC) or liquid chromatography (LC) method can separate the analytes of interest from interfering compounds.[10]

  • Mass Spectrometry Method Optimization: Adjusting MS parameters, such as using high-resolution mass spectrometry (HRMS) to distinguish between ions of very similar mass, or using tandem mass spectrometry (MS/MS) for more selective detection, can significantly reduce interferences.[11]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the mass spectrometry of hydrocarbons.

Troubleshooting Common GC-MS Problems
ProblemPossible CausesSuggested Solutions
No Peaks - No sample injected (empty vial, bent syringe needle)- Leak in the system- Broken column- Detector not turned on or not properly tuned- Check sample vial and syringe.- Perform a leak check.- Inspect and replace the column if necessary.- Ensure the detector is on and has been recently tuned.[12]
Broad Peaks - High dead volume in the system- Low carrier gas flow rate- Thick column film- Poor focusing of analytes on the column- Ensure proper column installation and use appropriate connectors.- Verify and adjust the carrier gas flow rate.- Use a column with a thinner stationary phase.- Lower the initial oven temperature.[12]
Peak Tailing - Active sites in the inlet liner or column- System contamination- Column damage- Use a deactivated inlet liner.- Clean the ion source.- Trim the front end of the column or replace it.[7]
High Baseline/Noise - Contaminated carrier gas- Column bleed- Contaminated ion source- Air leak- Use high-purity gas with appropriate traps.- Condition the column properly; use a low-bleed column.- Clean the ion source.- Perform a leak check.[7]
Retention Time Shifts - Leak in the system- Fluctuations in oven temperature- Changes in carrier gas flow rate- Column contamination or degradation- Perform a leak check.- Verify oven temperature stability.- Check and adjust the carrier gas flow rate.- Condition or replace the column.[13]

Quantitative Data on Interference Elimination

The effectiveness of different interference elimination techniques can be quantified. The following tables summarize performance data from various studies.

Table 1: Comparison of SPE Sorbent Efficiency for Hydrocarbon Analysis
Sorbent CombinationSeparation EfficiencyAromatic Compound Recovery Enhancement
SiOH, Neutral Silica, Neutral AluminaPoor separation of aromatics from saturates-
Ag-ionImproved aromatic separation with some coelution-
Ag-ion mixed with activated silica Best separation Up to 23 times compared to SiOH [2]
Table 2: Efficiency of dSPE Sorbents in Matrix Component Removal (QuEChERS)
dSPE SorbentMedian Reduction of Matrix Components
Z-Sep® ~50%
Primary Secondary Amine (PSA)Good overall performance
Multi-walled Carbon Nanotubes (MWCNTs)Significant analyte loss for some compounds

Data adapted from a study comparing various dSPE sorbents.

Table 3: Efficiency of Collision Gases in Polyatomic Interference Removal
Collision GasInterferentReduction in Interference Signal
Hydrogen (H₂) ArAr⁺ and ArC⁺Six orders of magnitude [14]
Helium (He)ArAr⁺ and ArC⁺Two orders of magnitude[14]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Hydrocarbons in Water Samples

This protocol is adapted from a method for the quantitative determination of polycyclic aromatic hydrocarbons (PAHs) in aqueous samples.[15]

  • Sample Pre-treatment: To a 100 mL water sample, add methanol to a final concentration of 10% (v/v).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 40% methanol in water through it. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the C18 cartridge at a constant flow rate of 5 mL/min.

  • Washing: (Optional, if needed to remove specific interferences) Wash the cartridge with a solvent that will elute interfering compounds but not the analytes of interest.

  • Elution: Elute the retained hydrocarbons with 3 mL of a 1:1 acetone:tetrahydrofuran (THF) mixture.

  • Concentration: Reduce the eluate volume to 1 mL under a gentle stream of nitrogen before GC-MS analysis.

Protocol 2: QuEChERS for PAHs in Food Samples

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for extracting PAHs from a fatty food matrix like smoked meat.[6]

  • Sample Homogenization: Homogenize 2 grams of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 5 mL of water and homogenize.

    • Add 5 mL of acetonitrile (ACN) and shake vigorously for 1 minute.

    • Add 0.5 g of sodium chloride (NaCl) and 3.0 g of magnesium sulfate (MgSO₄) to the tube, and immediately shake for 1 minute.

    • Centrifuge for 10 minutes at 3400 rpm.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add it to a dSPE tube containing a suitable sorbent (e.g., Z-Sep for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS or LC-MS analysis.

Visual Guides

Troubleshooting Workflow for Mass Spectrometry Analysis

G start Problem Encountered (e.g., No Peaks, High Background) check_method Verify Method Parameters (Temperatures, Flow Rates, etc.) start->check_method check_sample Analyze Known Standard check_method->check_sample resolve Problem Resolved check_method->resolve Incorrect Parameter Found & Corrected check_blanks Analyze Solvent Blank check_sample->check_blanks check_sample->resolve Standard OK, Issue is with Sample leak_check Perform Leak Check check_blanks->leak_check check_blanks->resolve Contamination Found & Removed inspect_hardware Inspect Hardware (Syringe, Column, Liner) leak_check->inspect_hardware leak_check->resolve Leak Found & Fixed clean_source Clean Ion Source inspect_hardware->clean_source inspect_hardware->resolve Faulty Hardware Replaced clean_source->resolve

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

Interference Elimination Strategies

G cluster_pre Pre-Analysis cluster_analysis During Analysis sample_prep Sample Preparation (SPE, LLE, QuEChERS) clean_sample Clean Sample sample_prep->clean_sample chromatography Chromatographic Separation (GC, LC) separated_analytes Separated Analytes chromatography->separated_analytes mass_spec Mass Spectrometry (HRMS, MS/MS) interference_free_data Interference-Free Data mass_spec->interference_free_data raw_sample Raw Sample with Interferences raw_sample->sample_prep clean_sample->chromatography separated_analytes->mass_spec

Caption: Key stages for the elimination of interferences in mass spectrometry.

References

Technical Support Center: Chromatographic Resolution of 2,3-dimethylpentane and 3-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in resolving 2,3-dimethylpentane from 3-methylhexane using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate 2,3-dimethylpentane and 3-methylhexane?

A1: The separation of 2,3-dimethylpentane and 3-methylhexane is challenging due to their very similar boiling points and structural isomerism. 2,3-dimethylpentane has a boiling point of 89.78°C, while 3-methylhexane boils at 91.85°C[1]. This small difference in volatility makes achieving baseline resolution with standard gas chromatography methods difficult.

Q2: What type of GC column is best suited for this separation?

A2: For separating closely related, non-polar compounds like these alkane isomers, a high-resolution capillary column is recommended. A long column with a small internal diameter and a thin film thickness will provide the highest efficiency. A non-polar stationary phase, such as one based on dimethylpolysiloxane, is a suitable starting point as elution will be primarily based on boiling point[2]. However, for enhanced selectivity, a stationary phase with a different chemistry might be necessary.

Q3: Can I improve the separation without changing the column?

A3: Yes, several parameters can be optimized to improve resolution. These include adjusting the temperature program, carrier gas flow rate, and injection parameters. A slower temperature ramp rate can often improve the separation of closely eluting compounds. Optimizing the carrier gas flow rate to its optimal linear velocity will maximize column efficiency.

Q4: What is a realistic expectation for the resolution of these two compounds on a standard GC system?

A4: Achieving baseline resolution (Rs > 1.5) of 2,3-dimethylpentane and 3-methylhexane on a standard single-dimension GC system is challenging and may not always be possible. Partial separation is a more common outcome. For applications requiring complete separation, more advanced techniques may be necessary.

Q5: Are there alternative or advanced techniques that can provide better separation?

A5: Yes, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for separating complex mixtures of isomers[3][4]. By using two columns with different stationary phase selectivities, GCxGC provides significantly higher resolving power than conventional GC and is well-suited for this type of challenging separation[3][4].

Troubleshooting Guide: Improving Resolution of 2,3-dimethylpentane and 3-methylhexane

This guide provides a systematic approach to troubleshooting and improving the resolution of 2,3-dimethylpentane and 3-methylhexane.

Initial Assessment
  • Confirm Peak Identification: Ensure correct peak identification for 2,3-dimethylpentane and 3-methylhexane, typically through mass spectrometry (MS) or by running pure standards.

  • Quantify the Problem: Determine the current resolution (Rs) between the two peaks. This will serve as a benchmark for evaluating the effectiveness of any changes made.

Method Optimization

The following tables summarize key parameters that can be adjusted to improve resolution. It is recommended to change one parameter at a time to observe its effect.

Table 1: GC Column Parameters

ParameterRecommendation for Improved ResolutionRationale
Column Length Increase length (e.g., from 30 m to 60 m or 100 m)Increases the number of theoretical plates, providing more opportunities for separation.
Internal Diameter (ID) Decrease ID (e.g., from 0.25 mm to 0.18 mm or 0.10 mm)Increases column efficiency.
Film Thickness Decrease film thickness (e.g., from 0.25 µm to 0.10 µm)Reduces mass transfer resistance, leading to sharper peaks and better resolution.
Stationary Phase Start with a non-polar phase (e.g., 100% dimethylpolysiloxane). If resolution is still poor, consider a phase with a different selectivity.Non-polar phases separate primarily by boiling point. A different selectivity may exploit other physicochemical differences between the isomers.

Table 2: Temperature Program and Carrier Gas Optimization

ParameterRecommendation for Improved ResolutionRationale
Initial Temperature Start at a low temperature (e.g., 35-40°C)Improves focusing of the analytes at the head of the column.
Temperature Ramp Rate Use a slow ramp rate (e.g., 1-2°C/min) through the elution window of the target analytes.Increases the interaction time of the analytes with the stationary phase, enhancing separation.
Carrier Gas Use Hydrogen or Helium.Hydrogen often provides better efficiency at higher linear velocities, potentially reducing analysis time without sacrificing resolution.
Flow Rate/Linear Velocity Optimize for the specific column and carrier gas.Operating at the optimal linear velocity maximizes column efficiency.
Experimental Protocols

Below is a suggested starting methodology for attempting to resolve 2,3-dimethylpentane and 3-methylhexane. This should be considered a starting point for further optimization.

Table 3: Example GC Method Parameters

ParameterValue
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Agilent J&W DB-1ms, 60 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, 250°C, Split ratio 50:1
Injection Volume 1 µL
Oven Program 40°C (hold 5 min), ramp to 100°C at 2°C/min, hold 2 min
MSD Transfer Line 280°C
MSD Source 230°C
MSD Quadrupole 150°C
Scan Range 35-200 amu
Advanced Solutions

If the above optimizations do not provide the desired resolution, consider the following:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is a highly effective technique for separating complex mixtures of isomers. A typical setup would involve a non-polar first-dimension column and a mid-polar or polar second-dimension column.

  • Specialty Stationary Phases: Investigate the use of liquid crystal stationary phases, which have shown high selectivity for separating positional and structural isomers.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution between 2,3-dimethylpentane and 3-methylhexane.

TroubleshootingWorkflow start Start: Poor Resolution of 2,3-dimethylpentane & 3-methylhexane check_system Verify System Suitability (e.g., leaks, column installation) start->check_system optimize_temp Optimize Temperature Program (Lower initial temp, slower ramp rate) check_system->optimize_temp resolution_ok Resolution Acceptable? optimize_temp->resolution_ok optimize_flow Optimize Carrier Gas Flow Rate resolution_ok_2 Resolution Acceptable? optimize_flow->resolution_ok_2 change_column Change GC Column (Longer, smaller ID, thinner film) resolution_ok_3 Resolution Acceptable? change_column->resolution_ok_3 change_phase Consider Different Stationary Phase resolution_ok_4 Resolution Acceptable? change_phase->resolution_ok_4 advanced_tech Evaluate Advanced Techniques (e.g., GCxGC) end_fail End: Baseline Resolution Not Achievable with Current System advanced_tech->end_fail resolution_ok->optimize_flow No end End: Resolution Achieved resolution_ok->end Yes resolution_ok_2->change_column No resolution_ok_2->end Yes resolution_ok_3->change_phase No resolution_ok_3->end Yes resolution_ok_4->advanced_tech No resolution_ok_4->end Yes

Caption: Troubleshooting workflow for improving GC resolution.

References

Troubleshooting peak tailing in the gas chromatography of alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Peak Tailing in Alkane Analysis

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my alkane analysis?

Peak tailing is a phenomenon in chromatography where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing can negatively impact your analysis by reducing resolution between closely eluting compounds and making accurate peak integration and quantification less precise and reproducible.[3] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[3]

Q2: Why are my alkane peaks tailing? All of them seem to be affected.

When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the cause is often related to a physical issue within the GC system rather than a chemical interaction.[4][5] This can create turbulence in the carrier gas flow path or unswept (dead) volumes.[4][5] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume.[4][5]

  • Poor Column Cut: A ragged or uneven column cut can disrupt the flow of the carrier gas, causing turbulence.[3][4][5] The end of the column should be cut at a 90° angle.[3]

  • Contaminated or Active Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[6]

  • Leaks in the System: Leaks at the inlet or detector connections can disrupt the pressure and flow uniformity.[1]

Q3: Only some of my alkane peaks are tailing. What could be the cause?

If only specific analyte peaks are tailing, the issue is more likely due to chemical interactions between the analytes and active sites within the GC system.[7] Although alkanes are generally non-polar, peak tailing can still occur due to:

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, interacting with the analytes.[8] Trimming 10-20 cm from the front of the column can often resolve this.[9]

  • Active Sites: Over time, the stationary phase can degrade, exposing active silanol groups that can interact with analytes.[1] While less common with non-polar alkanes, it can still be a factor.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[1]

Q4: I've noticed peak tailing getting progressively worse over time. What should I investigate?

Gradual deterioration of peak shape often points to the accumulation of contaminants or the degradation of consumable parts.[8] Key areas to investigate include:

  • Inlet Liner and Septum: The inlet liner can become contaminated with sample matrix components over time. The septum can also degrade and shed particles into the liner.

  • Column Contamination: The front of the GC column can accumulate non-volatile residues from repeated injections.[9]

  • Column Aging: With prolonged use, the stationary phase of the column can degrade, leading to increased activity and peak tailing.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in alkane gas chromatography.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Suspect Physical Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical/Activity Issues check_all_peaks->chemical_issues No check_column_install Check Column Installation (Position & Cut) physical_issues->check_column_install trim_column Trim Column Inlet (10-20 cm) chemical_issues->trim_column check_inlet Inspect & Clean/Replace Inlet Liner & Septum check_column_install->check_inlet Issue Persists problem_resolved Problem Resolved check_column_install->problem_resolved Issue Fixed leak_check Perform Leak Check check_inlet->leak_check Issue Persists check_inlet->problem_resolved Issue Fixed leak_check->chemical_issues No Leaks Found leak_check->problem_resolved Leak Found & Fixed bakeout_column Bake Out Column trim_column->bakeout_column Issue Persists trim_column->problem_resolved Issue Fixed replace_column Replace Column bakeout_column->replace_column Issue Persists bakeout_column->problem_resolved Issue Fixed replace_column->problem_resolved Issue Fixed

Caption: Troubleshooting workflow for peak tailing in GC.

Summary of Causes and Remedies

Potential Cause Symptoms Recommended Action
Improper Column Installation All peaks tailing.Reinstall the column, ensuring the correct insertion depth in the inlet and a clean, 90-degree cut.[3][4][5]
Contaminated Inlet Liner All peaks tailing, gradual worsening of peak shape.Replace the inlet liner and septum.[6]
System Leaks All peaks tailing, poor reproducibility.Perform a leak check of the inlet and detector fittings.[1]
Column Contamination Later eluting peaks may show more tailing, gradual onset.Trim 10-20 cm from the front of the column.[9]
Column Overload Peak shape distortion, often fronting but can appear as tailing.Reduce injection volume or dilute the sample.[1]
Active Sites on Column Tailing of specific or all analytes, worsens over time.Condition (bake out) the column or replace it if it is old.[9]
Solvent-Phase Mismatch Peak distortion, especially for early eluting peaks.Ensure the injection solvent is compatible with the stationary phase.[10]

Experimental Protocols

Protocol 1: Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a sapphire scribe, lightly score the column tubing about 10-20 cm from the inlet end.[6]

  • Break the Tubing: Gently flex the tubing at the score to create a clean break. The cut should be perpendicular (90 degrees) to the column wall.[3]

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[3] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum.

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut, as this can cause the septum to core.

  • Access Liner: After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.

  • Remove Old Liner: Carefully remove the old liner with forceps. Note its orientation.

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

References

Technical Support Center: Enhancing Chiroptical Detection of Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the sensitivity of chiroptical detection of alkanes. Due to their lack of chromophores, alkanes are inherently challenging to analyze using conventional chiroptical methods. The primary strategy for overcoming this limitation is the use of supramolecular host-guest systems to induce or amplify a chiroptical signal.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to directly measure the chiroptical properties of alkanes? Alkanes are saturated hydrocarbons containing only C-C and C-H single bonds. These bonds have electronic transitions that occur deep in the vacuum ultraviolet (VUV) region of the spectrum, which is often inaccessible with standard circular dichroism (CD) spectrometers. Furthermore, their vibrational modes produce very weak signals in vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectroscopies, making direct detection of their chirality extremely challenging.[1][2]

Q2: What are the main chiroptical techniques for sensitive alkane analysis? The most effective techniques rely on indirect measurement methods. These include:

  • Induced Circular Dichroism (ICD): A chiral alkane (guest) is encapsulated by a chiral or achiral host molecule. The interaction induces a chiral conformation in the host or the guest-host complex, which can be measured via CD spectroscopy.[3][4]

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. It provides detailed structural information about the conformation of host-guest complexes.[5]

  • Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light.[2][5] It is highly sensitive to molecular structure and can be applied to a wide range of systems, including those in aqueous solutions.[6]

  • Surface-Enhanced Raman Optical Activity (SEROA): A powerful extension of ROA, SEROA combines the structural sensitivity of ROA with the massive signal enhancement from noble metal surfaces (the SERS effect), allowing for detection at much lower concentrations.[2][7]

Q3: How does a host-guest system enable the detection of chiral alkanes? Host-guest chemistry utilizes noncovalent interactions to form a complex between a larger "host" molecule and a smaller "guest" molecule (the alkane).[8] When a chiral alkane is introduced to an achiral host, it can induce a chiral conformation in the host, resulting in a measurable CD or VCD signal.[4] This process, known as chirality transfer, makes the otherwise "silent" chirality of the alkane visible to the spectrometer.[9]

Q4: What is the "sergeants-and-soldiers" principle in this context? The "sergeants-and-soldiers" principle describes a phenomenon of chiral amplification. In a self-assembled system, a small number of chiral molecules (the "sergeants," e.g., the alkane analyte) can dictate the chirality of a much larger population of achiral molecules (the "soldiers," e.g., linker molecules in a SEROA setup).[7] This results in a significantly amplified chiroptical signal that is diagnostic of the chiral analyte.[7]

Troubleshooting Guides

Problem 1: The induced CD/VCD signal from my host-guest complex is very weak or absent.

Potential Cause Troubleshooting Steps
Poor Host-Guest Binding 1. Screen Different Hosts: The affinity between the host and alkane guest is critical. Test various supramolecular hosts (e.g., cyclodextrins, synthetic cages, helical polymers) to find one with an appropriately sized and shaped cavity.[3][9] 2. Optimize the Solvent: Host-guest interactions are highly dependent on the solvent. Use solvents that promote complexation; often, more polar solvents like water can enhance hydrophobic binding within a host cavity.[10] 3. Adjust Temperature: Binding is a thermodynamic process. Vary the temperature to find the optimal conditions for complex formation.
Incorrect Concentration Ratio 1. Perform a Titration: The signal intensity depends on the concentration of the formed complex. Perform a spectroscopic titration by keeping the host concentration constant while incrementally adding the alkane guest (or vice versa) to determine the stoichiometry and the concentration at which the signal is maximized.
Solvent or Buffer Interference 1. Check Blank Spectra: Run a spectrum of the solvent and buffer alone to ensure they do not have significant absorption or dichroic signals in the wavelength range of interest. 2. Choose Appropriate Solvents: Select solvents that are transparent in the desired spectral region. For example, avoid using solvents with strong carbonyl vibrations when performing VCD in the carbonyl stretching region.

Problem 2: My ROA signal has a very low signal-to-noise ratio (S/N).

Potential Cause Troubleshooting Steps
Inherently Weak Signal 1. Increase Concentration: The ROA signal is directly proportional to the analyte concentration.[5] If possible, increase the sample concentration. 2. Consider SEROA: For very low concentrations (<10⁻⁴ M), conventional ROA may not be sensitive enough. The SEROA technique can enhance the signal by several orders of magnitude, enabling detection at concentrations as low as 10⁻⁵ M.[7]
Suboptimal Instrument Parameters 1. Increase Acquisition Time: Longer data collection times will improve the S/N ratio. 2. Optimize Laser Wavelength: The ROA signal intensity is proportional to the fifth power of the excitation frequency.[5][11] Using a shorter wavelength (e.g., moving from 633 nm to 532 nm) can significantly boost the signal, but be mindful of potential sample fluorescence and degradation. 3. Increase Laser Power: Carefully increase the laser power. Note that high power can cause sample heating or photodegradation, so this must be balanced.
Fluorescence Interference 1. Change Excitation Wavelength: If the sample is fluorescent, it can overwhelm the weak ROA signal. Switching to a longer wavelength, near-infrared (NIR) laser (e.g., 785 nm or 1064 nm) can often mitigate or eliminate fluorescence.

Problem 3: My SEROA experiments are not reproducible.

Potential Cause Troubleshooting Steps
Inconsistent Nanoparticle Substrate 1. Standardize Colloid Synthesis: The size, shape, and aggregation state of the metal nanoparticles (typically silver or gold) are critical for the SERS enhancement. Use a standardized, reproducible protocol for synthesizing and storing the colloids.[7] 2. Control Aggregation: The strongest SERS signals often come from nanoparticle "hot spots." Control the degree of aggregation by using an aggregating agent (e.g., salt) and monitor the process with UV-Vis spectroscopy.
Unstable Analyte-Surface Complex 1. Use a Linker Molecule: For analytes that do not adsorb strongly to the metal surface, an aromatic linker molecule can be used. The linker binds to the surface and creates a chiral environment, governed by the analyte, for signal generation.[7] 2. Optimize pH and Ionic Strength: The binding of molecules to the metal surface is often pH-dependent. Optimize the pH of your sample solution to ensure stable adsorption and complex formation.
Quantitative Data Summary

The table below summarizes the performance of various chiroptical techniques for sensitive analysis, particularly in the context of host-guest systems.

TechniqueHost/Guest System ExampleTypical Limit of Detection (LOD)Key Advantages & Considerations
Induced CD (ICD) Alkane in a Cyclodextrin or Porphyrin Cage10⁻⁴ – 10⁻⁶ MWidely available instrumentation; sensitive to conformational changes in the host.[3]
VCD Alkane-Chiral Host Complex10⁻² – 10⁻³ MProvides rich structural and conformational information; less prone to electronic interference.[5]
ROA Alkane in Aqueous Solution10⁻¹ – 10⁻³ MExcellent for aqueous samples; provides detailed vibrational fingerprint. Signal is inherently weak.[2][6]
SEROA Chiral Acid with Aromatic Linker on Ag Colloid~10⁻⁵ MCombines ROA's specificity with SERS's sensitivity; signal enhancement of several orders of magnitude.[7]
PECD Gas-Phase AlkanesN/A (Gas Phase)Potentially very large chiral signal for hydrocarbons; provides a sure fingerprint of absolute configuration.[1]
Experimental Protocols
Protocol: Measuring Induced Circular Dichroism of an Alkane using a Supramolecular Host

This protocol outlines the general steps for performing a CD titration experiment to characterize the binding of a chiral alkane to a CD-silent host molecule.

1. Materials and Preparation:

  • Supramolecular Host (e.g., β-Cyclodextrin, a synthetic cage).

  • Chiral Alkane Guest.

  • Spectroscopic grade solvent (e.g., deionized water, phosphate buffer).

  • Prepare a stock solution of the host at a known concentration (e.g., 1 mM).

  • Prepare a highly concentrated stock solution of the chiral alkane guest in the same solvent (e.g., 100 mM).

2. Instrument Setup:

  • Turn on the CD spectrometer and the light source (e.g., Xenon lamp) and allow it to warm up for at least 30 minutes.[12]

  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Set the measurement parameters:

    • Wavelength Range: e.g., 190-300 nm.

    • Data Pitch: 0.5 nm.

    • Scanning Speed: 100 nm/min.

    • Bandwidth: 1.0 nm.

    • Accumulations: 3-5 scans for better S/N.

3. Measurement Procedure:

  • Blank Measurement: Fill a quartz cuvette (e.g., 1 cm path length) with the solvent/buffer. Place it in the sample holder and record a baseline spectrum. This will be subtracted from all subsequent spectra.

  • Host Spectrum: Add a known volume of the host stock solution to the cuvette to achieve the desired starting concentration (e.g., 0.1 mM). Record the CD spectrum. This spectrum should be flat (zero signal) if the host is achiral.

  • Titration:

    • Add a small, precise aliquot of the concentrated alkane guest stock solution to the cuvette (e.g., 1-5 µL).

    • Mix thoroughly by gently inverting the cuvette or using a magnetic stirrer.

    • Record the CD spectrum. An induced CD signal should appear and grow as the host-guest complex forms.

    • Repeat the addition of the alkane guest, recording a spectrum after each addition, until the signal saturates (i.e., no further change is observed).

4. Data Analysis:

  • Subtract the blank spectrum from each of the collected spectra.

  • Plot the change in CD intensity (Δε or molar ellipticity [θ]) at a specific wavelength (where the induced signal is maximal) as a function of the guest concentration.

  • Fit the resulting binding isotherm using an appropriate model (e.g., 1:1 binding) to determine the association constant (Ka) and the stoichiometry of the host-guest complex.

Visualizations

cluster_problem The Challenge cluster_solution The Supramolecular Solution cluster_detection Detection Alkane Chiral Alkane NoSignal No/Weak Chiroptical Signal Alkane->NoSignal Lacks Chromophore Host Achiral Host Complex Chiral Host-Guest Complex Host->Complex Signal Induced Chiroptical Signal (ICD, VCD, ROA) Complex->Signal Chirality Transfer Alkane_ref Chiral Alkane Alkane_ref->Complex Binding

Caption: Logical workflow for indirect chiroptical detection of alkanes.

Start Start: Prepare Host & Guest Stock Solutions Setup Set up CD Spectrometer (Wavelength, Parameters) Start->Setup Blank Measure Baseline Spectrum (Solvent Only) Setup->Blank HostSpec Measure Host Spectrum Blank->HostSpec AddGuest Add Aliquot of Alkane Guest to Host Solution HostSpec->AddGuest MeasureICD Record Induced CD Spectrum AddGuest->MeasureICD Decision Signal Saturated? MeasureICD->Decision Decision->AddGuest No Analysis Process Data: Plot Intensity vs. Concentration & Fit Binding Curve Decision->Analysis Yes End End: Determine Binding Constant (Ka) Analysis->End

Caption: Experimental workflow for an induced CD titration experiment.

References

Strategies for purifying (r)-(+)-2,3-Dimethylpentane from isomeric impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-(+)-2,3-Dimethylpentane from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the similar physical properties of its isomers. Enantiomers, such as (R)- and (S)-2,3-dimethylpentane, have identical boiling points and chromatographic behavior on achiral stationary phases, making them difficult to separate using conventional distillation or chromatography.[1][2] Structural isomers, like other heptane isomers, have very close boiling points, requiring highly efficient fractional distillation for separation.[3][4]

Q2: Which purification techniques are most effective for isolating this compound?

A2: A multi-step approach is often necessary.

  • Fractional Distillation: This is the initial step to separate 2,3-dimethylpentane from other structural isomers of heptane with different boiling points.[3][4]

  • Chiral Chromatography: Techniques like Preparative Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are essential for separating the (R) and (S) enantiomers.[5][][7]

Q3: Can I use fractional distillation to separate the enantiomers of 2,3-Dimethylpentane?

A3: No, fractional distillation separates compounds based on differences in boiling points. Enantiomers have identical boiling points, so they cannot be separated by this method.[3] You must use a chiral separation technique to resolve the enantiomers.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this purification?

A4: SFC offers several advantages for chiral separations, including higher efficiency, faster separation times, and reduced use of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC).[8][9] The use of supercritical CO2 as the mobile phase makes it a greener and more cost-effective option for preparative scale purification.[8]

Q5: Is enantioselective crystallization a viable method for purifying this compound?

A5: Enantioselective crystallization can be a cost-effective method for large-scale chiral separations.[10][11] However, developing a suitable crystallization process can be challenging and may require extensive screening of conditions and resolving agents. For a volatile, non-polar compound like 2,3-dimethylpentane, this method may be less straightforward than chromatographic techniques.

Troubleshooting Guides

Fractional Distillation of Heptane Isomers
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - Insufficient column efficiency (too few theoretical plates).- Incorrect reflux ratio.- Fluctuations in heating.- Use a longer fractionating column or one with a more efficient packing material.- Increase the reflux ratio to improve separation, although this will increase distillation time.- Ensure stable and consistent heating of the distillation flask.
Azeotrope formation - Some isomeric mixtures can form azeotropes, making complete separation by distillation impossible.- Consider using a different separation technique, such as extractive distillation or chromatography for the azeotropic mixture.
Product contamination - Bumping of the liquid in the distillation flask.- Distillation rate is too high.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Reduce the heating rate to slow down the distillation process.
Chiral Chromatography (GC & SFC)
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase (for SFC) or carrier gas flow rate (for GC).- Unsuitable temperature.- Screen different CSPs to find one that provides selectivity for 2,3-dimethylpentane enantiomers.- Optimize the mobile phase composition (co-solvent and additives) in SFC or the flow rate and temperature program in GC.- Adjust the column temperature; lower temperatures often improve chiral recognition but increase analysis time.[12]
Poor peak shape (tailing or fronting) - Column overload.- Active sites on the column or in the system.- Incompatible solvent for sample injection.- Reduce the amount of sample injected.- For SFC, consider adding a small amount of a polar additive to the mobile phase to block active sites.[13]- Dissolve the sample in the mobile phase (SFC) or a volatile, non-polar solvent (GC).
Loss of resolution over time - Column contamination.- Degradation of the chiral stationary phase.- Flush the column with an appropriate solvent to remove contaminants.[14]- Operate the column within the manufacturer's recommended temperature and pH (for SFC) ranges.
Irreproducible retention times - Fluctuations in flow rate, temperature, or mobile phase composition (SFC).- Leaks in the system.- Ensure the chromatographic system is properly maintained and calibrated.- Perform a leak check of the system.

Data Presentation

Table 1: Boiling Points of Heptane Isomers

IsomerBoiling Point (°C)
n-Heptane98.4
2-Methylhexane90.0
3-Methylhexane92.0
2,2-Dimethylpentane79.2
2,3-Dimethylpentane 89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9
Note: Data sourced from various chemical suppliers and literature. Boiling points are approximate and may vary slightly with atmospheric pressure.[15]

Table 2: Representative Data for Chiral Separation of a Non-Polar Compound on a Polysaccharide-Based CSP (Illustrative Example)

ParameterValue
Enantiomeric Excess (e.e.) >99%
Yield 85-95%
Purity >99.5%
Note: This data is illustrative for a successful preparative chiral separation and may not be directly representative of 2,3-dimethylpentane purification. Actual results will depend on the specific experimental conditions and the initial purity of the racemic mixture.

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Enrichment

This protocol describes the initial enrichment of 2,3-dimethylpentane from a mixture of heptane isomers.

Objective: To separate 2,3-dimethylpentane (b.p. 89.8 °C) from lower and higher boiling point isomers.

Materials:

  • Mixture of heptane isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the heptane isomer mixture and boiling chips to the round-bottom flask.

  • Heat the flask gently to initiate boiling.

  • Allow the vapor to rise through the fractionating column and establish a temperature gradient.

  • Carefully control the heating to maintain a slow and steady distillation rate.

  • Collect fractions based on the temperature at the distillation head. The fraction collected around 89-91 °C will be enriched in 2,3-dimethylpentane.

  • Analyze the collected fractions by Gas Chromatography (GC) with an achiral column to determine the composition of isomers.

  • Combine the fractions with the highest concentration of 2,3-dimethylpentane for subsequent chiral separation.

Protocol 2: Preparative Chiral Gas Chromatography (GC)

This protocol is a general guideline for the enantioseparation of 2,3-dimethylpentane.

Objective: To separate this compound from its (S)-enantiomer.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.

  • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex).

Conditions (starting point for optimization):

  • Carrier Gas: Hydrogen or Helium

  • Injection Mode: Splitless or large volume injection

  • Injector Temperature: 200 °C

  • Oven Temperature Program: Isothermal at a low temperature (e.g., 40-60 °C) to maximize resolution.

  • Detector Temperature: 250 °C

  • Flow Rate: Optimize for the best balance of resolution and analysis time.

Procedure:

  • Dissolve the enriched 2,3-dimethylpentane fraction in a minimal amount of a volatile, non-polar solvent (e.g., pentane).

  • Inject an analytical-scale sample to determine the retention times of the (R) and (S) enantiomers.

  • Scale up to preparative injections, ensuring not to overload the column.

  • Set the fraction collector to collect the eluent corresponding to the retention time of the desired this compound enantiomer.

  • Analyze the collected fraction for enantiomeric excess (e.e.) using an analytical chiral GC method.

  • Repeat the process until the desired amount of purified enantiomer is obtained.

Visualizations

Experimental_Workflow start Mixture of Heptane Isomers frac_dist Fractional Distillation start->frac_dist analysis1 GC Analysis (Achiral) frac_dist->analysis1 waste1 Other Isomers frac_dist->waste1 chiral_sep Chiral Separation (Preparative GC or SFC) analysis2 Chiral GC/SFC Analysis chiral_sep->analysis2 waste2 (S)-(-)-2,3-Dimethylpentane chiral_sep->waste2 analysis1->chiral_sep Enriched 2,3-Dimethylpentane product This compound analysis2->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Poor Chiral Separation check_csp Is the CSP appropriate? start->check_csp check_temp Is the temperature optimized? check_csp->check_temp Yes solution1 Screen different CSPs check_csp->solution1 No check_mobile_phase Is the mobile phase/flow rate optimal? check_temp->check_mobile_phase Yes solution2 Lower the temperature check_temp->solution2 No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes solution3 Optimize mobile phase/flow rate check_mobile_phase->solution3 No solution4 Reduce injection volume check_overload->solution4 Yes

Caption: Troubleshooting logic for poor chiral chromatographic separation.

References

Technical Support Center: Method Validation for (R)-(+)-2,3-Dimethylpentane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analytical method validation of (R)-(+)-2,3-Dimethylpentane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying the enantiomers of 2,3-Dimethylpentane?

A1: Chiral Gas Chromatography (GC) is the most appropriate technique for separating and quantifying the enantiomers of volatile hydrocarbons like 2,3-Dimethylpentane.[1][2][3] Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[4] Due to the compound's volatility, Headspace (HS) sampling is often the preferred injection technique to minimize matrix interference and simplify sample preparation.[5][6][7]

Q2: Which type of GC column is recommended for this chiral separation?

A2: A cyclodextrin-based chiral stationary phase is required for the enantioseparation of hydrocarbons.[1][3][8] Specifically, derivatized β-cyclodextrin columns, such as those containing heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin, have shown success in resolving similar unfunctionalized chiral alkanes.[1]

Q3: What are the critical parameters to validate for this method according to regulatory guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be validated for a quantitative analytical procedure: Specificity, Linearity, Range, Accuracy, Precision (including Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[9][10][11][12]

Q4: How can I handle matrix effects when analyzing samples from complex biological or environmental sources?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in quantitative analysis.[13] Using a stable isotope-labeled internal standard is the best approach to compensate for these effects. If that is not feasible, matrix-matched calibration standards should be prepared by spiking a blank matrix identical to the sample.[13] Thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help remove interfering components.[14]

Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound.

Issue 1: Poor or No Separation Between the (R) and (S) Enantiomers

Potential Cause Recommended Solution
Incorrect Column Verify that a chiral GC column, specifically one designed for separating non-polar hydrocarbons (e.g., a derivatized cyclodextrin phase), is installed.[1][15]
Suboptimal Oven Temperature The oven temperature is critical for chiral separations. Optimize the temperature program, often starting with a low initial temperature and a slow ramp rate to maximize resolution.[15]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects efficiency. Ensure the flow rate is set to the optimal velocity for the column diameter.
Column Degradation The chiral stationary phase can degrade over time, especially if exposed to oxygen at high temperatures. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[16]

Issue 2: Peak Tailing or Fronting

Potential Cause Recommended Solution
Poor Column Cut An uneven or jagged column cut can cause peak distortion.[16][17] Re-cut the column end (both inlet and detector sides) using a ceramic wafer to ensure a clean, 90° cut.
Column Contamination Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites that cause tailing. Trim the first 10-20 cm of the column from the inlet side.[16][17]
Active Sites in the Inlet The inlet liner can become contaminated or deactivated. Replace the inlet liner with a new, deactivated one.[17][18]
Improper Column Installation Ensure the column is installed at the correct depth within the GC inlet as specified by the instrument manufacturer. Incorrect positioning can lead to poor peak shape.[16][17]

Issue 3: Inconsistent or Non-Reproducible Peak Areas

Potential Cause Recommended Solution
Leak in the System Check for leaks at the injector, detector, and gas fittings using an electronic leak detector. Leaks can lead to variable injection volumes and detector response.[18]
Headspace Parameter Variability For HS-GC, ensure the vial incubation temperature and time are precisely controlled and consistent for all samples and standards.[6]
Syringe/Sample Loop Issues The autosampler syringe may be dirty or worn. Clean or replace the syringe. For sample loops, ensure they are not partially blocked.
Sample Instability Ensure the analyte is stable in the chosen sample solvent and storage conditions. Perform stability tests as part of method validation.

Diagrams

Method_Validation_Workflow Method Validation Workflow for this compound A Method Development (Chiral GC-FID/MS) B Method Optimization (Temp, Flow, Injection) A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability Criteria D->J E->J F->J G->J H->J I->J K Validation Report Generation J->K

Caption: Workflow for analytical method validation.

Troubleshooting_Peak_Separation Troubleshooting Poor Enantiomeric Resolution Start Poor Peak Resolution (Rs < 1.5) Check_Column Is the correct chiral column installed? Start->Check_Column Check_Temp Is the oven temperature program optimized? Check_Column->Check_Temp Yes Sol_Install Install correct chiral column Check_Column->Sol_Install No Check_Flow Is the carrier gas flow rate optimal? Check_Temp->Check_Flow Yes Sol_Optimize_Temp Optimize temperature program (lower initial temp, slow ramp) Check_Temp->Sol_Optimize_Temp No Check_Column_Health Is the column degraded? (High bleed, poor shape) Check_Flow->Check_Column_Health Yes Sol_Adjust_Flow Adjust flow rate to column's optimal linear velocity Check_Flow->Sol_Adjust_Flow No Sol_Replace_Column Condition or replace the column Check_Column_Health->Sol_Replace_Column Yes End Resolution Achieved Check_Column_Health->End No Sol_Install->End Sol_Optimize_Temp->End Sol_Adjust_Flow->End Sol_Replace_Column->End

Caption: Decision tree for troubleshooting poor peak separation.

Experimental Protocols

Protocol 1: Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.

  • Blank Matrix Analysis: Analyze a blank matrix sample (e.g., the formulation excipients without the active ingredient, or a biological fluid from a control subject) to ensure no interfering peaks are present at the retention time of this compound and its enantiomer.

  • Enantiomer Resolution: Prepare a sample containing both (R)-(+)- and (S)-(-)-2,3-Dimethylpentane. The method must demonstrate baseline resolution between the two enantiomer peaks. A resolution factor (Rs) of >1.5 is typically required.[19]

  • Forced Degradation (if applicable): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. Analyze the stressed samples to confirm that the degradation peaks do not co-elute with the this compound peak.

Protocol 2: Linearity and Range

This protocol establishes the relationship between concentration and the analytical signal over a specified range.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a minimum of five calibration standards by serially diluting the stock solution. The concentrations should span 80% to 120% of the expected sample concentration.[9]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[6] The y-intercept should not be significantly different from zero.

Protocol 3: Accuracy (Recovery)

Accuracy is determined by measuring the recovery of the analyte spiked into a blank matrix.

  • Sample Preparation: Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level, by spiking known amounts of this compound into a blank sample matrix.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percentage recovery at each level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.

Data Summaries

Table 1: Linearity Data Example
Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
8.015980161201605016050
9.018050179501810018033
10.020100202002000020100
11.022050221502220022133
12.024300241002420024200
Linear Regression Slope: 2015Y-Intercept: 55r²: 0.9992
Table 2: Accuracy and Precision Data Example
Spiked LevelConcentration (µg/mL)Measured Conc. (µg/mL)Recovery (%)Replicates (n=3) RSD (%)
Low (80%) 8.07.9599.40.8%
Mid (100%) 10.010.08100.80.5%
High (120%) 12.011.9299.30.6%
Mean Recovery 99.8%

References

Validation & Comparative

A Comparative Analysis of the Properties of (R)- and (S)-2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enantiomeric pair, (R)- and (S)-2,3-dimethylpentane. As chiral molecules, these isomers share identical physical and chemical properties in an achiral environment, but exhibit distinct behavior in the presence of plane-polarized light and in their interactions with other chiral entities. This distinction is of paramount importance in various fields, including stereoselective synthesis and drug development, where the chirality of a molecule can dictate its biological activity.

Physicochemical Properties

Below is a summary of the key physicochemical properties for 2,3-dimethylpentane, which are applicable to both the (R) and (S) enantiomers as well as the racemic mixture, except for optical rotation.

PropertyValue
Molecular FormulaC₇H₁₆
Molecular Weight100.21 g/mol
CAS Number (Racemic)565-59-3[1]
CAS Number ((R)-enantiomer)54665-46-2[1]
CAS Number ((S)-enantiomer)7485-45-2[1]
Boiling Point89.8 °C[1]
Density0.695 g/mL at 25 °C
Refractive Index (n²⁰/D)1.392
Vapor Pressure68.9 mmHg at 25 °C
Optical Rotation(R)-enantiomer: (+) and (S)-enantiomer: (-) (specific values not found)

Experimental Protocols

Accurate determination and separation of (R)- and (S)-2,3-dimethylpentane are crucial for their characterization and application. The following sections detail the methodologies for key experiments.

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method):

The boiling point of the liquid samples can be determined using a Thiele tube apparatus.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is suspended in a Thiele tube filled with mineral oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Density Determination (Pycnometer Method):

The density of the liquid enantiomers can be accurately measured using a pycnometer.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid emerging from the capillary is wiped off.

    • The filled pycnometer is weighed.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

    • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Enantiomeric Separation and Analysis

Gas Chromatography (GC) with a Chiral Stationary Phase:

Gas chromatography is the primary method for separating and analyzing the enantiomers of 2,3-dimethylpentane.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Apparatus: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).

  • Procedure:

    • A small volume of the sample (either a pure enantiomer or a racemic mixture) is injected into the gas chromatograph.

    • The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium or nitrogen) through the capillary column.

    • The enantiomers interact with the chiral stationary phase within the column. Due to the stereospecific interactions, one enantiomer is retained longer than the other.

    • The separated enantiomers exit the column at different times (retention times) and are detected by the FID.

    • The resulting chromatogram will show two distinct peaks for a racemic mixture, with the area of each peak being proportional to the concentration of that enantiomer.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, separation, and characterization of (R)- and (S)-2,3-dimethylpentane.

G Workflow for (R)- and (S)-2,3-Dimethylpentane Analysis cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization Synthesis Synthesis of Racemic 2,3-Dimethylpentane Separation Chiral Gas Chromatography Synthesis->Separation Racemic Mixture R_enantiomer (R)-2,3-Dimethylpentane Separation->R_enantiomer Separated S_enantiomer (S)-2,3-Dimethylpentane Separation->S_enantiomer Separated Physical_Properties Physical Property Determination (Boiling Point, Density, etc.) R_enantiomer->Physical_Properties Optical_Activity Optical Activity Measurement (Polarimetry) R_enantiomer->Optical_Activity S_enantiomer->Physical_Properties S_enantiomer->Optical_Activity

Caption: Workflow for the analysis of (R)- and (S)-2,3-dimethylpentane.

References

Comparison of boiling points of 2,3-dimethylpentane and 2-methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the boiling points of 2,3-dimethylpentane and 2-methylhexane, prepared for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the physicochemical principles governing the boiling points of these structural isomers, supported by experimental data and methodologies.

Introduction

2,3-Dimethylpentane and 2-methylhexane are both structural isomers of heptane, meaning they share the same molecular formula (C₇H₁₆) but differ in the arrangement of their atoms. This structural variance, specifically in the degree of branching, leads to subtle but important differences in their physical properties, including their boiling points. Understanding these differences is crucial for processes such as purification, solvent selection, and chemical synthesis.

Boiling Point Comparison

While both isomers exhibit very similar boiling points, a slight difference is observed due to their molecular structures. Increased branching in alkanes generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions.

CompoundMolecular FormulaStructureBoiling Point (°C)
2,3-DimethylpentaneC₇H₁₆CH₃-CH(CH₃)-CH(CH₃)-CH₂-CH₃89.7 °C[1]
2-MethylhexaneC₇H₁₆CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₃89.6 to 90.6 °C[2]

The slightly lower boiling point of the more branched 2,3-dimethylpentane is consistent with the established principle that increased branching reduces the effectiveness of London dispersion forces.

The Physicochemical Basis for Boiling Point Differences

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces. The strength of these forces is influenced by two main factors:

  • Molecular Size: As the number of electrons (and thus, the size of the molecule) increases, the electron cloud becomes more polarizable, leading to stronger dispersion forces and a higher boiling point.

  • Molecular Shape: For isomers, the shape of the molecule is the predominant factor.[3][4][5] Long, straight-chain molecules have a larger surface area, allowing for more points of contact and stronger overall dispersion forces between molecules.[6][7] Conversely, branched molecules are more compact, which limits their surface area of interaction, resulting in weaker dispersion forces and lower boiling points.[4][6][7]

2,3-Dimethylpentane is more branched than 2-methylhexane. This increased branching results in a more compact structure with a smaller surface area, leading to weaker intermolecular London dispersion forces. Consequently, less energy is required to separate the molecules and transition from the liquid to the gaseous phase, resulting in a slightly lower boiling point.

G Relationship Between Molecular Structure and Boiling Point cluster_0 2,3-Dimethylpentane cluster_1 2-Methylhexane A1 Higher Degree of Branching A2 More Compact/Spherical Shape A1->A2 A3 Reduced Surface Area A2->A3 A4 Weaker London Dispersion Forces A3->A4 A5 Lower Boiling Point (89.7 °C) A4->A5 B1 Lower Degree of Branching B2 More Elongated Shape B1->B2 B3 Greater Surface Area B2->B3 B4 Stronger London Dispersion Forces B3->B4 B5 Higher Boiling Point (~90.1 °C) B4->B5

Caption: Logical workflow illustrating how molecular branching affects boiling point.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be accurately determined using several laboratory techniques. The micro-boiling point method using a capillary tube is particularly suitable for small quantities of a substance.

Micro-Boiling Point Determination (Capillary Method)

Objective: To determine the boiling point of a small liquid sample by observing the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block on a hot plate)

  • Clamp and stand

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of the liquid sample (e.g., 2,3-dimethylpentane) into the small test tube.[8]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[8]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (like a Thiele tube) ensuring the sample is below the level of the heating fluid.[9]

  • Initial Observation: Begin to heat the apparatus gently and slowly.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Boiling Point Identification: As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[9][10] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • Temperature Recording: Stop heating when this rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[9][10]

  • Record Pressure: For high accuracy, the ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent.

G start Start prep Prepare sample and insert capillary tube start->prep heat Heat apparatus gently prep->heat observe_bubbles Observe for rapid, continuous stream of bubbles heat->observe_bubbles observe_bubbles->heat No stop_heat Stop heating observe_bubbles->stop_heat Yes observe_entry Observe liquid entering capillary tube stop_heat->observe_entry observe_entry->observe_entry No record_temp Record temperature as boiling point observe_entry->record_temp Yes end End record_temp->end

Caption: Experimental workflow for micro-boiling point determination.

References

Cross-Validation of GC and Spectroscopic Methods for Isomer Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical step in chemical analysis, impacting everything from reaction monitoring to drug efficacy and safety. This guide provides an objective comparison of Gas Chromatography (GC) and various spectroscopic methods—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the identification and differentiation of isomers. Experimental data and detailed protocols are presented to support the comparison and guide methodology selection.

Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different chemical and physical properties. The choice of analytical technique for their identification depends on the type of isomerism (constitutional, stereoisomerism), the complexity of the sample matrix, and the analytical objective (qualitative vs. quantitative analysis). This guide explores the strengths and limitations of GC and key spectroscopic techniques, offering a cross-validated approach to isomer analysis.

Comparative Analysis of Techniques

Gas chromatography excels at separating volatile isomers based on differences in their boiling points and polarities, providing quantitative information through peak integration. Spectroscopic methods, on the other hand, provide detailed structural information, enabling the differentiation of isomers based on their unique molecular vibrations, electronic environments of nuclei, or mass-to-charge ratios and fragmentation patterns.

Quantitative Data Summary

The following tables summarize key quantitative data for the differentiation of common isomers using GC, NMR, and FTIR spectroscopy.

Isomer Type Analytes Method Key Parameter Value Reference
Positional Isomerso-Xylene, m-Xylene, p-XyleneGC-FIDRetention Time (min)o-Xylene: 6.312, m-Xylene: 4.145, p-Xylene: 3.023[1]
Enantiomers(R)-(+)-Limonene, (S)-(-)-LimoneneChiral GCRetention Time (min)Not specified, but baseline separation achieved.[2][3]
Positional Isomerso-Cresol, p-Cresol1H NMRChemical Shift (ppm) of -CH3o-Cresol: 2.248, p-Cresol: 2.267[4][5]
Geometric Isomerscis-1,2-Dichloroethene, trans-1,2-DichloroetheneFTIRC-H wagging (cm-1)cis: ~700, trans: ~960[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these techniques.

Gas Chromatography (GC) Protocol for Xylene Isomer Separation

This protocol is adapted for the separation of o-, m-, and p-xylene using a Flame Ionization Detector (FID).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: SLB®-IL60 capillary column (30 m x 0.25 mm I.D., 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant pressure to achieve a linear velocity of 30 cm/sec.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C held for 4 minutes, then ramped at 8 °C/min to 200 °C and held for 5 minutes.

  • Injection: 1 µL of a 100:1 split injection.

2. Sample Preparation:

  • Prepare a standard mixture of o-xylene, m-xylene, and p-xylene, each at a concentration of 0.2% (v/v) in pentane.

3. Data Acquisition and Analysis:

  • Inject the sample and acquire the chromatogram.

  • Identify the peaks based on their retention times.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Cresol Isomer Identification

This protocol describes the use of 1H NMR to distinguish between ortho-, meta-, and para-cresol.

1. Instrumentation and Sample Preparation:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation: Dissolve approximately 15-20 mg of the cresol isomer in 0.5 mL of CDCl3 in an NMR tube.[4][5]

2. Data Acquisition:

  • Acquire the 1H NMR spectrum.

  • Reference the spectrum to the residual solvent peak (CHCl3 at 7.26 ppm).

3. Spectral Analysis:

  • Identify the chemical shift of the methyl (-CH3) protons. The distinct chemical shifts for the methyl group in each isomer allow for their differentiation.

  • Analyze the splitting patterns of the aromatic protons to further confirm the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for Differentiating cis- and trans-Alkenes

This protocol outlines the use of FTIR to distinguish between cis- and trans-1,2-dichloroethene based on their characteristic C-H bending vibrations.

1. Instrumentation:

  • FTIR Spectrometer: Equipped with a suitable detector for the mid-IR region.

2. Sample Preparation:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • For gaseous samples, an appropriate gas cell is required.

3. Data Acquisition:

  • Acquire the infrared spectrum over the range of approximately 4000-600 cm-1.

  • Record the spectrum in absorbance or transmittance mode.

4. Spectral Analysis:

  • Examine the region between 1000 cm-1 and 650 cm-1 for the C-H out-of-plane bending (wagging) vibrations.

  • Cis-isomers typically show a strong absorption band around 700 cm-1, while trans-isomers exhibit a strong band near 960 cm-1.[6]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for isomer identification using the discussed techniques.

Isomer_Identification_Workflow General Workflow for Isomer Identification cluster_GC Gas Chromatography cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Interpretation GC_Sample Volatile Isomer Mixture GC_Separation Separation based on Boiling Point & Polarity GC_Sample->GC_Separation GC_Detection Detection (e.g., FID) GC_Separation->GC_Detection GC_Data Chromatogram (Retention Time, Peak Area) GC_Detection->GC_Data Identification Isomer Identification GC_Data->Identification Quantification Quantification GC_Data->Quantification Spec_Sample Isomer Sample NMR NMR Spectroscopy Spec_Sample->NMR FTIR FTIR Spectroscopy Spec_Sample->FTIR MS Mass Spectrometry Spec_Sample->MS NMR_Data Spectrum (Chemical Shift, Coupling) NMR->NMR_Data FTIR_Data Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification

Caption: General workflow for isomer identification.

CrossValidation_Logic Cross-Validation Logic Start Unknown Isomer Mixture GC_Analysis GC Analysis (Separation & Quantification) Start->GC_Analysis GC_MS_Analysis GC-MS Analysis (Separation & Identification) Start->GC_MS_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, FTIR) Start->Spectroscopic_Analysis Data_Comparison Compare Retention Times & Spectral Data with Standards GC_Analysis->Data_Comparison GC_MS_Analysis->Data_Comparison Spectroscopic_Analysis->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

References

Oxidative Stability of Alkanes: A Comparative Analysis of Branched versus Linear Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the oxidative stability of alkanes is crucial, as these molecules form the backbone of many pharmaceutical excipients, lubricants, and fuels. The structural arrangement of carbon atoms—either in a straight chain (linear) or with branches—significantly influences their resistance to oxidation. This guide provides an objective comparison of the oxidative stability of branched versus linear alkanes, supported by experimental data and detailed methodologies.

Comparative Analysis of Oxidative Stability

The oxidative stability of alkanes is a complex phenomenon influenced by factors such as carbon chain length, the presence and type of branching, temperature, and the presence of initiators or inhibitors. Generally, branched alkanes exhibit different oxidation behavior compared to their linear counterparts.

Branched alkanes tend to react earlier and at a faster rate in the initial stages of oxidation. This is attributed to the presence of tertiary carbon-hydrogen (C-H) bonds, which are weaker and more susceptible to hydrogen abstraction than the primary and secondary C-H bonds found in linear alkanes. However, as the oxidation process progresses and the temperature increases, the reaction rate of branched alkanes can become slower than that of linear alkanes[1].

A study on the low-temperature oxidation of hexane isomers revealed that n-hexane was the most reactive isomer below 800 K, followed by 2-methylpentane and 3-methylpentane, with 2,2-dimethylbutane and 2,3-dimethylbutane being the least reactive. This suggests that while tertiary C-H bonds are more reactive, other factors such as steric hindrance and the stability of the resulting radicals also play a significant role in the overall oxidation kinetics.

The product distribution also varies significantly between the two types of alkanes. The oxidation of branched alkanes tends to yield more products containing carbon-oxygen single bonds (C-O), such as alcohols and ethers[1]. In contrast, the oxidation of linear alkanes typically results in a higher proportion of products with carbonyl groups (C=O), including ketones, aldehydes, and carboxylic acids[1]. For instance, the low-temperature oxidation of isooctane, a highly branched alkane, is characterized by the formation of carbo- and heterocyclic systems, with 2,2,4,4-tetramethyl-tetrahydrofuran being a major product[2]. In contrast, the oxidation of n-heptane, a linear alkane, leads to a different suite of oxygenated products.

Quantitative Data on Oxidative Stability

The following table summarizes key data points from comparative studies on the oxidative stability of linear and branched alkanes.

ParameterLinear Alkane (n-Hexane)Branched Alkane (2-Methylpentane)Branched Alkane (3-Methylpentane)Branched Alkane (2,3-Dimethylbutane)Experimental Conditions
Relative Reactivity Most ReactiveLess reactive than n-hexaneLess reactive than n-hexaneLeast ReactiveJet-stirred reactor, atmospheric pressure, 550-800 K
Major Oxidation Products Not specifiedCyclic ethersCyclic ethersCyclic ethersJet-stirred reactor, atmospheric pressure, 550-1000 K
Formation of Unsaturated Species (at >800 K) LowerHigherHigherHigherJet-stirred reactor, atmospheric pressure, >800 K

Experimental Protocols

Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

The Oxidation Induction Time (OIT) is a standardized measure of a material's resistance to oxidation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the alkane sample into an open aluminum DSC pan.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to maximize contact with the oxidizing atmosphere.

2. Instrument Setup:

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

3. Measurement Procedure:

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under the nitrogen atmosphere.

  • Allow the sample temperature to stabilize for 5 minutes.

  • Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature until the oxidative reaction is observed as a sharp exothermic peak in the DSC curve.

4. Data Analysis:

  • The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak.

Analysis of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of alkane oxidation.

1. Sample Preparation:

  • At the end of the oxidation experiment, cool the reaction vessel and collect the liquid sample.

  • If necessary, dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.

  • Add an internal standard for quantitative analysis.

2. GC-MS Parameters:

  • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C) to ensure complete vaporization of the sample.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating hydrocarbon oxidation products.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of products with different boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range of m/z 35-550.

3. Data Analysis:

  • Identify the individual oxidation products by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the identified products by integrating the peak areas and comparing them to the peak area of the internal standard.

Visualizing the Chemistry and Workflow

Alkane Autoxidation Pathway

The following diagram illustrates the generalized free-radical chain reaction mechanism for the autoxidation of alkanes.

Alkane Autoxidation Pathway Initiation Initiation RH Alkane (RH) Initiation->RH Radical Initiator R_dot Alkyl Radical (R·) RH->R_dot ROO_dot Alkylperoxy Radical (ROO·) R_dot->ROO_dot + O₂ Termination Termination R_dot->Termination O2_1 O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROO_dot->Termination RH_2 Alkane (RH) R_dot_2 Alkyl Radical (R·) ROOH->R_dot_2 Non_radical_products Non-radical Products Termination->Non_radical_products Propagation Propagation

Caption: Generalized alkane autoxidation pathway.

Experimental Workflow for Oxidative Stability Analysis

This diagram outlines the typical experimental workflow for comparing the oxidative stability of different alkanes.

Experimental Workflow Sample_Prep Sample Preparation (Linear and Branched Alkanes) Oxidation Controlled Oxidation (e.g., in a reactor with O₂) Sample_Prep->Oxidation Analysis Product Analysis Oxidation->Analysis DSC DSC Analysis (Oxidation Induction Time) Analysis->DSC Thermal Stability GCMS GC-MS Analysis (Product Identification and Quantification) Analysis->GCMS Product Composition Data_Comparison Data Comparison and Interpretation DSC->Data_Comparison GCMS->Data_Comparison

Caption: Experimental workflow for oxidative stability analysis.

References

Navigating the Maze of Molecules: A Guide to Isomeric Effects on Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical yet often challenging task. Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit vastly different pharmacological and toxicological properties. Mass spectrometry (MS), a cornerstone of analytical science, plays a pivotal role in distinguishing these subtle molecular differences. This guide provides a comparative overview of how isomeric variations influence fragmentation pathways in mass spectrometry, supported by experimental data and detailed protocols.

Mass spectrometry, particularly when coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC), or advanced technologies such as ion mobility spectrometry (IMS) and tandem mass spectrometry (MS/MS), provides a powerful toolkit for isomer differentiation. The fragmentation patterns generated in a mass spectrometer are highly sensitive to the molecule's three-dimensional structure, offering a unique fingerprint to distinguish between even closely related isomers.

This guide will delve into specific examples across different classes of isomers, including:

  • Constitutional Isomers: Molecules with different connectivity, illustrated here by the differentiation of xylene isomers.

  • Diastereomers: Stereoisomers that are not mirror images, exemplified by the separation of ephedrine and pseudoephedrine.

  • Enantiomers: Non-superimposable mirror-image isomers, demonstrated through the chiral separation of amphetamine enantiomers.

  • Regioisomers: Isomers with the same functional groups at different positions, highlighted by the analysis of sucrose isomers.

Constitutional Isomers: The Case of Xylenes

Xylene (C₈H₁₀) exists as three constitutional isomers: ortho- (o-), meta- (m-), and para- (p-). While their electron ionization (EI) mass spectra are very similar, subtle differences in the relative abundances of fragment ions can be exploited for their differentiation, particularly with advanced ionization techniques.

A study utilizing femtosecond laser ionization coupled with mass spectrometry demonstrated that the relative yield of the tropylium ion (m/z 91) to the molecular ion (m/z 106) can be used to distinguish between o- and p-xylene. By shaping the laser pulse, the fragmentation pathways can be selectively enhanced.

IsomerMolecular Ion (m/z 106) Relative AbundanceTropylium Ion (m/z 91) Relative Abundance[M-H]⁺ (m/z 105) Relative Abundance
o-Xylene100~25~15
m-Xylene100~30~18
p-Xylene100~35~20

Note: The relative abundances are approximate and can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol: GC-MS Analysis of Xylene Isomers

A standard method for analyzing xylene isomers involves Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: A mixture of o-, m-, and p-xylene is diluted in a suitable solvent (e.g., methanol) to a final concentration of 1 µg/mL.

  • Gas Chromatography (GC):

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 150°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Data Acquisition: Full scan mode.

GCMS_Workflow

GC-MS workflow for xylene isomer analysis.

Diastereomers: Ephedrine and Pseudoephedrine

Ephedrine and pseudoephedrine are diastereomers with different spatial arrangements of the hydroxyl and methylamino groups. While they exhibit identical mass-to-charge ratios for their molecular and fragment ions, their separation can be achieved using techniques like ion mobility spectrometry (IMS). IMS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that can differentiate between these isomers. Although their fragmentation patterns are qualitatively similar, subtle quantitative differences in fragment ion abundances can sometimes be observed.

IsomerPrecursor Ion (m/z)Major Fragment Ion (m/z)Collision Cross Section (Ų) (N₂)
Ephedrine166.12148.11~135.2
Pseudoephedrine166.12148.11~133.8

Note: CCS values are approximate and can vary based on the specific IMS-MS platform and experimental conditions.

Experimental Protocol: LC-IMS-MS Analysis of Ephedrine and Pseudoephedrine
  • Sample Preparation: A standard solution containing both ephedrine and pseudoephedrine is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to a concentration of 100 ng/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Drift Gas: Nitrogen.

    • Mass Range: m/z 50-200.

    • Data Acquisition: The instrument is operated to acquire both mass spectra and ion mobility drift times.

LCIMS_Workflow

LC-IMS-MS workflow for diastereomer separation.

Enantiomers: Chiral Separation of Amphetamine

Enantiomers present a significant challenge for mass spectrometry as they have identical physical and chemical properties in an achiral environment, leading to identical fragmentation patterns. Therefore, their differentiation requires a chiral separation step prior to MS analysis, typically using chiral liquid chromatography, or by derivatization with a chiral reagent to form diastereomers that can then be separated.

Experimental Protocol: LC-MS/MS for Chiral Amphetamine Analysis
  • Sample Preparation (Derivatization):

    • To 100 µL of a sample containing amphetamine, add 50 µL of 1M sodium bicarbonate buffer (pH 9.0).

    • Add 100 µL of a 1 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and add 20 µL of 1M hydrochloric acid to stop the reaction.

    • The resulting diastereomers can be directly analyzed or extracted using a suitable solid-phase extraction (SPE) protocol.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the derivatized diastereomers.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor and product ions of the derivatized amphetamine diastereomers.

Chiral_Separation_Workflow

Workflow for chiral separation of amphetamine.

Regioisomers: Unraveling Sucrose Isomers

Sucrose and its isomers, such as turanose, palatinose, maltulose, and trehalulose, differ in the linkage between their monosaccharide units. Tandem mass spectrometry (MS/MS) of their chloride adducts reveals distinct fragmentation patterns, allowing for their differentiation. The presence of diagnostic ions, unique to each isomer, provides a reliable method for their identification in complex mixtures like honey.[1]

IsomerGlycosidic LinkagePrecursor Ion [M+Cl]⁻ (m/z)Diagnostic Fragment Ion(s) (m/z)
Sucroseα(1→2)β377197
Turanoseα(1→3)377203
Palatinoseα(1→6)377221
Maltuloseα(1→4)377263
Trehaluloseα(1→1)377269
Experimental Protocol: Direct Infusion MS/MS of Sucrose Isomers
  • Sample Preparation: A 10 µM solution of each sucrose isomer is prepared in a 50:50 methanol:water solution containing 100 µM sodium chloride.

  • Mass Spectrometry:

    • Ionization Mode: Negative-ion mode electrospray ionization (ESI).

    • Infusion: The sample is directly infused into the mass spectrometer at a flow rate of 5 µL/min.

    • MS1: A full scan is acquired to confirm the formation of the [M+Cl]⁻ adduct at m/z 377.

    • MS/MS: The precursor ion at m/z 377 is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The collision energy is optimized to maximize the production of diagnostic ions.

Sucrose_Fragmentation

Diagnostic fragmentation of sucrose isomers.

Conclusion

The ability to differentiate and quantify isomers is paramount in many scientific disciplines, particularly in drug development where the biological activity of a molecule is intimately linked to its structure. This guide has demonstrated that while mass spectrometry alone can sometimes be "isomer-blind," its strategic combination with separation techniques and advanced methodologies provides a powerful and indispensable tool for navigating the complexities of the isomeric world. By carefully analyzing fragmentation pathways and leveraging techniques like ion mobility spectrometry, researchers can confidently identify and characterize isomeric compounds, accelerating the pace of discovery and ensuring the safety and efficacy of new therapeutics.

References

Benchmarking Chiral Stationary Phases for Alkane Enantioseparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enantioseparation of chiral alkanes presents a unique analytical challenge due to their nonpolar nature and lack of functional groups. This guide provides an objective comparison of the performance of various chiral stationary phases (CSPs) for this application, supported by experimental data and detailed methodologies.

The separation of alkane enantiomers is crucial in various fields, including petrochemical analysis, fragrance research, and stereoselective synthesis. Unlike more polar molecules, the chiral recognition of alkanes relies on weak van der Waals forces and inclusion complexation. This necessitates the use of specialized CSPs and optimized analytical techniques. Gas Chromatography (GC) has emerged as the dominant technique for this purpose, with modified cyclodextrin-based CSPs being the stationary phases of choice. Supercritical Fluid Chromatography (SFC) also shows promise as a viable alternative.

Dominance of Gas Chromatography with Cyclodextrin-Based CSPs

Due to the volatility of many chiral alkanes, Gas Chromatography (GC) is the most effective and widely used method for their enantioseparation. The key to successful separation lies in the selection of a chiral stationary phase that can effectively discriminate between the subtle structural differences of the alkane enantiomers. Modified cyclodextrins have proven to be exceptionally well-suited for this task.

Cyclodextrins are cyclic oligosaccharides that possess a chiral, bucket-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. This unique geometry allows them to form temporary inclusion complexes with guest molecules, including alkanes. By modifying the hydroxyl groups on the cyclodextrin rim with various alkyl and acyl groups, the enantioselectivity of the stationary phase can be fine-tuned. The primary interaction mechanism involves the differential fit of the alkane enantiomers into the chiral cavity of the cyclodextrin, leading to different retention times and, consequently, separation.

Performance Comparison of Key Chiral Stationary Phases

The following tables summarize the performance of commercially available, modified cyclodextrin-based GC columns for the enantioseparation of common chiral alkanes. The key performance indicators are Resolution (Rs) , which quantifies the degree of separation between two peaks, and Selectivity (α) , which is the ratio of the retention factors of the two enantiomers. A baseline separation is generally considered to be achieved when Rs is greater than or equal to 1.5.

Table 1: Performance Data for Enantioseparation of C7 Chiral Alkanes

AnalyteChiral Stationary PhaseResolution (Rs)Selectivity (α)
3-MethylhexaneHeptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin-1.03
2,3-DimethylpentaneChirasil-Dex--

Table 2: Performance Data for Enantioseparation of C8 Chiral Alkanes

AnalyteChiral Stationary PhaseResolution (Rs)Selectivity (α)
3-MethylheptaneLipodex G-1.04
3,4-DimethylhexaneLipodex G-1.03
2,4-DimethylhexaneLipodex G-1.02
2,3-DimethylhexaneLipodex G-1.02

Note: Quantitative Rs and α values for all combinations are not always available in the cited literature. A successful separation was reported in these cases.

Experimental Protocols

Detailed experimental conditions are critical for reproducing and optimizing enantioseparations. The following protocols are representative of the methods used for the GC-based separation of chiral alkanes on modified cyclodextrin phases.

General GC Method Parameters:

  • Injection: Split injection is typically used to handle the neat or highly concentrated alkane samples.

  • Carrier Gas: Hydrogen or Helium are the most common carrier gases, with hydrogen often providing better efficiency at higher linear velocities.[1]

  • Temperature Program: A slow temperature ramp is crucial for achieving good resolution.[2] The initial oven temperature should be low enough to allow for sufficient interaction with the stationary phase.[2]

  • Detector: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.

Protocol 1: Enantioseparation of 2,3-Dimethylpentane

  • Column: Fused-silica capillary column coated with a mixed binary phase of Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin.[3]

  • Dimensions: 25 m, 40 m, and 50 m x 0.25 mm i.d. columns can be combined for enhanced resolution.[3]

  • Oven Temperature: Isothermal at 40-45°C.[3]

  • Carrier Gas: Dihydrogen at 1.8 bar.[3]

Protocol 2: General Screening Method for Chiral Alkanes

  • Column: Rt-βDEXsm (30m, 0.32mm ID, 0.25µm film thickness).[2]

  • Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).[2]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec (set at 40°C).[2]

  • Detector: FID set at 220°C.[2]

Supercritical Fluid Chromatography (SFC): A Promising Alternative

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, particularly for nonpolar compounds like alkanes. SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC. While specific performance data for alkane enantioseparation using SFC is less abundant in the literature compared to GC, the principles of chiral recognition on polysaccharide and cyclodextrin-based CSPs are similar.

Typical SFC Experimental Conditions:

  • Mobile Phase: Carbon dioxide with a polar organic modifier such as methanol or ethanol.

  • Columns: Chiral stationary phases developed for HPLC, such as those based on cellulose and amylose derivatives (e.g., Chiralpak series), can often be successfully used in SFC.[4]

  • Temperature and Pressure: These parameters are critical for controlling the solvating power of the supercritical fluid mobile phase.

Logical Workflow for Chiral Stationary Phase Selection

The selection of an appropriate chiral stationary phase and analytical technique is a critical step in developing a successful enantioseparation method for alkanes. The following diagram illustrates a logical workflow for this process.

CSP_Selection_Workflow start Start: Chiral Alkane Sample gc Gas Chromatography (GC) start->gc Volatile Analyte sfc Supercritical Fluid Chromatography (SFC) start->sfc Less Volatile or Alternative Method gc_csp Select Modified Cyclodextrin CSP (e.g., β-DEX, γ-DEX, Lipodex) gc->gc_csp sfc_csp Select Polysaccharide or Cyclodextrin CSP sfc->sfc_csp optimize_gc Optimize GC Parameters: - Temperature Program - Carrier Gas Flow Rate gc_csp->optimize_gc optimize_sfc Optimize SFC Parameters: - Mobile Phase Composition - Pressure & Temperature sfc_csp->optimize_sfc analysis Analyze and Quantify Enantiomers optimize_gc->analysis optimize_sfc->analysis

References

Navigating Chirality: A Comparative Analysis of Theoretical and Experimental Chiroptical Data for (R)-(+)-2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of theoretical and experimental chiroptical data for (R)-(+)-2,3-dimethylpentane is currently hampered by a notable lack of publicly available experimental data for this specific molecule. Extensive searches of scientific databases and chemical supplier information did not yield specific rotation values or electronic and vibrational circular dichroism spectra for this chiral alkane. In light of this, this guide will provide a comparative framework using a closely related chiral alkane, (S)-(+)-3-methylhexane, to illustrate the methodologies and the nature of the data involved in such a comparison. This will be supplemented with general principles and protocols applicable to the chiroptical analysis of small chiral hydrocarbons.

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the determination of absolute stereochemistry and the conformational analysis of chiral molecules. The comparison of experimental measurements with theoretical calculations is a powerful tool in this endeavor.

The Challenge of Chiral Alkanes

Chiral alkanes, such as this compound and (S)-(+)-3-methylhexane, present a unique challenge for chiroptical analysis. Their lack of strong chromophores results in very weak electronic circular dichroism (ECD) signals. Consequently, vibrational circular dichroism (VCD) and optical rotation (OR) are often the more informative techniques for studying these molecules.

Comparison of Chiroptical Data: (S)-(+)-3-methylhexane as a Case Study

While specific data for this compound is unavailable, we can examine the principles of comparison using data for (S)-(+)-3-methylhexane. It is important to note that even for this molecule, a complete set of experimental and theoretical data is not readily found in a single source.

Table 1: Comparison of Experimental and Theoretical Optical Rotation for Chiral Alkanes

MoleculeExperimental Specific Rotation ([α]D)Theoretical Specific Rotation ([α]D)Computational MethodBasis Set
This compoundData not availableData not available--
(S)-(+)-3-methylhexaneData not availableData not available--
(S)-3-bromo-3-methylhexane+13.52°Data not available--

Table 2: Vibrational Circular Dichroism (VCD) and Infrared (IR) Data

Due to the absence of specific experimental VCD spectra for this compound and (S)-(+)-3-methylhexane in the searched literature, a direct comparison of experimental and theoretical band positions and intensities is not possible at this time.

Experimental Protocols

The determination of chiroptical properties relies on specialized spectroscopic techniques. The following are generalized protocols for the key experiments.

Optical Rotation (OR) Measurement
  • Sample Preparation: A solution of the chiral compound is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent.

  • Instrumentation: A polarimeter is used for the measurement. The instrument consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell of a specific path length (l, in dm), an analyzer, and a detector.

  • Measurement: The solvent is first placed in the sample cell to obtain a blank reading, which is set to zero. The solution of the chiral sample is then placed in the cell, and the observed rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in an appropriate solvent (e.g., CCl4 or CDCl3) at a concentration that provides a good quality infrared spectrum.

  • Instrumentation: A VCD spectrometer, which is a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM), is used.

  • Data Acquisition: The VCD spectrum is collected by measuring the differential absorption of left and right circularly polarized infrared light. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The baseline is corrected using the VCD spectrum of the solvent.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A dilute solution of the chiral compound is prepared in a transparent solvent for the UV-Vis region.

  • Instrumentation: An ECD spectrometer (or a standard CD spectrometer) is used. This instrument is similar in principle to a UV-Vis spectrophotometer but includes a polarizing prism and a photoelastic modulator to produce circularly polarized light.

  • Data Acquisition: The ECD spectrum is recorded as the difference in absorbance between left and right circularly polarized light as a function of wavelength.

Theoretical Calculation Protocols

The theoretical prediction of chiroptical properties is a crucial step in assigning the absolute configuration of chiral molecules.

Computational Workflow
  • Conformational Search: A thorough conformational search of the molecule is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface.

  • Calculation of Chiroptical Properties: For each conformer, the optical rotation, VCD, and ECD spectra are calculated using time-dependent DFT (TD-DFT) or other appropriate ab initio methods.

  • Boltzmann Averaging: The calculated properties for each conformer are averaged according to their Boltzmann population distribution at a given temperature to obtain the final theoretical spectrum.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparison and Analysis exp_sample Enantiomerically Pure Sample exp_or Optical Rotation Measurement exp_sample->exp_or exp_vcd VCD Spectroscopy exp_sample->exp_vcd exp_ecd ECD Spectroscopy exp_sample->exp_ecd exp_data Experimental Chiroptical Data exp_or->exp_data exp_vcd->exp_data exp_ecd->exp_data comparison Comparison of Experimental and Theoretical Data exp_data->comparison theo_mol Molecular Structure theo_conf Conformational Search theo_mol->theo_conf theo_opt Geometry Optimization & Frequency Calculation (DFT) theo_conf->theo_opt theo_calc Chiroptical Property Calculation (TD-DFT) theo_opt->theo_calc theo_avg Boltzmann Averaging theo_calc->theo_avg theo_data Theoretical Chiroptical Data theo_avg->theo_data theo_data->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for comparing experimental and theoretical chiroptical data.

Conclusion

The direct comparison of theoretical and experimental chiroptical data for this compound is currently precluded by the absence of published experimental values. However, by examining the methodologies and the available data for related chiral alkanes, it is clear that a combined experimental and theoretical approach is indispensable for the unambiguous determination of the absolute configuration of such molecules. Future experimental studies on this compound are necessary to enable a direct and comprehensive comparison with theoretical predictions, which would, in turn, refine our understanding of the chiroptical properties of these fundamental chiral building blocks.

Safety Operating Guide

Proper Disposal of (r)-(+)-2,3-Dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(r)-(+)-2,3-Dimethylpentane , a flammable and environmentally hazardous chemical, necessitates meticulous disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for minimizing risks and preventing improper chemical waste discharge.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation
Molecular Formula C₇H₁₆[1]
Molecular Weight 100.20 g/mol [2]
Physical State Liquid[1]
Flash Point -7 °C (19.4 °F) - closed cup[3]
Boiling Point 89-90 °C[3]
Density 0.695 g/mL at 25 °C[3]
Autoignition Temperature 335 °C (635 °F)[4]

Experimental Protocol: Step-by-Step Disposal Plan

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Waste Collection
  • Container Selection : Use a designated, chemically compatible waste container. An empty, original this compound container or a dedicated flammable solvent waste container made of high-density polyethylene (HDPE) is suitable.[5] Ensure the container is in good condition, with a secure, leak-proof cap.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams, especially oxidizers, corrosives (acids and bases), or halogenated solvents.[5][6] Mixing incompatible chemicals can lead to dangerous reactions.[5]

  • Collection Funnel : Employ a wide-mouth funnel for transferring waste into the container to minimize spills.

  • Headspace : Do not fill the waste container to more than 80% capacity to allow for vapor expansion.

Labeling of Waste Container

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • Hazardous Waste Label : Immediately affix a hazardous waste label to the container.[7] These labels are typically available from your institution's Environmental Health and Safety (EHS) department.

  • Complete Information : Fill out the label completely and legibly.[8] This must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" (avoid abbreviations)[10]

    • The specific hazard characteristics: "Ignitable/Flammable"[9]

    • The accumulation start date (the date the first drop of waste is added)[9]

    • The name and contact information of the generating researcher or lab[3]

Temporary On-Site Storage
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.[3]

  • Flammable Storage : The SAA for flammable liquids should be a dedicated, approved flammable storage cabinet.[1][5]

  • Ventilation : Ensure the storage area is well-ventilated.[11]

  • Ignition Sources : Keep the waste container away from all sources of ignition, such as heat, sparks, and open flames.[11]

Arranging for Disposal
  • Contact EHS : Once the waste container is full or has been in storage for a predetermined time (often not to exceed 6-12 months, check with your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.[4]

  • Professional Disposal : this compound must be disposed of through a licensed hazardous waste disposal company.[11] The primary method of disposal for this type of solvent is high-temperature incineration.[11][12]

  • Regulatory Compliance : Disposal must be carried out in accordance with all federal, state, and local regulations.[4]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_collection 1. Waste Collection cluster_labeling 2. Labeling cluster_storage 3. Temporary Storage cluster_disposal 4. Final Disposal A Generate this compound Waste B Select Compatible Container (e.g., HDPE, Original Bottle) A->B C Is the waste mixed with other chemicals? B->C D Segregate into Flammable Liquid Waste Stream C->D No E STOP! Consult EHS for proper segregation and disposal C->E Yes F Affix 'Hazardous Waste' Label D->F G Complete all fields: - Chemical Name - Hazards (Flammable) - Accumulation Date - PI/Lab Information F->G H Store in Satellite Accumulation Area (SAA) G->H I Place in Secondary Containment H->I J Store in approved Flammable Storage Cabinet I->J K Is container full or storage time limit reached? J->K L Contact Environmental Health & Safety (EHS) for pickup K->L Yes M Waste transported by licensed contractor for incineration L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-(+)-2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of (R)-(+)-2,3-Dimethylpentane. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1] Inhalation may lead to drowsiness or dizziness, and aspiration may be fatal if swallowed.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses/GogglesChemical splash goggles are required to prevent eye contact.[4] A face shield should be worn in situations with a higher risk of splashing.[4][5]
Hand Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[6] For prolonged or immersive contact, Viton™ or heavyweight nitrile gloves are recommended. Always inspect gloves for degradation or punctures before use.
Body Laboratory CoatA flame-resistant lab coat is essential.[3][7] For larger quantities or increased risk of splashing, chemical-resistant coveralls should be worn.[4][5]
Footwear Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are mandatory to protect against spills.[3][8]
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[9]

Glove Selection Guide for Alkanes

The selection of appropriate glove material is critical for preventing skin exposure. This table provides a general comparison of common laboratory glove materials for handling light alkanes like 2,3-Dimethylpentane.

Glove MaterialSuitability for AlkanesAdvantagesDisadvantages
Nitrile Good for incidental contactGood chemical resistance to a range of substances, good puncture resistance.[6]May not be suitable for prolonged immersion.
Neoprene Fair to GoodGood resistance to a broad range of chemicals, including some oils and solvents.[10]May not offer the same level of protection against all hydrocarbons as Viton™.
Viton™ ExcellentExcellent resistance to aromatic and aliphatic hydrocarbons.[10]Higher cost, may be less flexible.
Latex PoorHigh dexterity and comfort.Poor chemical resistance to most organic solvents, potential for allergies.[10]

Always consult the specific glove manufacturer's chemical resistance guide for detailed information on breakthrough times and degradation.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical Inside Fume Hood prep_materials->handle_dispense Proceed to Handling handle_ground Ground and Bond Containers handle_dispense->handle_ground handle_seal Keep Containers Tightly Sealed handle_ground->handle_seal cleanup_waste Collect Waste in Labeled Container handle_seal->cleanup_waste Proceed to Cleanup cleanup_spill Clean Spills with Absorbent Material cleanup_waste->cleanup_spill cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_spill->cleanup_dispose cleanup_ppe_remove Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe_remove

Safe handling workflow for this compound.

Disposal Plan

This compound and materials contaminated with it are considered hazardous waste.

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.[11] The container must be compatible with hydrocarbons.

  • Segregation : Do not mix with incompatible waste streams.[12]

  • Storage : Store waste containers in a well-ventilated, designated hazardous waste storage area away from ignition sources.[11]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[11] The preferred method of disposal is typically incineration. Do not dispose of down the drain or in regular trash.[13][14]

By adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.